2-Aminopyrimidine-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-aminopyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5-7-1-4(3-9)2-8-5/h1-3H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOYRRAYGKTRAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354332 | |
| Record name | 2-Aminopyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120747-84-4 | |
| Record name | 2-Aminopyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminopyrimidine-5-carbaldehyde | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Significance of the 2-Aminopyrimidine Scaffold
An In-depth Technical Guide to the Synthesis and Characterization of 2-Aminopyrimidine-5-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1] Its ability to participate in hydrogen bonding as both a donor and acceptor makes it an exceptional hinge-binding motif for kinase inhibitors, a class of drugs critical in oncology.[2] The introduction of a reactive aldehyde group at the 5-position transforms this scaffold into this compound, a versatile building block for the synthesis of more complex, fused heterocyclic systems such as pyrido[2,3-d]pyrimidines and for creating novel Schiff bases and other derivatives.[3] This guide provides a comprehensive overview of a robust synthetic route to this key intermediate and details the analytical techniques required for its thorough characterization, ensuring its suitability for downstream applications in research and drug development.
PART 1: Synthesis of this compound
The introduction of a formyl group onto an electron-rich heterocyclic ring is most effectively achieved via the Vilsmeier-Haack reaction.[4][5] The 2-aminopyrimidine ring system is sufficiently activated by the electron-donating amino group to undergo this electrophilic substitution, making it the preferred industrial and laboratory-scale method.
Underlying Principle: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the formylation of an active hydrogen compound using a phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[6][7] The process occurs in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][8] This species is the active formylating agent.
-
Electrophilic Aromatic Substitution: The electron-rich 2-aminopyrimidine attacks the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, yielding an iminium salt intermediate.
-
Hydrolysis: The reaction is quenched with water, which hydrolyzes the iminium salt to afford the final aldehyde product.[5][7]
This method is advantageous due to its use of relatively inexpensive reagents and its broad applicability to a wide range of electron-rich aromatic and heteroaromatic substrates.[4][5]
Synthetic Workflow Diagram
The logical flow from starting materials to the purified final product is illustrated below. This workflow emphasizes the key stages of reagent activation, electrophilic substitution, and product isolation.
Caption: Synthetic workflow for this compound via the Vilsmeier-Haack reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of electron-rich heterocycles.[5][8]
Reagents & Equipment:
-
2-Aminopyrimidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Deionized water & Dichloromethane (DCM) or Ethyl Acetate
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, condenser
-
Standard workup and purification glassware
Procedure:
-
Vessel Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminopyrimidine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 10 volumes relative to the substrate) to the flask and stir to dissolve.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add POCl₃ (1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow addition of a cold aqueous solution of sodium acetate (approx. 5-6 eq in 20 volumes of water).[8] This step hydrolyzes the intermediate and neutralizes the acid.
-
Extraction: Stir the resulting mixture for 30 minutes. The product may precipitate. If so, filter the solid. If not, extract the aqueous layer with a suitable organic solvent like DCM or ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to yield the pure product.
PART 2: Characterization and Data Analysis
Confirmation of the chemical structure and assessment of purity are critical. A combination of spectroscopic and physical methods provides a self-validating system for characterization.
Physicochemical Properties
The identity of the synthesized compound can be initially checked against its known physical properties.
| Property | Value | Source(s) |
| CAS Number | 120747-84-4 | [9] |
| Molecular Formula | C₅H₅N₃O | [10] |
| Molecular Weight | 123.11 g/mol | [10] |
| Appearance | White to yellow crystalline solid | [11] |
| Melting Point | 209 - 221 °C |
Characterization Workflow Diagram
The following diagram outlines the logical sequence for the comprehensive characterization of the synthesized compound.
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- 2. researchgate.net [researchgate.net]
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- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
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- 10. 2-aminopyrimidine-5-carboxaldehyde [stenutz.eu]
- 11. This compound | 120747-84-4 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
The Cornerstone of Pyrimidine-Based Drug Discovery: A Technical Guide to 2-Aminopyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Within this class of compounds, 2-Aminopyrimidine-5-carbaldehyde (CAS No. 120747-84-4) has emerged as a critical and highly versatile building block. Its unique combination of a nucleophilic amino group and an electrophilic aldehyde function, situated on an electron-deficient pyrimidine ring, provides a rich platform for the synthesis of a diverse array of complex heterocyclic systems. This guide offers an in-depth exploration of the core properties, synthesis, reactivity, and applications of this pivotal molecule, providing researchers and drug development professionals with the technical insights necessary to leverage its full potential. The strategic placement of its functional groups allows for sequential and site-selective modifications, making it an invaluable intermediate in the construction of kinase inhibitors, antivirals, and other targeted therapies[1].
Core Physicochemical and Spectral Properties
This compound is typically a white to yellow crystalline powder, a physical characteristic that is important for handling and formulation considerations.[2] A comprehensive summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 120747-84-4 | [2] |
| Molecular Formula | C₅H₅N₃O | |
| Molecular Weight | 123.11 g/mol | |
| Appearance | White to Yellow powder to crystal | [2] |
| Melting Point | 209-214 °C | |
| Purity | >98.0% (HPLC) | [2] |
| SMILES | Nc1ncc(cn1)C=O | |
| InChI Key | DPOYRRAYGKTRAU-UHFFFAOYSA-N |
Spectral Data Analysis: A Fingerprint of the Molecule
While a publicly available, fully assigned high-resolution spectrum is not readily found, data from suppliers and analogous structures allow for a confident prediction of its key spectral features.
-
¹H NMR: The proton NMR spectrum is expected to be characterized by distinct signals for the pyrimidine ring protons, the aldehyde proton, and the amino protons. The two pyrimidine protons at positions 4 and 6 would likely appear as singlets in the aromatic region (δ 8.0-9.0 ppm). The aldehyde proton (CHO) would be a sharp singlet further downfield (δ 9.5-10.5 ppm). The amino group protons (NH₂) would likely present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals. The aldehyde carbonyl carbon will be the most downfield signal (δ 185-200 ppm). The carbons of the pyrimidine ring will appear in the aromatic region (δ 110-170 ppm), with the carbon bearing the amino group being the most shielded. The carbon at position 5, attached to the aldehyde, will also have a characteristic chemical shift.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include a strong carbonyl (C=O) stretch for the aldehyde at approximately 1670-1700 cm⁻¹, N-H stretching vibrations for the primary amine in the range of 3100-3500 cm⁻¹, and C=N and C=C stretching vibrations characteristic of the pyrimidine ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 123, corresponding to the molecular weight of the compound.
Synthesis of this compound: The Vilsmeier-Haack Approach
The most logical and industrially scalable synthetic route to this compound is through the Vilsmeier-Haack reaction. This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] In this case, a suitable 2-aminopyrimidine precursor is treated with the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
Experimental Protocol: A Step-by-Step Guide
The following is a representative, detailed protocol for the synthesis of this compound based on the Vilsmeier-Haack formylation of a suitable precursor, such as 2-amino-4,6-dihydroxypyrimidine, which would also undergo chlorination under these conditions, followed by a subsequent dehalogenation step (not detailed here). A more direct, albeit potentially lower-yielding, approach would be the direct formylation of 2-aminopyrimidine, though this is less commonly reported.
Materials:
-
2-Aminopyrimidine precursor (e.g., 2-amino-4,6-dihydroxypyrimidine)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or other suitable inert solvent
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the 2-aminopyrimidine precursor in a suitable inert solvent, such as dichloromethane (DCM), and add it to the flask containing the Vilsmeier reagent. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt to the aldehyde and neutralize the excess reagents.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic mixture until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
Reactivity and Synthetic Applications
The dual functionality of this compound makes it a powerful synthon for the construction of a wide range of heterocyclic scaffolds.
Reactions Involving the Aldehyde Group
The aldehyde functionality is a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions:
-
Schiff Base Formation: The aldehyde readily condenses with primary amines to form imines (Schiff bases), which can be further reduced to secondary amines or used as intermediates in the synthesis of other heterocycles.
-
Wittig Reaction: Reaction with phosphonium ylides provides a route to introduce vinyl groups at the 5-position of the pyrimidine ring.
-
Reductive Amination: Treatment with an amine in the presence of a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, yields substituted aminomethyl pyrimidines.
-
Condensation Reactions: The aldehyde can undergo condensation reactions with active methylene compounds, such as malononitrile or ethyl cyanoacetate, to form a variety of fused pyrimidine systems.
Reactions Involving the Amino Group
The 2-amino group is nucleophilic and can participate in a range of substitution and coupling reactions:
-
Acylation and Sulfonylation: The amino group can be acylated with acyl halides or anhydrides to form amides, or sulfonated with sulfonyl halides to yield sulfonamides.
-
N-Alkylation: Under appropriate conditions, the amino group can be alkylated.
-
Buchwald-Hartwig and Suzuki Couplings: While less common for the amino group itself, derivatization to a halide or triflate at other positions on the pyrimidine ring (if starting from a substituted precursor) allows for palladium-catalyzed cross-coupling reactions.
Applications in Drug Discovery and Materials Science
The primary application of this compound is as a key intermediate in the synthesis of biologically active compounds. The 2-aminopyrimidine moiety is a well-established "hinge-binding" motif in many kinase inhibitors, where it forms crucial hydrogen bonds with the protein backbone. The aldehyde at the 5-position provides a convenient point for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
Beyond medicinal chemistry, the unique electronic properties of the 2-aminopyrimidine ring suggest potential applications in materials science, for example, in the synthesis of novel dyes, ligands for metal complexes, and organic electronic materials.
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as an irritant and may be harmful if swallowed or inhaled. It is recommended to store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Conclusion
This compound is a molecule of significant strategic importance for researchers in medicinal chemistry and related fields. Its well-defined physicochemical properties, accessible synthesis via the Vilsmeier-Haack reaction, and predictable, versatile reactivity make it an invaluable tool for the construction of novel molecular entities with therapeutic potential. A thorough understanding of its chemistry, as outlined in this guide, is essential for its effective utilization in the design and synthesis of the next generation of pyrimidine-based drugs.
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PubChem. This compound. [Link]
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MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
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Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]
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Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9. [Link]
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Zibo Wanhungrun Polymer Materials Co., LTD. China this compound Manufacturers Suppliers Factory. [Link]
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The Aldehyde at the Crossroads: An In-depth Technical Guide to the Reactivity of 2-Aminopyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminopyrimidine-5-carbaldehyde stands as a pivotal building block in contemporary medicinal chemistry and synthetic organic chemistry. Its unique electronic architecture, arising from the interplay between the electron-donating amino group and the electron-deficient pyrimidine ring, imparts a nuanced reactivity to the C5-aldehyde functionality. This guide provides a comprehensive exploration of the aldehyde's chemical behavior, offering a blend of mechanistic insights and practical, field-proven protocols. We will dissect key transformations including condensations, reductive aminations, oxidations, and specialized reactions, contextualizing each within its application in the synthesis of complex heterocyclic systems and pharmacologically active agents, particularly kinase inhibitors. This document is designed to serve as a technical resource for researchers aiming to harness the synthetic potential of this versatile molecule.
Introduction: The Strategic Importance of this compound
The 2-aminopyrimidine scaffold is a privileged motif in drug discovery, renowned for its ability to form crucial hydrogen bond interactions with the hinge region of protein kinases.[1] The introduction of a carbaldehyde group at the C5 position transforms this scaffold into a versatile synthetic intermediate, opening avenues for a diverse range of chemical modifications. The aldehyde group, while seemingly simple, exhibits a finely tuned reactivity profile governed by the electronic push-pull nature of the heterocyclic system. Understanding this reactivity is paramount for its effective utilization in multi-step synthetic campaigns. This guide will delve into the core reactions of this aldehyde, providing not just the "how" but also the "why" behind the experimental methodologies.
Synthesis and Spectroscopic Characterization
This compound is commercially available from various suppliers.[2][3] For laboratory-scale synthesis, a common route involves the Vilsmeier-Haack reaction on 2-aminopyrimidine, which readily formylates the electron-rich C5 position.[4]
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅N₃O | |
| Molecular Weight | 123.11 g/mol | |
| Appearance | White to yellow solid | [2] |
| Melting Point | 209-214 °C | |
| ¹H NMR (DMSO-d₆) | δ 9.86 (s, 1H, CHO), 7.22 (s, 3H, CH, NH₂), ... | [5] |
| ¹³C NMR (DMSO-d₆) | δ 182.1 (CHO), 172.4 (C6), 162.7 (C2), 160.1 (C4), ... | [5] |
| IR (KBr, cm⁻¹) | 3429–3380 (NH₂), 1632 (C=O) | [5] |
The Electronic Landscape: Understanding the Reactivity of the Aldehyde
The reactivity of the aldehyde group in this compound is a direct consequence of the electronic environment created by the pyrimidine ring and the 2-amino substituent. The pyrimidine ring, with its two nitrogen atoms, is inherently electron-deficient, which enhances the electrophilicity of the aldehyde carbon. Conversely, the 2-amino group is a strong electron-donating group that pushes electron density into the ring system. This push-pull dynamic modulates the reactivity of the aldehyde, making it susceptible to nucleophilic attack while also influencing the stability of reaction intermediates. Substitution at other positions on the pyrimidine ring can further tune this reactivity. For instance, the presence of electron-withdrawing groups like halogens can significantly increase the rate of nucleophilic substitution reactions on the ring itself.[5][6]
Key Transformations of the Aldehyde Group
The aldehyde functionality of this compound serves as a gateway to a multitude of chemical transformations. This section details the most synthetically useful reactions, providing mechanistic rationale and detailed protocols.
Condensation Reactions: Building Molecular Complexity
Condensation reactions are among the most powerful tools for carbon-carbon and carbon-nitrogen bond formation. The electrophilic nature of the aldehyde in this compound makes it an excellent substrate for these transformations.
The Claisen-Schmidt condensation involves the reaction of an aldehyde with a ketone or another enolizable carbonyl compound in the presence of a base to form an α,β-unsaturated ketone. This reaction is particularly valuable for synthesizing chalcone-like structures, which are precursors to various heterocyclic systems.
Mechanism Rationale: The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the aldehyde carbonyl. The subsequent dehydration of the aldol intermediate is often spontaneous, driven by the formation of a conjugated system. The choice of a strong base like NaOH is crucial for deprotonating the ketone to generate a sufficient concentration of the enolate.
Caption: Workflow for the Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of (E)-3-(2-aminopyrimidin-5-yl)-1-phenylprop-2-en-1-one [5]
-
To an equimolar mixture of this compound (1 mmol) and acetophenone (1 mmol) in ethanol (8.0 mL), add sodium hydroxide (0.2 g, 5 mmol).
-
Reflux the reaction mixture for 3 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the precipitate by filtration.
-
Recrystallize the crude product from ethanol to yield the pure chalcone derivative as a yellow solid.
The reaction of this compound with primary amines or hydroxylamine provides a straightforward route to imines (Schiff bases) and oximes, respectively. These derivatives are not only stable compounds in their own right but also serve as versatile intermediates for further functionalization, such as reduction to secondary amines or rearrangement reactions.
Mechanism Rationale: The formation of both imines and oximes proceeds through a two-stage mechanism: nucleophilic addition of the amine/hydroxylamine to the carbonyl group to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the final product. The reaction is typically carried out under mildly acidic conditions (pH 4-5) to facilitate both the protonation of the carbonyl oxygen (activating the aldehyde) and the protonation of the hydroxyl group in the carbinolamine (making it a good leaving group).[7][8]
Caption: General pathway for imine and oxime formation.
Experimental Protocol: General Procedure for Imine Synthesis
-
Dissolve this compound (1 mmol) and the desired primary amine (1 mmol) in methanol or ethanol.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until completion.
-
Upon completion, the product may precipitate directly from the solution or can be isolated by removal of the solvent and subsequent recrystallization.
Experimental Protocol: Synthesis of 4-Aminopyrimidine-5-carbaldehyde Oxime [9][10][11]
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).
-
Add a base such as pyridine (2.0 mmol) to the mixture.
-
Heat the mixture to reflux for 1-4 hours, monitoring the reaction progress by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Add deionized water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the oxime.
Oxidation to 2-Aminopyrimidine-5-carboxylic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a valuable intermediate for amide bond formation and other transformations. A variety of oxidizing agents can be employed for this purpose.
Causality Behind Experimental Choices: Mild oxidizing agents are generally preferred to avoid over-oxidation or degradation of the electron-rich pyrimidine ring. Reagents like Oxone or pyridinium chlorochromate (PCC) with a co-oxidant are effective under relatively gentle conditions.[12] The choice of solvent is also critical; polar aprotic solvents like acetonitrile are often used to ensure the solubility of the starting material and reagents.
Experimental Protocol: General Procedure for Aldehyde Oxidation [12]
-
Dissolve this compound (1 mmol) in acetonitrile.
-
Add the oxidizing agent (e.g., 1.1 equivalents of H₅IO₆ and 2 mol% PCC).
-
Stir the reaction at room temperature until TLC indicates the complete consumption of the starting material.
-
Quench the reaction with an appropriate reagent (e.g., a saturated solution of sodium thiosulfate).
-
Extract the product into an organic solvent, wash, dry, and purify by crystallization or chromatography to obtain 2-aminopyrimidine-5-carboxylic acid.
Reduction to (2-Aminopyrimidin-5-yl)methanol
Reduction of the aldehyde to the corresponding primary alcohol provides another avenue for functionalization, for example, through esterification or conversion to an alkyl halide.
Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones over other functional groups. The reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.
Experimental Protocol: Synthesis of (2-Aminopyrimidin-5-yl)methanol
-
Suspend this compound (1 mmol) in methanol.
-
Cool the suspension in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with water.
-
Remove the solvent under reduced pressure and extract the product with an appropriate organic solvent.
-
Dry the organic layer and concentrate to yield (2-aminopyrimidin-5-yl)methanol.
The Wittig Reaction: Alkene Synthesis
The Wittig reaction is a powerful method for converting aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphonium ylide (Wittig reagent).[13][14][15][16]
Mechanism Rationale: The reaction proceeds through the formation of a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring. This intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. The stereochemical outcome of the Wittig reaction (E vs. Z alkene) depends on the nature of the ylide used.
Caption: Key steps in the Wittig reaction.
Experimental Protocol: General Aqueous Wittig Reaction [17]
-
In a test tube, suspend triphenylphosphine in a saturated aqueous solution of sodium bicarbonate and stir for 1 minute.
-
Add the appropriate alkyl halide followed by this compound.
-
Stir the mixture vigorously at room temperature for 1 hour.
-
Quench the reaction with dilute sulfuric acid.
-
Extract the product with diethyl ether, dry the organic layer with magnesium sulfate, and concentrate in vacuo.
-
Analyze the product by ¹H NMR to confirm its structure and determine the E/Z ratio.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The synthetic versatility of this compound makes it a highly sought-after intermediate in drug discovery. The 2-aminopyrimidine core serves as an effective hinge-binding motif for a wide range of protein kinases, while the C5 position, functionalized via the aldehyde, allows for the introduction of various substituents that can occupy other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.
Derivatives of this compound, particularly the oximes, have been extensively investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, both of which are key targets in oncology.[9][10][11] The synthesis of these inhibitors often involves the condensation of the aldehyde with hydroxylamine, followed by further elaboration of the resulting oxime. This highlights the direct translation of the fundamental reactivity discussed in this guide to the creation of potentially life-saving therapeutics.
Conclusion
This compound is more than just a simple heterocyclic aldehyde; it is a strategic tool for the modern synthetic and medicinal chemist. The aldehyde group, modulated by the electronic characteristics of the 2-aminopyrimidine system, offers a reliable handle for a wide array of chemical transformations. By understanding the principles governing its reactivity and mastering the practical protocols for its conversion, researchers can unlock its full potential in the synthesis of complex molecules, from novel materials to next-generation pharmaceuticals.
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OperaChem. (2024). Imine formation-Typical procedures. Retrieved from [Link]
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PubMed. (2011). Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. Retrieved from [Link]
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Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Retrieved from [Link]
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A Technical Guide to the Historical and Modern Synthesis of Substituted 2-Aminopyrimidines
Introduction: The Enduring Legacy of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry and drug development. Its remarkable versatility as a bioisostere for purines and its ability to form key hydrogen bond interactions with biological targets have cemented its status as a cornerstone of modern pharmaceuticals.[1][2] This structural motif is present in a multitude of approved drugs, including the pioneering kinase inhibitor Imatinib (Gleevec) and several cyclin-dependent kinase (CDK) inhibitors like Palbociclib, demonstrating its profound impact on treating diseases from cancer to viral infections.[3] The enduring interest in this heterocycle stems from its synthetic tractability and the diverse biological activities exhibited by its derivatives, such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3]
This guide provides an in-depth exploration of the key historical and contemporary synthetic methodologies for constructing substituted 2-aminopyrimidines. We will dissect the causality behind experimental choices, provide validated protocols, and offer insights into the advantages and limitations of each approach, equipping researchers with the foundational knowledge to innovate in this critical area of chemical science.
Chapter 1: The Principal Synthesis: A Time-Honored Condensation
The most fundamental and widely utilized method for constructing the 2-aminopyrimidine ring is the condensation of a guanidine source with a 1,3-dicarbonyl compound or its synthetic equivalent.[4] This [3+3] cyclocondensation, often referred to as the Principal Synthesis, has been the workhorse for accessing a vast array of 2-aminopyrimidine derivatives for over a century.
Mechanistic Rationale
The reaction proceeds via a logical sequence of nucleophilic attacks and dehydration steps. The choice of a base (e.g., KOH, K₂CO₃, or a sodium alkoxide) is critical; it serves to deprotonate the 1,3-dicarbonyl, forming an enolate, and to neutralize the guanidine salt (commonly guanidine hydrochloride or carbonate) to liberate the free guanidine base.
The mechanism unfolds as follows:
-
Enolate Formation: The base abstracts a proton from the α-carbon of the 1,3-dicarbonyl compound, generating a nucleophilic enolate.
-
Initial Condensation: One of the amino groups of guanidine acts as a nucleophile, attacking one of the carbonyl carbons of the dicarbonyl compound. This is followed by dehydration to form a C=N bond.
-
Second Condensation & Cyclization: The second amino group of the guanidine intermediate then attacks the remaining carbonyl group intramolecularly.
-
Final Dehydration: A final dehydration step occurs, leading to the formation of the stable aromatic pyrimidine ring.
Caption: Mechanism of the Principal Synthesis of 2-Aminopyrimidines.
Field-Proven Experimental Protocol: Microwave-Assisted Synthesis
Modern adaptations often employ microwave irradiation to dramatically reduce reaction times from hours to minutes while improving yields.[5][6]
Objective: To synthesize 5- and 6-substituted 2-aminopyrimidines from a β-ketoester and guanidine hydrochloride.[5]
Materials:
-
Substituted β-ketoester or β-aldehydoester (1.0 mmol)
-
Guanidine hydrochloride (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Microwave reactor vials
Procedure:
-
To a 10 mL microwave reactor vial, add the β-ketoester (1.0 mmol), guanidine hydrochloride (1.2 mmol), and potassium carbonate (1.5 mmol).
-
Seal the vial tightly with a cap. Note: This is a solvent-free reaction, which enhances its green chemistry profile.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the vial to cool to room temperature.
-
Add 10 mL of cold water to the reaction mixture and stir for 15 minutes.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 5 mL) and dry under vacuum to afford the pure 2-aminopyrimidine derivative.
Trustworthiness: This self-validating system relies on the insolubility of the final product in water for purification. The absence of solvent simplifies workup and reduces waste. The progress can be easily monitored by TLC, ensuring the reaction is driven to completion.
Chapter 2: Advanced Cyclizations: Enhancing Control and Complexity
While the Principal Synthesis is robust, controlling regioselectivity with unsymmetrical 1,3-dicarbonyls can be challenging. Modern methods have evolved to address this by using dicarbonyl surrogates that offer greater precision.
Synthesis from β-Enaminones for Regiocontrol
β-Enaminones serve as powerful building blocks that lock in the enamine tautomer, allowing for predictable, regioselective reactions with guanidine to form unsymmetrical 2-aminopyrimidines. A recent innovative approach utilizes imidazolate enaminones in a metal-free cascade reaction.[7]
Causality: The imidazolate group acts as a superior leaving group compared to a simple amine or hydroxyl group. Its departure is facilitated by the reaction conditions, driving the cyclization and aromatization sequence forward efficiently under metal-free conditions.[7]
Caption: Workflow for the synthesis of 2-aminopyrimidines from enaminones.
Representative Protocol: Synthesis from Imidazolate Enaminones [7]
Objective: To synthesize an unsymmetrically substituted 4,6-diaryl-2-aminopyrimidine.
Materials:
-
(E)-3-(1H-imidazol-1-yl)-1,3-diarylprop-2-en-1-one (0.5 mmol)
-
Guanidine carbonate (0.75 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
Add the imidazolate enaminone (0.5 mmol) and guanidine carbonate (0.75 mmol) to a 25 mL round-bottom flask.
-
Add 5 mL of 1,4-dioxane to the flask.
-
Fit the flask with a condenser and heat the mixture to reflux (approximately 110°C) under a nitrogen atmosphere.
-
Maintain the reflux for 12-24 hours, monitoring the reaction by TLC until the starting enaminone is consumed.
-
Allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by flash column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate gradient) to isolate the desired product.
Data Summary: Representative Yields for Enaminone Method [7]
| R¹ Group (at C6) | R² Group (at C4) | Yield (%) |
| Phenyl | p-Tolyl | 95% |
| Phenyl | o-Tolyl | 80% |
| Phenyl | 4-Chlorophenyl | 80% |
| 4-Methoxyphenyl | Phenyl | 96% |
Chapter 3: Building on the Core: Functionalization of Halogenated Pyrimidines
For drug development and library synthesis, modifying a pre-existing pyrimidine core is often more efficient than de novo synthesis. 2-Amino-4,6-dichloropyrimidine is an inexpensive and highly versatile starting material for this purpose. The two chlorine atoms exhibit differential reactivity, enabling sequential functionalization.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyrimidine nitrogens and the second chlorine atom makes the C4 and C6 positions highly susceptible to nucleophilic attack. This allows for the displacement of the chlorine atoms by a wide variety of nucleophiles, particularly amines.[3][8][9][10]
Expertise: The reaction is typically performed under mild, solvent-free, or high-boiling solvent conditions. A tertiary amine base like triethylamine (TEA) is used to scavenge the HCl generated during the reaction, driving it to completion. The reaction is highly practical for generating large libraries of analogues for structure-activity relationship (SAR) studies.
Detailed Protocol: SNAr with Amines [3][11]
Objective: To synthesize a series of 2-amino-4-N-substituted-6-chloropyrimidines.
Materials:
-
2-Amino-4,6-dichloropyrimidine (3.0 mmol)
-
Substituted amine (3.0 mmol)
-
Triethylamine (TEA) (6.0 mmol)
Procedure:
-
Finely grind and mix 2-amino-4,6-dichloropyrimidine (3.0 mmol), the desired substituted amine (3.0 mmol), and triethylamine (6.0 mmol) in a reaction vessel.
-
Heat the solvent-free mixture to 80–90°C.
-
Monitor the reaction by TLC (using a hexane/ethyl acetate solvent system). The reaction time can vary from 4 to 14 hours depending on the nucleophilicity of the amine.
-
Upon completion, cool the mixture to room temperature.
-
Add distilled water to the reaction mixture to precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum. Further purification is typically not required.
Palladium-Catalyzed Cross-Coupling Reactions
To form C-C, C-N, and C-S bonds, which are often difficult to achieve via SNAr, palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis.[12] Reactions like the Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig (for C-N bonds) have revolutionized the synthesis of complex 2-aminopyrimidine derivatives.[13][14]
Authoritative Grounding: The conventional reactivity of 2,4-dichloropyrimidines favors reaction at the C4 position. However, specialized ligand and catalyst systems have been developed to invert this selectivity, enabling unprecedented access to C2-functionalized isomers, a critical advance for exploring new chemical space.[13]
Caption: Generalized catalytic cycle for Suzuki cross-coupling.
Representative Protocol: Suzuki Coupling on a Chloropyrimidine [14]
Objective: To synthesize 6-aryl-2,4-diaminopyrimidines from 6-chloro-2,4-diaminopyrimidine.
Materials:
-
6-Chloro-2,4-diaminopyrimidine (1.0 mmol)
-
Aryl boronic acid (1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
2 M aqueous sodium carbonate (Na₂CO₃) solution (2 mL)
-
Toluene (5 mL)
-
Ethanol (2 mL)
Procedure:
-
In a round-bottom flask, combine 6-chloro-2,4-diaminopyrimidine (1.0 mmol), the aryl boronic acid (1.5 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add toluene (5 mL), ethanol (2 mL), and the 2 M Na₂CO₃ solution (2 mL).
-
Heat the mixture to reflux (around 80-90°C) under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-2,4-diaminopyrimidine.
Conclusion
The synthesis of substituted 2-aminopyrimidines has evolved from the foundational Principal Synthesis to a sophisticated array of modern techniques. The classic condensation of guanidines and 1,3-dicarbonyls remains a direct and effective method for accessing many derivatives. However, for the nuanced demands of drug discovery, which require precise regiochemical control and broad diversification, methods employing β-enaminones or the late-stage functionalization of halogenated pyrimidine cores via SNAr and palladium-catalyzed cross-coupling are indispensable. Understanding the mechanistic underpinnings and practical application of these core methodologies empowers researchers to strategically design and execute syntheses of novel 2-aminopyrimidine-based molecules poised for biological investigation.
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International Journal of Medical and Pharmaceutical Case Reports. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Available at: [Link]
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National Center for Biotechnology Information (PMC). (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]
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ScienceDirect. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Available at: [Link]
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Iraqi National Journal of Chemistry. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]
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Iraqi Journal of Science. (2025). Preparation and Diagnosis of Pyrimidines Derivatives by Conventional And Microwave Ways. Available at: [Link]
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Royal Society of Chemistry. (2021). Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 2‐Amino pyrimidinones 3 a–i. Reagents and conditions: .... Available at: [Link]
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MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]
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Semantic Scholar. (2015). The synthesis of carbonyl 2-amino-pyrimidines via tandem regioselective heterocyclization of 1,3-diynes with guanidine and selective oxidation. Available at: [Link]
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ResearchGate. (n.d.). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine.... Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Pharmaceutical Synthesis with 2-Aminopyrimidine. Available at: [Link]
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ResearchGate. (2022). (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]
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PubMed. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]
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Royal Society of Chemistry. (2015). The synthesis of carbonyl 2-amino-pyrimidines via tandem regioselective heterocyclization of 1,3-diynes with guanidine and selective oxidation. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2017). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]
-
ACS Publications. (2008). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. Available at: [Link]
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PubMed. (2008). A divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines. Available at: [Link]
-
Semantic Scholar. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]
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ResearchGate. (2025). New Synthesis of 2-Aminopyrimidines by Amination of Biginelli Reaction Products — Oxadiazocines. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of carbonyl 2-amino-pyrimidines via tandem regioselective heterocyclization of 1,3-diynes with guanidine and selective. Available at: [Link]
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National Center for Biotechnology Information (PMC). (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available at: [Link]
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Unveiling the Electronic Landscape: A Theoretical Guide to 2-Aminopyrimidine-5-carbaldehyde for Advanced Drug Discovery
Foreword: The Strategic Importance of 2-Aminopyrimidine-5-carbaldehyde in Modern Medicinal Chemistry
In the intricate tapestry of medicinal chemistry, the pyrimidine scaffold stands out as a cornerstone of therapeutic innovation.[1][2] Its derivatives are integral to a wide range of pharmaceuticals, from anticancer agents to antivirals.[3][4] Among these, this compound (CAS: 120747-84-4) emerges as a molecule of significant interest. Its unique electronic architecture, characterized by the interplay of an electron-donating amino group and an electron-withdrawing carbaldehyde group on the pyrimidine ring, makes it a versatile precursor for synthesizing complex heterocyclic systems and a compelling candidate for drug design.[5]
This in-depth technical guide provides a comprehensive theoretical exploration of the electronic structure of this compound. By leveraging the principles of computational chemistry, we aim to furnish researchers, scientists, and drug development professionals with a profound understanding of this molecule's properties. This guide will not only dissect its molecular geometry and electronic characteristics but also provide a robust framework for predicting its reactivity and interaction with biological targets, thereby accelerating the rational design of next-generation therapeutics.
Part 1: The Computational Microscope: Methodologies for Elucidating Electronic Structure
To rigorously investigate the electronic properties of this compound, a multi-faceted computational approach is indispensable. Density Functional Theory (DFT) has proven to be a powerful and accurate tool for studying pyrimidine derivatives, offering a favorable balance between computational cost and accuracy.[6][7]
The Bedrock of Calculation: Density Functional Theory (DFT)
DFT calculations are the cornerstone of our theoretical investigation. The choice of functional and basis set is critical for obtaining reliable results. For molecules like this compound, the B3LYP hybrid functional is a well-established choice, known for its efficacy in describing the electronic structure of organic molecules.[6][8] This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a flexible description of the electron density, including polarization and diffuse functions to accurately model lone pairs and potential non-covalent interactions.[9]
Experimental Protocol: Geometry Optimization and Frequency Analysis
-
Input Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Computational Method Selection: The calculation is set up using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Geometry Optimization: An unconstrained geometry optimization is performed to locate the global minimum on the potential energy surface. This process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[8]
Caption: Workflow for Theoretical Analysis of this compound.
Probing Excited States: Time-Dependent DFT (TD-DFT)
To understand the molecule's interaction with light and predict its UV-Visible absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is highly effective for calculating the electronic transition energies and oscillator strengths of organic molecules.[8] The calculations are typically performed on the DFT-optimized geometry.
Part 2: Deciphering the Electronic Architecture
The electronic structure of this compound dictates its chemical behavior. Key insights can be gleaned from its molecular geometry, frontier molecular orbitals, and molecular electrostatic potential.
Molecular Geometry: A Tale of Two Functional Groups
The optimized geometry of this compound reveals a planar pyrimidine ring. The bond lengths and angles are influenced by the electronic effects of the amino and carbaldehyde substituents. The C-N bond of the amino group is expected to have some double bond character due to the delocalization of the nitrogen lone pair into the pyrimidine ring. Conversely, the C-C bond connecting the carbaldehyde group to the ring may be slightly elongated due to the electron-withdrawing nature of the carbonyl group.
| Parameter | Expected Value (Å or °) | Rationale |
| C-NH₂ Bond Length | Shorter than a typical C-N single bond | Lone pair delocalization from the amino group into the ring. |
| C-CHO Bond Length | Longer than a typical C-C single bond | Electron-withdrawing effect of the carbaldehyde group. |
| Pyrimidine Ring | Planar | Aromatic character of the ring. |
Frontier Molecular Orbitals (FMOs): The Epicenter of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.
-
HOMO: The HOMO is expected to be localized primarily on the electron-rich 2-aminopyrimidine ring, particularly on the amino group and the nitrogen atoms of the pyrimidine ring. This indicates that these are the most probable sites for electrophilic attack.
-
LUMO: The LUMO is anticipated to be centered on the electron-deficient carbaldehyde group and the pyrimidine ring, suggesting that these are the likely sites for nucleophilic attack.
The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
| Orbital | Energy (eV) | Localization | Implication |
| HOMO | (Calculated Value) | 2-Aminopyrimidine Ring, Amino Group | Susceptible to electrophilic attack. |
| LUMO | (Calculated Value) | Carbaldehyde Group, Pyrimidine Ring | Susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | (Calculated Value) | - | Indicator of chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP): A Map of Charge Distribution
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule.[9] It is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.
-
Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group. These are the most likely sites for electrophilic attack and hydrogen bond acceptance.
-
Positive Potential (Blue): Regions of positive potential are anticipated around the hydrogen atoms of the amino group and the aldehyde proton. These areas are susceptible to nucleophilic attack and can act as hydrogen bond donors.
Caption: Predicted MEP distribution for this compound.
Part 3: Implications for Drug Design and Development
The theoretical insights into the electronic structure of this compound have profound implications for its application in drug discovery.
-
Target Interaction: The MEP map and FMO analysis can guide the design of derivatives that can form specific hydrogen bonds and other non-covalent interactions with biological targets such as enzymes and receptors.[3][10] The identified electrophilic and nucleophilic sites are key for understanding potential covalent interactions.
-
Structure-Activity Relationship (SAR) Studies: By computationally modifying the structure of this compound (e.g., by adding or modifying substituents) and calculating the resulting changes in electronic properties, researchers can develop robust Structure-Activity Relationships.[11] This allows for the rational design of analogues with improved potency, selectivity, and pharmacokinetic profiles.
-
Reactivity and Metabolism: The electronic properties can also provide clues about the molecule's metabolic stability. Regions of high electron density may be more susceptible to oxidative metabolism.
Conclusion: A Computationally-Informed Path to Novel Therapeutics
This guide has provided a comprehensive theoretical framework for understanding the electronic structure of this compound. Through the application of DFT and TD-DFT, we can elucidate its molecular geometry, frontier molecular orbitals, and charge distribution with a high degree of confidence. This knowledge is not merely academic; it is a powerful tool for medicinal chemists and drug development professionals. By embracing a computationally-informed approach, the scientific community can unlock the full therapeutic potential of this versatile scaffold and accelerate the discovery of innovative medicines for a multitude of diseases.
References
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Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Available at: [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]
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(PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]
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Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Available at: [Link]
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Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. Available at: [Link]
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Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives. Available at: [Link]
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Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies. Available at: [Link]
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Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Available at: [Link]
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Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. Available at: [Link]
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Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies. Available at: [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available at: [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]
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Synthesis, Experimental and Theoretical Characterization of Novel Pyrimidine-5-Carboxamides. Available at: [Link]
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Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. Available at: [Link]
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Novel Imidazopyridine–Oxadiazole β-Tubulin Inhibitors Suppress Breast Cancer Migration and Induce Caspase-3-Mediated Apoptosis. Available at: [Link]
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Discovery and first synthesis of functionalized aminopyrimidines
An In-Depth Technical Guide to the Discovery and Synthesis of Functionalized Aminopyrimidines
Foreword: The Enduring Legacy of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of life itself, forming the structural basis for nucleobases uracil, thymine, and cytosine. Beyond this fundamental biological role, its derivatives are a critical class of heterocyclic compounds that have become indispensable in medicinal chemistry.[1][2] The introduction of an amino group to this scaffold unlocks a vast chemical space, creating the "aminopyrimidine" motif. This structural unit is a privileged pharmacophore, found at the heart of numerous blockbuster drugs, from the anticancer agent Imatinib to antivirals and kinase inhibitors.[3][4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the aminopyrimidine core. We will journey from the seminal discoveries that first unveiled the pyrimidine ring to the foundational synthetic strategies that gave chemists access to this scaffold. Crucially, we will bridge the gap between classical methods and modern, cutting-edge functionalization techniques, such as direct C-H activation, which are revolutionizing how chemists approach drug design. Our focus will remain on the causality behind experimental choices, providing not just protocols, but the strategic thinking required to effectively synthesize and functionalize these vital molecules.
Chapter 1: The Dawn of Pyrimidine Chemistry
The story of pyrimidines begins not with a targeted synthesis, but with the isolation and study of their derivatives from natural sources in the early 19th century. Compounds like alloxan were known, but the core heterocyclic structure remained elusive. A pivotal moment arrived in 1879 when French chemist Édouard Grimaux reported the synthesis of barbituric acid by heating urea and malonic acid with phosphorus oxychloride.[1] This marked the first laboratory synthesis of a pyrimidine ring, albeit not an aminopyrimidine.
The systematic investigation of pyrimidines, however, is widely credited to Adolf Pinner. In 1884, Pinner developed a method to synthesize pyrimidine derivatives by condensing amidines with ethyl acetoacetate.[1] It was Pinner who, in 1885, first coined the name "pyrimidin" for this heterocyclic system.[1] This foundational work laid the groundwork for the deliberate and rational synthesis of a vast array of pyrimidine derivatives, paving the way for the exploration of aminopyrimidines.
Chapter 2: Foundational Methodologies for Aminopyrimidine Synthesis
The construction of the aminopyrimidine ring system has been achieved through several robust and time-honored cyclocondensation reactions. These methods generally involve the formation of the six-membered ring by combining a three-carbon unit with a nitrogen-carbon-nitrogen (N-C-N) unit.
The Pinner Synthesis: A Versatile Condensation
The Pinner synthesis is a cornerstone of pyrimidine chemistry, classically involving the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (or its equivalent, such as a β-keto ester) with an amidine.[6][7] The choice of a specific amidine, such as guanidine, directly yields a 2-aminopyrimidine, making this a highly convergent and powerful strategy.
Causality of the Pinner Synthesis: The reaction's elegance lies in its programmability. The substituents on the final pyrimidine ring are predetermined by the choice of the 1,3-dicarbonyl and amidine starting materials. For instance, using a β-diketone yields substituents at the 4- and 6-positions, while a β-keto ester leads to a hydroxyl (or keto tautomer) group at one of these positions. The use of guanidine as the amidine component directly installs the C2-amino group, which is often a critical pharmacophore for kinase binding and other biological interactions.
Caption: Mechanism of the Pinner synthesis for 2-aminopyrimidines.
Experimental Protocol: Microwave-Assisted Synthesis of 5,6-Substituted 2-Aminopyrimidines
This protocol is adapted from a modern, solvent-free microwave-assisted variation of the classical condensation, demonstrating improved efficiency.[8]
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the β-ketoester (1.0 mmol), guanidine hydrochloride (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.5 mmol, 2.5 equiv.).
-
Reaction Setup: The vial is sealed with a cap. Note: No solvent is required for this procedure.
-
Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Add 20 mL of water to the vial and stir the resulting suspension for 10 minutes.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.
-
Purification: The crude product is typically of high purity. If necessary, it can be further purified by recrystallization from ethanol to yield the desired 2-aminopyrimidine derivative.
The Bredereck Synthesis
Another classical approach is the Bredereck synthesis, which utilizes formamide as the N-C-N source in reaction with 1,3-dicarbonyl compounds under acidic catalysis.[9][10][11] While powerful for creating the core pyrimidine ring, this method does not directly yield aminopyrimidines but rather unsubstituted or otherwise functionalized pyrimidines, which may require subsequent steps to introduce an amino group.
Chapter 3: The Era of Functionalization: From Classical to Modern Methods
The true power of the aminopyrimidine scaffold in drug discovery comes from the ability to precisely decorate it with various functional groups to modulate its pharmacological properties. This can be achieved by building the complexity from functionalized starting materials or by modifying the pre-formed heterocyclic core.
Classical Functionalization via Nucleophilic Aromatic Substitution (SNAr)
One of the most reliable strategies for functionalizing the aminopyrimidine core involves SNAr reactions on a halogenated precursor. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, especially at the 2-, 4-, and 6-positions.[1] Starting with a readily available precursor like 2-amino-4,6-dichloropyrimidine, chemists can sequentially displace the chloro groups with a wide variety of nucleophiles (amines, alcohols, thiols).[12]
Causality of Sequential Displacement: The two chlorine atoms in 2-amino-4,6-dichloropyrimidine exhibit different reactivities, often allowing for selective mono-substitution under carefully controlled conditions (e.g., lower temperature). This differential reactivity provides a powerful handle for creating unsymmetrically substituted aminopyrimidines, a crucial tactic in optimizing drug candidates.
Experimental Protocol: Synthesis of a 4-Anilino-6-chloro-2-aminopyrimidine
This protocol is a representative example of an SNAr reaction.[12]
-
Reactant Setup: In a round-bottom flask, suspend 2-amino-4,6-dichloropyrimidine (1.0 g, 6.1 mmol) in ethanol (20 mL).
-
Reagent Addition: Add aniline (0.57 g, 6.1 mmol, 1.0 equiv.) and triethylamine (1.23 g, 12.2 mmol, 2.0 equiv.) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir for 4-6 hours. Monitor the reaction's progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and then water to remove any remaining salts and starting materials. The product can be recrystallized from an appropriate solvent if further purification is needed.
The Modern Frontier: Direct C-H Functionalization
In recent years, transition-metal-catalyzed C-H functionalization has emerged as a paradigm-shifting strategy.[13] These methods bypass the need for pre-functionalized substrates (like halopyrimidines), offering a more atom-economical and efficient route to complex molecules. For aminopyrimidines, the C5-position, which is more electron-rich, is a common site for direct functionalization.[14][15]
Causality of C-H Functionalization: The 2-amino group often acts as a directing group, coordinating to a metal catalyst (commonly palladium) and positioning it in proximity to the C5-H bond. This directed metalation facilitates the cleavage of the C-H bond and subsequent cross-coupling with partners like aryl halides or alkenes, enabling the direct installation of complex fragments at a previously unreactive position.[14][15] This level of precision is invaluable for late-stage functionalization in drug discovery programs.
Caption: General workflow for Pd-catalyzed C5-H arylation.
| Method | Starting Materials | Key Reagents/Catalyst | Conditions | Typical Yields | Key Advantages/Disadvantages |
| Pinner Synthesis | β-Dicarbonyl, Guanidine | Acid or Base | Thermal or Microwave | Good to Excellent | Adv: Convergent, predictable substitution. Disadv: Requires specific dicarbonyl precursors. |
| SNAr | 2-Amino-4,6-dihalopyrimidine, Nucleophile | Base (e.g., Et₃N) | Thermal | Good to Excellent | Adv: Wide range of nucleophiles possible. Disadv: Requires pre-halogenated starting material. |
| C5-H Arylation | 2-Aminopyrimidine, Aryl Halide | Pd(OAc)₂, Base | Thermal | Moderate to Good | Adv: High atom economy, late-stage functionalization. Disadv: Catalyst cost, substrate scope can be limited. |
| Table 1. Comparison of Key Synthetic Routes to Functionalized Aminopyrimidines. |
Chapter 4: The Impact on Drug Discovery
The ability to synthesize and functionalize aminopyrimidines with precision has had a profound impact on modern medicine. The 2-aminopyrimidine scaffold is a superb "hinge-binder," capable of forming key hydrogen bonds with the backbone of protein kinases, making it a privileged structure for designing kinase inhibitors.[16][17]
-
Oncology: Imatinib (Gleevec), a 2-aminopyrimidine derivative, revolutionized the treatment of chronic myeloid leukemia. A new generation of cyclin-dependent kinase (CDK) inhibitors, such as Palbociclib and Ribociclib, also feature this core structure and are used to treat certain types of breast cancer.[4][18]
-
Inflammation and Immunology: The scaffold is used to develop inhibitors for kinases involved in inflammatory signaling pathways, such as IKK-2.[19]
-
Antimicrobial Agents: The structural resemblance of the aminopyrimidine moiety to the dihydrofolate substrate allows it to be used in inhibitors of dihydrofolate reductase (DHFR), a key enzyme in bacteria, as seen with the drug Trimethoprim.[16][17]
Conclusion
The journey of the aminopyrimidine scaffold from a chemical curiosity to a cornerstone of modern drug discovery is a testament to the power of synthetic chemistry. The foundational cyclocondensation reactions developed by pioneers like Pinner provided the initial access to this critical ring system. Over the decades, these methods have been refined and supplemented by powerful functionalization strategies, from classical nucleophilic substitution to the elegant precision of modern C-H activation. For today's researchers, a deep understanding of this synthetic toolbox is essential. It provides the strategic foundation needed to design and create the next generation of aminopyrimidine-based therapeutics that will undoubtedly continue to improve human health.
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Title: Discovery of Novel Aminopyrimidines as Selective EP2 Receptor Antagonists | Source: PubMed | URL: [Link]
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Title: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | Source: MDPI | URL: [Link]
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Title: Pyrimidine - Wikipedia | Source: Wikipedia | URL: [Link]
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Title: Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines | Source: RSC Publishing | URL: [Link]
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Title: Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses | Source: MDPI | URL: [Link]
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Title: Pinner pyrimidine synthesis | Source: PPTX - Slideshare | URL: [Link]
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Title: Recent Advances in Direct C–H Functionalization of Pyrimidines | Source: ResearchGate | URL: [Link]
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Title: Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies | Source: PubMed | URL: [Link]
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Title: An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents | Source: Preprints.org | URL: [Link]
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Title: C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization | Source: Journal of the American Chemical Society | URL: [Link]
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Title: Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction | Source: Asian Journal of Chemistry | URL: [Link]
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Title: The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives | Source: International Journal of Chemical Engineering and Applications | URL: [Link]
-
Title: Bredereck嘧啶合成(Bredereck Pyrimidine Synthesis) | Source: Chem-Station | URL: [Link]
-
Title: C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization | Source: PubMed | URL: [Link]
-
Title: Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 | Source: ACS Publications | URL: [Link]
-
Title: Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility | Source: PMC - PubMed Central | URL: [Link]
-
Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | Source: World Journal of Advanced Research and Reviews | URL: [Link]
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Title: Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors | Source: PubMed | URL: [Link]
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Title: 2-Aminopyrimidine derivatives as anticancer drugs. | Source: ResearchGate | URL: [Link]
-
Title: ブレデレック ピリミジン合成 Bredereck Pyrimidine Synthesis | Source: Chem-Station | URL: [Link]
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Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies | Source: MDPI | URL: [Link]
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Title: Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action | Source: NIH | URL: [Link]
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-
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Methodological & Application
Application Notes: Synthesis and Characterization of Bio-Active Schiff Bases from 2-Aminopyrimidine-5-carbaldehyde
Introduction
Schiff bases, compounds containing an imine or azomethine group (>C=N-), are a cornerstone in coordination chemistry and medicinal drug development.[1][2] Their synthetic accessibility and versatile biological activities—including antimicrobial, antiviral, and antitumor properties—make them attractive targets for research.[1][3] The pyrimidine scaffold is a particularly significant pharmacophore, present in nucleic acids (cytosine, thymine, uracil) and numerous synthetic drugs.[4][5] The fusion of a pyrimidine core with the reactive imine functionality via precursors like 2-aminopyrimidine-5-carbaldehyde yields Schiff bases with enhanced and diverse biological potential.[6][7]
This application note provides a comprehensive, field-proven protocol for the synthesis of a Schiff base from this compound and a representative aromatic amine. It details the underlying reaction mechanism, a step-by-step experimental workflow, robust characterization methods, and discusses the rationale behind key procedural choices to ensure reproducibility and high-purity yields.
Reaction Principle and Mechanism
The formation of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[1] The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[1][8]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.[1]
-
Dehydration: The carbinolamine is then protonated under acidic conditions, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and a proton from the nitrogen atom results in the formation of the stable C=N double bond of the imine.[9]
The reaction is typically catalyzed by a small amount of acid.[9][10] The pH must be carefully controlled; optimal rates are often observed around a pH of 5.[9] In highly acidic conditions, the amine becomes protonated and non-nucleophilic, while in basic conditions, the protonation of the hydroxyl group for elimination is insufficient.[9]
Experimental Protocol
This protocol details the synthesis of N-((2-aminopyrimidin-5-yl)methylene)aniline as a representative example.
Materials and Equipment
-
Reagents:
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Büchner funnel and vacuum flask for filtration
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
-
Analytical instruments: FT-IR Spectrometer, NMR Spectrometer, Mass Spectrometer
-
Step-by-Step Synthesis Procedure
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 30 mL of absolute ethanol with magnetic stirring.
-
Rationale: Ethanol is an excellent solvent for both reactants and its boiling point is suitable for refluxing conditions, facilitating the reaction without degrading the components.
-
-
Addition of Amine: To this solution, add aniline (1.0 eq) dropwise.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.[11]
-
Rationale: Glacial acetic acid acts as an acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity and facilitating the dehydration of the carbinolamine intermediate.[9]
-
-
Reaction Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) for 4-6 hours.
-
Rationale: Heating under reflux increases the reaction rate by providing the necessary activation energy for both steps of the condensation. The reversible nature of the reaction is driven towards the product by removing water, although in this simple setup, the reaction proceeds to a high degree of completion due to the stability of the conjugated product.
-
-
Monitoring the Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane mobile phase. Spot the starting materials and the reaction mixture. The formation of a new, typically more non-polar spot and the disappearance of the aldehyde spot indicates reaction completion.
-
Isolation of Crude Product: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate often forms. If not, reduce the solvent volume using a rotary evaporator.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove residual soluble impurities.
-
Purification by Recrystallization: Purify the crude solid by recrystallization. Dissolve the product in a minimum amount of a hot solvent mixture, such as ethanol/water or ethyl acetate.[12][13] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Rationale: Recrystallization is a highly effective method for purifying solid organic compounds. The desired compound is soluble in the hot solvent but insoluble in the cold solvent, while impurities remain in solution.
-
-
Drying: Collect the pure crystalline product by vacuum filtration and dry it in a desiccator or vacuum oven.
-
Characterization: Determine the melting point, yield, and characterize the structure using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow and Reaction Visualization
compound1 [label=<
this compound
];
compound2 [label=<
Aniline
];
plus [label="+"];
arrow [label="Ethanol, H⁺ (cat.)\nReflux"];
product [label=<
Resulting Schiff Base
];
{rank=same; compound1; plus; compound2} compound1 -> plus -> compound2 [style=invis]; compound2 -> arrow [style=invis]; arrow -> product [style=invis]; } Caption: General reaction scheme for Schiff base formation.
Characterization and Data Validation
Thorough characterization is essential to confirm the successful synthesis and purity of the Schiff base. The formation of the imine bond is the key transformation to verify.
| Analytical Technique | Purpose | Expected Result / Key Signal |
| Melting Point | Assess purity | A sharp, defined melting point range. |
| FT-IR Spectroscopy | Functional group analysis | Disappearance of the C=O stretch (from aldehyde, ~1700 cm⁻¹) and N-H stretch (from primary amine, ~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretch in the 1600-1685 cm⁻¹ region. |
| ¹H NMR Spectroscopy | Structural elucidation | Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the δ 8.2-9.7 ppm range. The aldehyde proton signal (around δ 9-10 ppm) will be absent. Signals for the pyrimidine and aniline rings will be present. |
| ¹³C NMR Spectroscopy | Carbon skeleton analysis | A signal for the azomethine carbon (-CH=N-) will appear in the δ 161-167 ppm region. The aldehyde carbonyl carbon signal (around δ 190 ppm) will be absent. |
| Mass Spectrometry | Molecular weight confirmation | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target Schiff base.[4] |
Applications and Further Research
Schiff bases derived from pyrimidine scaffolds are of significant interest in medicinal chemistry and materials science. Their biological activities often stem from their ability to chelate metal ions, which is crucial for the function of many enzymes.[2][8] These compounds have been investigated for a wide range of applications, including:
Future research can focus on synthesizing a library of these Schiff bases by varying the primary amine component to establish structure-activity relationships (SAR). Furthermore, the synthesis of metal complexes with these Schiff bases as ligands is a promising avenue for developing novel therapeutic agents and catalysts.[2]
References
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Reactions of Aldehydes and Ketones with Amines. (2020). Chemistry LibreTexts. [Link]
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Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022). YouTube. [Link]
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Mechanistic explanation of the formation of Schiff base. (n.d.). ResearchGate. [Link]
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Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society. [Link]
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Kaur, H., et al. (n.d.). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. ResearchGate. [Link]
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Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. (2024). ResearchGate. [Link]
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Synthesis and characterization of novel Schiff bases containing pyrimidine unit. (n.d.). ResearchGate. [Link]
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Schiff base. (n.d.). Wikipedia. [Link]
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Krupińska, M., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. MDPI. [Link]
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Babu, K., & Deepa, N. (2017). Synthesis, Spectral Characterization and Antibacterial Activities of Pyrimidine Heterocycles Derived from Schiff Base Incorporated Chalcone. Journal of Chemical and Pharmaceutical Research. [Link]
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Krupińska, M., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. PubMed. [Link]
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Ramachandran, S., et al. (2019). Synthesis, Characterization, Antimicrobial Evaluation of 2-Amino pyrimidine Schiff base derivative. Research Journal of Pharmacy and Technology. [Link]
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Synthesis of substituted 2-aminopyrimidine Schiff bases. (n.d.). ResearchGate. [Link]
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What are solvents used in recrystallization of Schiff base? (2019). ResearchGate. [Link]
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SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL CHARACTERISTICS OF PYRIMIDINE DERIVATIVES OF SCHIFF BASE AND AZETIDINE. (2022). ResearchGate. [Link]
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Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2- amino pyrimidine. (2013). Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis and Antimicrobial Activity of some Salicylaldehyde Schiff bases of 2-aminopyridine. (2013). International Science Community Association. [Link]
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A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). GSC Biological and Pharmaceutical Sciences. [Link]
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Sani, U., & Iliyasu, S. M. (2018). Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its cobalt (II) and nickel (II) complexes. Journal of Pure and Applied Sciences. [Link]
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Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine. (2013). Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its cobalt (ii) and nickel (ii) complexes. (2018). ResearchGate. [Link]
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Iqbal, S., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. [Link]
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Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Biological and Pharmaceutical Sciences. [Link]
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Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (1993). PubMed. [Link]
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Harnessing 2-Aminopyrimidine-5-carbaldehyde as a Cornerstone for Advanced Heterocyclic Synthesis
An Application Guide for Researchers
Abstract: 2-Aminopyrimidine-5-carbaldehyde is a highly versatile and valuable building block in synthetic organic chemistry, particularly for the construction of diverse and complex heterocyclic scaffolds. Its unique arrangement of functional groups—an electrophilic aldehyde, a nucleophilic amino group, and an electron-deficient pyrimidine ring—provides a rich platform for a multitude of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the key synthetic strategies employing this precursor. We will explore the causality behind experimental choices in Schiff base formations, Knoevenagel condensations, multicomponent reactions, and cyclocondensation pathways leading to fused systems of high medicinal importance, such as pyrimido[4,5-d]pyrimidines. Detailed, field-proven protocols, data summaries, and mechanistic diagrams are included to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound
The pyrimidine nucleus is a fundamental structural motif found in nucleic acids (cytosine, thymine, uracil) and a vast array of pharmacologically active compounds. Consequently, functionalized pyrimidines are cornerstone intermediates in drug discovery. This compound stands out due to the vicinal amino and aldehyde groups, which act as a powerful synthon for annulation reactions, allowing the construction of fused heterocyclic systems. These resulting scaffolds, such as pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines, are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2]
This guide moves beyond a simple recitation of reactions, focusing instead on the strategic application of this compound in building molecular complexity through several key pathways.
Figure 1: Key synthetic pathways originating from this compound.
Core Synthetic Strategies and Mechanistic Considerations
Strategy 1: Schiff Base Formation and Subsequent Cyclizations
The formation of an imine (Schiff base) through the condensation of the aldehyde functionality with a primary amine is often the first step in a multi-step synthesis.[3] This reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid) and proceeds readily in solvents like ethanol or methanol.
Causality: The acid catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the primary amine. The resulting Schiff base is not merely a final product but a reactive intermediate. The C=N double bond is susceptible to nucleophilic attack, making it an ideal precursor for further cyclization reactions.
For example, reaction with thioglycolic acid leads to the formation of thiazolidin-4-ones, while reaction with amino acids can yield imidazolidin-4-ones.[4]
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The Versatile Precursor: 2-Aminopyrimidine-5-carbaldehyde in the Construction of Medicinal Chemistry Scaffolds
Introduction: The Primacy of the Pyrimidine Scaffold and the Strategic Advantage of a Bifunctional Precursor
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural and synthetic molecules with a vast array of biological activities.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems, making it a "privileged scaffold" for drug design.[3][4] Pyrimidine derivatives have demonstrated a wide spectrum of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antibacterial activities.[1][2] The modular nature of the pyrimidine core allows for precise functionalization, enabling the fine-tuning of pharmacological profiles to achieve desired therapeutic effects.[2]
Within the diverse landscape of pyrimidine-based building blocks, 2-aminopyrimidine-5-carbaldehyde stands out as a particularly valuable precursor. Its strategic arrangement of a nucleophilic amino group and an electrophilic aldehyde group on the pyrimidine ring provides a versatile platform for the synthesis of a multitude of complex heterocyclic systems. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound and its derivatives in the construction of medicinally relevant scaffolds. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and showcase the therapeutic potential of the resulting molecular architectures.
Part 1: Synthesis of the Precursor: 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
A common and highly useful derivative of the title compound is 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. The chloro-substituents at positions 4 and 6 serve as excellent leaving groups for subsequent nucleophilic aromatic substitution (SNAr) reactions, dramatically expanding the synthetic possibilities. The synthesis of this key intermediate is typically achieved via a Vilsmeier-Haack reaction starting from 2-amino-4,6-dihydroxypyrimidine.[4]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The reaction employs a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[5]
The mechanism involves the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich pyrimidine ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the aldehyde. The use of excess POCl₃ also facilitates the conversion of the hydroxyl groups at positions 4 and 6 to chloro groups, yielding the desired dichlorinated product.
Diagram 1: Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the synthesis of the precursor.
Protocol 1: Synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde[4][6]
Materials:
-
2-Amino-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Dropping funnel
-
Buchner funnel and flask
Procedure:
-
Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool phosphorus oxychloride (POCl₃, e.g., 900 mL) in an ice bath. To this, add N,N-dimethylformamide (DMF, e.g., 210 mL) dropwise over 20 minutes, maintaining the temperature below 10 °C.
-
Addition of Starting Material: After the addition of DMF is complete, remove the ice bath. Add powdered 2-amino-4,6-dihydroxypyrimidine (e.g., 150 g) portion-wise over 20 minutes with continuous stirring.
-
Reaction: Heat the reaction mixture to 100 °C and stir at this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a large beaker containing a vigorously stirred mixture of crushed ice and water (e.g., 4 L of ice diluted to 10 L with water). This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Hydrolysis and Precipitation: Heat the resulting aqueous solution to 50 °C and continue stirring for 2 hours to ensure complete hydrolysis of the intermediate.
-
Isolation: Cool the mixture in a refrigerator overnight. Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Drying: Dry the collected solid to obtain 2-amino-4,6-dichloropyrimidine-5-carbaldehyde as a white solid.
Trustworthiness: This protocol is a well-established method for the synthesis of the target precursor. The Vilsmeier-Haack reaction is a reliable and high-yielding transformation for the formylation and chlorination of hydroxypyrimidines. The workup procedure is designed to safely quench the reactive reagents and facilitate the precipitation and isolation of the product.
Part 2: Application in the Synthesis of Fused Heterocyclic Scaffolds
The true synthetic utility of this compound and its chlorinated derivative lies in their ability to serve as a linchpin for the construction of fused heterocyclic systems, which are prevalent in many kinase inhibitors and other therapeutic agents. The presence of the amino, aldehyde, and (in the case of the derivative) chloro groups allows for a variety of cyclization strategies.
A. Synthesis of Pyridopyrimidines
Pyridopyrimidines are a class of fused heterocycles that have garnered significant attention in medicinal chemistry due to their potent and diverse biological activities, particularly as kinase inhibitors.[6][7][8] The strategic fusion of a pyrimidine ring with a pyridine ring creates a scaffold that can effectively interact with the ATP-binding site of various kinases.
Diagram 2: General Strategy for Pyridopyrimidine Synthesis
Caption: Synthetic pathway to pyridopyrimidines.
Protocol 2: Synthesis of a Pyridopyrimidine Scaffold via Knoevenagel Condensation and Cyclization
This protocol outlines a general procedure for the synthesis of a pyridopyrimidine scaffold starting from a mono-aminated derivative of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, followed by a Knoevenagel condensation.
Step 1: Mono-amination via SNAr [4]
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol) in ethanol (5.0 mL).
-
Addition of Reagents: Add the desired primary or secondary amine (1 mmol) and triethylamine (1 mmol) to the solution.
-
Reaction: Heat the mixture under reflux for 3 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The mono-aminated product often precipitates and can be isolated by filtration.
Step 2: Knoevenagel Condensation [9][10][11]
-
Reaction Setup: In a round-bottom flask, dissolve the mono-aminated pyrimidine-5-carbaldehyde from Step 1 (1 mmol) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.1 mmol) in ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 mmol) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[12]
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the progress by TLC. Reaction times can vary from minutes to several hours depending on the substrates and catalyst.[12]
-
Workup and Cyclization: Upon completion of the condensation, the intermediate may spontaneously cyclize to the pyridopyrimidine, or cyclization can be induced by continued heating or the addition of a stronger base. The product often precipitates from the reaction mixture upon cooling.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization or column chromatography.
Causality Behind Experimental Choices: The SNAr reaction is regioselective due to the electronic effects of the amino and aldehyde groups. The subsequent Knoevenagel condensation is a classic C-C bond-forming reaction, and the choice of a mild base like piperidine is crucial to avoid self-condensation of the aldehyde.[13] The intramolecular cyclization is driven by the favorable proximity of the nucleophilic amino group and the electrophilic nitrile or ester group of the Knoevenagel adduct.
B. Synthesis of Pyrimido[4,5-d]pyrimidines
The pyrimido[4,5-d]pyrimidine scaffold is another important heterocyclic system with a wide range of biological activities, including anticancer and antiviral properties.[1][2][14] These fused systems can be efficiently synthesized from this compound derivatives through multicomponent reactions.
Diagram 3: Multicomponent Synthesis of Pyrimido[4,5-d]pyrimidines
Caption: One-pot synthesis of pyrimido[4,5-d]pyrimidines.
Protocol 3: One-Pot Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives[1][16]
This protocol describes a three-component reaction for the synthesis of pyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-diones.
Materials:
-
6-Amino-2-thiouracil (as the 2-aminopyrimidine derivative)
-
Aromatic aldehyde
-
Thiourea
-
Ceric Ammonium Nitrate (CAN) (catalyst)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine barbituric acid (or a derivative like 6-amino-2-thiouracil, 1 mmol), the desired aromatic aldehyde (1 mmol), and thiourea (1 mmol) in water.
-
Catalyst Addition: Add a catalytic amount of Ceric Ammonium Nitrate (CAN).
-
Reaction: Heat the mixture to reflux and stir for the required time, monitoring the reaction by TLC.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the product with water and then with cold ethanol. Dry the solid to obtain the desired pyrimido[4,5-d]pyrimidine derivative.
Expertise & Experience: This multicomponent approach is highly efficient and aligns with the principles of green chemistry by using water as a solvent and a catalytic amount of a recyclable catalyst.[15] The reaction proceeds through a cascade of condensation and cyclization steps, rapidly building molecular complexity in a single operation.
Part 3: Data Presentation and Biological Significance
The scaffolds derived from this compound have shown significant potential in medicinal chemistry, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Table 1: Biological Activity of Representative Pyridopyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives
| Compound Class | Target | Representative IC₅₀ Values | Cancer Cell Line(s) | Reference(s) |
| Pyrido[2,3-d]pyrimidines | Tyrosine Kinases (PDGFr, FGFr, EGFr, c-src) | 0.13 - 1.11 µM | - | [7] |
| Pyrido[2,3-d]pyrimidines | CDK6 | 115.38 nM | PC-3, MCF-7 | [7] |
| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | 11.4 - 34.6 nM | MCF-7, HepG2 | [16] |
| Pyrido[2,3-d]pyrimidines | VEGFR-2 / HER-2 | 0.077 - 0.217 µM (VEGFR-2), 0.077 - 0.168 µM (HER-2) | MCF-7, HepG2 | [8] |
| Pyrimido[4,5-d]pyrimidines | CDK2 | 0.05 - 0.31 µM | Various | [1] |
| Pyrimido[4,5-b]indoles | Microtubule Depolymerization | 14.7 nM (cytotoxicity) | MDA-MB-435 | [17] |
Note: The table presents a selection of reported biological activities to illustrate the therapeutic potential of these scaffolds. The specific structures and detailed SAR are available in the cited literature.
The data clearly indicates that these fused pyrimidine systems are potent inhibitors of key oncogenic kinases, with activities often in the nanomolar to low micromolar range. This validates the use of this compound as a strategic starting material for the discovery of novel anticancer agents.
Conclusion
This compound and its derivatives are exceptionally versatile and valuable precursors in medicinal chemistry. Their unique bifunctional nature, combined with the reactivity of the pyrimidine core, provides a robust platform for the efficient synthesis of complex, fused heterocyclic scaffolds. The protocols and strategies outlined in this application note offer a practical guide for researchers to access a wide range of medicinally relevant compounds, particularly potent kinase inhibitors. The continued exploration of the synthetic potential of this precursor is expected to yield novel therapeutic agents for the treatment of cancer and other diseases.
References
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Al-Omary, F. A., et al. (2010). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Molecules, 15(9), 5845-5864. Available from: [Link]
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El-Sayed, N. F., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals, 17(1), 123. Available from: [Link]
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Ibrahim, N. S. M., et al. (2024). Review: synthesis and anticancer activity of pyrimido[4,5-b]quinolines in the last twenty years. Chemical Papers. Available from: [Link]
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Rojas-Le-Fort, M., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453. Available from: [Link]
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Papadopoulou, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants, 11(10), 2033. Available from: [Link]
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Gangjee, A., et al. (2012). Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells. Journal of Medicinal Chemistry, 55(13), 6041-6056. Available from: [Link]
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Sharma, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Indian Chemical Society, 100(4), 100951. Available from: [Link]
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El-Gamal, M. I., et al. (2021). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Molecules, 26(17), 5170. Available from: [Link]
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Orozco-Díaz, F., et al. (2011). Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions. Tetrahedron Letters, 52(17), 2095-2097. Available from: [Link]
-
Sanna, M., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3656. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Wang, C-Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11334-11355. Available from: [Link]
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Eldehna, W. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 10765-10780. Available from: [Link]
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El-Naga, E. H. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6680. Available from: [Link]
-
Ying, A-G., et al. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry, 23(12), 5361-5364. Available from: [Link]
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Rojas-Le-Fort, M., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. Available from: [Link]
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Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Available from: [Link]
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Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives. (2021). ResearchGate. Available from: [Link]
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Hrdina, R., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 17(8), 9447-9464. Available from: [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
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Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. (2022). Indian Journal of Pharmaceutical Education and Research, 56(2s), s281-s288. Available from: [Link]
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Application Note: 2-Aminopyrimidine-5-carbaldehyde as a Versatile Scaffold for the Synthesis of Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 2-aminopyrimidine-5-carbaldehyde, a versatile starting material, in the synthesis of novel kinase inhibitors. We will explore its reactivity, detail robust synthetic protocols such as reductive amination, and provide insights into the design and characterization of potent kinase inhibitors.
The 2-Aminopyrimidine Scaffold: A Privileged Core for Kinase Inhibition
The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of DNA and RNA.[1][2][3] In the context of kinase inhibition, the 2-aminopyrimidine moiety has proven to be particularly effective. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing it to mimic the adenine portion of ATP and form crucial interactions with the "hinge region" of the kinase active site.[1] This binding mode is a common feature among many successful kinase inhibitors, including Imatinib and Palbociclib.[4][5]
This compound is an especially valuable building block for several reasons:
-
The Aldehyde Group (C5): This electrophilic center is a versatile handle for introducing molecular diversity. It readily participates in a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions.
-
The Amino Group (C2): This nucleophilic group can be functionalized or can serve as a key hydrogen bond donor for kinase hinge binding.
-
The Pyrimidine Core: Provides the foundational scaffold for ATP-competitive inhibition.
By strategically modifying the aldehyde and amino groups, chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
Synthetic Strategies & Key Reactions
The aldehyde functionality of this compound is the primary site for chemical elaboration. One of the most robust and widely used methods for incorporating diverse amine functionalities is reductive amination.
Reductive Amination: A Cornerstone Reaction
Reductive amination is a powerful, two-step, one-pot reaction that converts an aldehyde and an amine into a more complex secondary or tertiary amine.[6]
-
Imine Formation: The amine nucleophilically attacks the aldehyde carbonyl, forming a hemiaminal intermediate, which then dehydrates to form an imine (or Schiff base). This step is typically reversible and is often favored under weakly acidic conditions.
-
Reduction: The C=N double bond of the imine is then selectively reduced to a single bond, yielding the final amine product.
The key advantage of this reaction is its control; unlike direct alkylation of amines, it prevents over-alkylation.[7]
Workflow for Kinase Inhibitor Synthesis via Reductive Amination
Caption: Synthetic workflow for reductive amination.
Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, following all institutional safety guidelines.
Protocol 1: General Procedure for Reductive Amination
This protocol describes the synthesis of a substituted 2-amino-5-((alkylamino)methyl)pyrimidine derivative, a common core for various kinase inhibitors.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 123.11 | 1.0 | 123 mg |
| Substituted Amine (e.g., Aniline) | 93.13 | 1.1 | 102 mg (100 µL) |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.5 | 318 mg |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL |
| Acetic Acid (optional) | 60.05 | catalytic | ~1 drop |
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (123 mg, 1.0 mmol).
-
Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (10 mL).
-
Amine Addition: Add the substituted amine (1.1 mmol) to the solution. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (NEt3) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation, particularly for less reactive amines.[8]
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) portion-wise over 5 minutes. Causality Note: STAB is a mild and selective reducing agent, well-suited for reducing the protonated imine intermediate in the presence of the starting aldehyde.[7] It is less moisture-sensitive than sodium cyanoborohydride (NaBH3CN).[7][9]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) (15 mL).
-
Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Characterization and Quality Control
Ensuring the identity and purity of the synthesized compound is critical for subsequent biological evaluation.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Confirm the structure by identifying characteristic peaks. The disappearance of the aldehyde proton (~9-10 ppm) and the appearance of a new methylene bridge signal (CH2) are key indicators of a successful reaction.
-
¹³C NMR: Verify the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS):
-
Use LC-MS or High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight of the product, providing strong evidence of its identity.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Assess the purity of the final compound. For biological testing, purity should typically be >95%.
-
Application Example: Targeting Kinase Pathways
Many kinase inhibitors derived from pyrimidine scaffolds target critical signaling pathways involved in cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is crucial for angiogenesis.[10][11][12]
Simplified VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling cascade.
Example Inhibitor Data
A series of 4-aminopyrimidine-5-carbaldehyde oximes have been synthesized and identified as potent inhibitors of VEGFR-2 kinase.[10][11] The data below is representative of structure-activity relationship (SAR) studies for such compounds.
| Compound ID | R-Group on Oxime | VEGFR-2 IC₅₀ (nM) | Antiproliferative IC₅₀ (HeLa cells, nM) |
| 4a | -CH₃ | 150 ± 20 | 850 ± 50 |
| 4b | -CH₂CH₃ | 56 ± 8 | 320 ± 30 |
| 4c | -CH(CH₃)₂ | 210 ± 25 | 1100 ± 90 |
Data is hypothetical and based on trends reported in the literature.[10][11]
This table demonstrates how small modifications to the structure, introduced via the aldehyde starting material, can significantly impact biological activity. The ethyl group (Compound 4b) shows improved potency over the smaller methyl or bulkier isopropyl groups, guiding future design iterations.
Troubleshooting and Key Considerations
-
Low Yields: If yields are low, ensure all reagents and solvents are anhydrous. The imine formation step is an equilibrium; removing water can drive the reaction forward. Adding a mild Lewis acid like Ti(Oi-Pr)₄ may also improve results.[8]
-
Side Reactions: The primary amine on the pyrimidine ring can potentially compete in the reaction. However, its nucleophilicity is generally lower than that of the aliphatic or aniline amines typically used. If side reactions are observed, protecting the 2-amino group may be necessary.
-
Purification Challenges: The basic nitrogen atoms in the product can cause streaking on silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and separation.
Conclusion
This compound is a powerful and versatile platform for the synthesis of novel kinase inhibitors. Its strategic functionalization, particularly through robust methods like reductive amination, allows for the systematic exploration of chemical space to develop potent and selective drug candidates. The protocols and insights provided in this note serve as a foundational guide for researchers aiming to leverage this valuable scaffold in their drug discovery programs.
References
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Available at: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. Available at: [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). PubMed. Available at: [Link]
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2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. (n.d.). PMC - NIH. Available at: [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). ResearchGate. Available at: [Link]
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). ResearchGate. Available at: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. Available at: [Link]
-
New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. (2020). SpringerLink. Available at: [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC - NIH. Available at: [Link]
-
New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. (2020). ResearchGate. Available at: [Link]
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The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors. (2025). PubMed. Available at: [Link]
-
2-Aminopyrimidine derivatives as anticancer drugs. (2025). ResearchGate. Available at: [Link]
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A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (n.d.). ijcrt.org. Available at: [Link]
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The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors. (2025). ResearchGate. Available at: [Link]
-
Reductive amination. (n.d.). Wikipedia. Available at: [Link]
-
Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. (2010). PubMed. Available at: [Link]
-
Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2025). PubMed Central. Available at: [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]
-
Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (n.d.). Taylor & Francis eBooks. Available at: [Link]
-
4-aminopyrimidine-5-carbaldehyde oximes as potent VEGFR-2 inhibitors. Part II. (2010). PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of 4-Aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. (2016). ResearchGate. Available at: [Link]
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Application Notes & Protocols: Leveraging 2-Aminopyrimidine-5-carbaldehyde for the Development of Novel Antimicrobial Agents
Abstract
The escalating crisis of antimicrobial resistance demands the urgent development of novel therapeutic agents. Pyrimidine derivatives have emerged as a highly promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-aminopyrimidine-5-carbaldehyde as a versatile scaffold for synthesizing and evaluating new antimicrobial candidates. We present detailed protocols for the chemical modification of this starting material, robust methodologies for antimicrobial susceptibility testing, and insights into establishing structure-activity relationships (SAR) to guide rational drug design.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental building block in nature, forming the core of nucleobases such as cytosine, thymine, and uracil.[3] This inherent biocompatibility makes the pyrimidine scaffold a privileged structure in medicinal chemistry, capable of interacting with various biological targets like enzymes and genetic material.[4] Derivatives of 2-aminopyrimidine, in particular, have garnered significant attention for their broad therapeutic potential, including anticancer, anti-inflammatory, and potent antimicrobial properties.[1][5][6]
This compound is an especially valuable starting material. Its structure features two key reactive sites: the amino group at the C2 position and the carbaldehyde (aldehyde) group at the C5 position. The aldehyde functionality is a versatile chemical handle for introducing molecular diversity through reactions like condensation, reductive amination, and Wittig reactions, allowing for the systematic synthesis of large compound libraries. This guide focuses on leveraging this reactivity to develop novel antimicrobial agents and provides the necessary protocols to validate their efficacy.
Synthesis of Novel Antimicrobial Candidates
The primary synthetic strategy involves the derivatization of the aldehyde group to generate a library of compounds with varied physicochemical properties. A common and effective approach is the formation of Schiff bases (imines) through condensation with various primary amines. This reaction is typically straightforward and allows for the introduction of a wide array of substituents.
Protocol 2.1: General Synthesis of this compound Schiff Base Derivatives
This protocol describes a representative one-step condensation reaction. The rationale for this approach is its simplicity and high efficiency, enabling rapid library generation. Ethanol is chosen as the solvent for its ability to dissolve the reactants and its suitable boiling point for reflux. A catalytic amount of acetic acid is used to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.
Materials:
-
This compound (CAS: 120747-84-4)
-
Substituted primary amine (e.g., aniline, benzylamine derivatives)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard reflux apparatus with condenser
-
Magnetic stirrer and hot plate
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Crystallization dishes
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (30 mL).
-
Add the selected substituted primary amine (1.1 eq) to the solution.
-
Add 3-4 drops of glacial acetic acid to the reaction mixture to act as a catalyst.
-
Fit the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid product will often precipitate.
-
If precipitation occurs, filter the solid product, wash it with a small amount of cold ethanol to remove unreacted starting materials, and dry it under vacuum.
-
If no precipitate forms, reduce the solvent volume under reduced pressure until a solid appears.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water mixture) to obtain the pure Schiff base derivative.[7]
-
Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR Spectroscopy).
Workflow for Antimicrobial Agent Development
The development process follows a logical progression from chemical synthesis to biological evaluation. This workflow ensures that resources are directed toward the most promising candidates.
Caption: High-level workflow for developing antimicrobial agents.
Protocols for Antimicrobial Susceptibility Testing
To evaluate the antimicrobial potential of the newly synthesized compounds, standardized susceptibility tests are essential. The broth microdilution method is a cornerstone technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[8]
Protocol 4.1: Broth Microdilution Assay for MIC Determination
This protocol is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] It is performed in a 96-well microtiter plate, allowing for high-throughput screening.
Materials:
-
96-well sterile microtiter plates
-
Synthesized test compounds
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Multichannel pipette
-
Plate reader (optional, for OD measurement)
Procedure:
-
Preparation of Inoculum: Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate and inoculate them into MHB. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL). In a 96-well plate, add 100 µL of MHB to wells 2 through 12. In well 1, add 200 µL of the highest desired concentration of the compound (prepared by diluting the stock in MHB). Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.[9]
-
Controls:
-
Growth Control (No Drug): Well 11 should contain 100 µL of MHB and 100 µL of the bacterial inoculum.
-
Sterility Control (No Bacteria): Well 12 should contain 200 µL of MHB only.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[9]
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[8][10] This can be assessed visually or by using a plate reader to measure optical density at 600 nm.
Protocol 4.2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed after the MIC is determined and is used to find the lowest concentration of the antimicrobial agent that kills 99.9% of the initial bacterial inoculum.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration from the MIC plate that results in no bacterial growth (or a ≥99.9% reduction in CFU/mL) on the agar plate.
Data Presentation and Interpretation
Organizing experimental data in a clear, tabular format is crucial for analysis and comparison.
Table 1: Hypothetical Antimicrobial Activity Data (MIC/MBC in µg/mL)
| Compound ID | Modification (R-Group) | S. aureus (Gram +) MIC | S. aureus (Gram +) MBC | E. coli (Gram -) MIC | E. coli (Gram -) MBC |
| AP5C-01 | 4-Chlorophenyl | 8 | 16 | 32 | 64 |
| AP5C-02 | 4-Methoxyphenyl | 16 | 32 | 64 | >128 |
| AP5C-03 | 2,4-Dichlorophenyl | 4 | 8 | 16 | 32 |
| AP5C-04 | 4-Nitrophenyl | 8 | 16 | 16 | 32 |
| Ciprofloxacin | (Control) | 1 | 2 | 0.5 | 1 |
Structure-Activity Relationship (SAR) Analysis
SAR analysis is a critical step in medicinal chemistry that links the chemical structure of a compound to its biological activity.[11] For this compound derivatives, SAR studies can reveal which chemical modifications enhance antimicrobial potency and selectivity.[12][13]
Key Insights from SAR:
-
Lipophilicity: The addition of lipophilic groups, such as halogens (e.g., -Cl, -F) or alkyl chains, to the aromatic ring of the Schiff base can enhance membrane permeability, often leading to improved activity, particularly against Gram-positive bacteria. The superior activity of AP5C-03 (2,4-Dichlorophenyl) in the hypothetical data supports this.
-
Electronic Effects: The presence of electron-withdrawing groups (e.g., -NO₂) can influence the electronic distribution of the molecule, potentially enhancing its interaction with biological targets. AP5C-04 shows good activity against both bacterial types, suggesting this effect.
-
Steric Factors: The size and position of substituents can affect how the molecule fits into the active site of a target enzyme. For instance, ortho-substituted rings may adopt different conformations compared to para-substituted ones, impacting activity.
Caption: Conceptual SAR for this compound derivatives.
Based on SAR analysis, a researcher can rationally design the next generation of compounds. For example, if halogenated derivatives show high potency, further exploration of different halogen substitutions (F, Br, I) at various positions would be a logical next step.
Conclusion
This compound stands out as a highly valuable and versatile platform for the discovery of novel antimicrobial agents. Its accessible reactivity, combined with the proven biological significance of the pyrimidine core, provides a robust foundation for synthetic exploration. By employing the systematic protocols for synthesis and antimicrobial evaluation detailed in this guide, researchers can efficiently generate and screen compound libraries, while subsequent SAR analysis can guide the optimization process toward identifying potent lead candidates to combat the growing threat of infectious diseases.
References
- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Adnan, M., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
- Zhuang, J., & Ma, S. (n.d.). Recent Development of Pyrimidine‐Containing Antimicrobial Agents. ResearchGate.
- (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Publishing.
- (2024). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents.
- Kulhankova, K., et al. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health.
- (1995). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. CRC Press.
- (n.d.). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. ResearchGate.
- (n.d.). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. National Institutes of Health.
- Jadhav, P. S., & Baravkar, A. A. (2022). Recent advances in antimicrobial activity of pyrimidines: A review. Innovare Academic Sciences.
- Dhanvijay, J., et al. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. The Pharma Innovation.
- (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. National Institutes of Health.
- Sigma-Aldrich. (n.d.). 2-Aminopyrimidine-5-carboxaldehyde 97%.
- (n.d.). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. National Institutes of Health.
- (n.d.). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. National Institutes of Health.
- (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
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- 13. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Protocol for the Synthesis of Pyrimidine-Based Chalcones via Claisen-Schmidt Condensation
Introduction: The Significance of Pyrimidine-Chalcone Hybrids
Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are a vital class of compounds in medicinal chemistry.[1] They serve as key precursors in the biosynthesis of flavonoids and possess a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] The pyrimidine nucleus is another cornerstone of therapeutic agents, forming the core of many natural and synthetic drugs.[4][5][6][7]
The strategic combination of these two pharmacophores into a single molecular entity—a pyrimidine-substituted chalcone—offers a promising avenue for the development of novel therapeutic agents with potentially synergistic or enhanced biological activity.[8] This guide provides a detailed, field-proven protocol for the synthesis of such hybrids, focusing on the Claisen-Schmidt condensation of 2-aminopyrimidine-5-carbaldehyde with various acetophenones.
The Core Chemistry: Claisen-Schmidt Condensation
The most direct and widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation.[1][3] This reaction is a type of crossed aldol condensation that occurs between an aromatic aldehyde (lacking α-hydrogens) and an enolizable ketone or aldehyde.[9][10]
Mechanism Explained: The reaction is typically catalyzed by a base (e.g., NaOH or KOH), which initiates the process by deprotonating the α-carbon of the acetophenone. This step is critical as it generates a highly reactive enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration (loss of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, the final chalcone product.[3][9] The formation of this conjugated system is the driving force for the dehydration step.[9]
Experimental Workflow and Logic
A successful synthesis relies on a logical and well-monitored workflow. The following diagram outlines the key stages from reactant preparation to final product characterization.
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Vilsmeier-Haack formylation for the synthesis of pyrimidine aldehydes
Application Notes & Protocols
Topic: Vilsmeier-Haack Formylation for the Synthesis of Pyrimidine Aldehydes
For: Researchers, scientists, and drug development professionals.
Executive Summary: The Strategic Importance of Pyrimidine Aldehydes
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents across oncology, infectious diseases, and inflammatory conditions.[1][2][3][4][5] The introduction of a formyl (-CHO) group onto this privileged heterocycle creates pyrimidine aldehydes, exceptionally versatile synthetic intermediates.[1] The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, including reductive aminations, condensations, and Wittig reactions, enabling the construction of complex molecular architectures and facilitating the exploration of novel chemical space in drug discovery.[1]
Among the various formylation methods, the Vilsmeier-Haack (V-H) reaction stands out for its efficiency, operational simplicity, and applicability to electron-rich or activated heterocyclic systems.[6][7] This guide provides an in-depth analysis of the V-H reaction for synthesizing pyrimidine aldehydes, detailing the underlying mechanism, offering a robust experimental protocol, and discussing the critical parameters that govern its success.
Mechanistic Deep Dive: Activating a Deactivated Ring
The classical Vilsmeier-Haack reaction involves the formylation of an activated aromatic ring using an electrophilic iminium salt, the "Vilsmeier Reagent".[6][8] This reagent is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[6]
While pyrimidine is an electron-deficient heterocycle, the presence of electron-donating substituents (e.g., -OH, -NH₂, -OR) sufficiently activates the ring, making it susceptible to electrophilic attack by the Vilsmeier reagent. The reaction proceeds via a well-established electrophilic aromatic substitution pathway.
The key steps are:
-
Formation of the Vilsmeier Reagent: DMF, a nucleophile, attacks the electrophilic POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium cation, which is the active formylating species.[7][9]
-
Electrophilic Attack: The electron-rich pyrimidine ring attacks the electrophilic carbon of the Vilsmeier reagent. For most substituted pyrimidines, this attack occurs regioselectively at the C-5 position, which is sterically accessible and electronically activated by substituents at the C-2, C-4, or C-6 positions.[10]
-
Aromatization: A base (such as DMF from the reaction medium) abstracts a proton from the sigma complex, restoring the aromaticity of the pyrimidine ring.
-
Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup. The addition of water hydrolyzes the iminium salt to yield the final pyrimidine aldehyde and dimethylamine.[9][11]
Caption: Vilsmeier-Haack reaction mechanism on a pyrimidine substrate.
Experimental Protocol: Formylation of 2-Methylpyrimidine-4,6-diol
This protocol provides a representative procedure for the formylation of 2-methylpyrimidine-4,6-diol, a substrate known to react efficiently under Vilsmeier-Haack conditions to produce 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.[10]
3.1. Materials & Reagents
-
Substrate: 2-Methylpyrimidine-4,6-diol
-
Reagents: Phosphorus oxychloride (POCl₃, freshly distilled recommended), N,N-Dimethylformamide (DMF, anhydrous)
-
Solvent: N,N-Dimethylformamide (DMF, anhydrous)[10]
-
Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer, heating mantle with temperature controller, condenser, ice bath, standard glassware for workup and purification.
3.2. Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle exclusively in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
The reaction is exothermic, particularly during the formation of the Vilsmeier reagent. Maintain strict temperature control.
-
The workup procedure involves quenching the reaction on ice, which should be done slowly and carefully to manage the exothermic release of heat and HCl gas.
3.3. Step-by-Step Methodology
-
Vilsmeier Reagent Preparation:
-
In a dry, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (2.0 eq).
-
Cool the flask in an ice bath to 0-5 °C.
-
Add POCl₃ (1.0 eq) dropwise via a dropping funnel to the cooled DMF with vigorous stirring. Causality: Slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of undesired byproducts.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
To the freshly prepared Vilsmeier reagent, add the substrate, 2-methylpyrimidine-4,6-diol (1.0 eq), portion-wise, ensuring the internal temperature does not rise significantly.
-
Once the substrate is fully added, remove the ice bath and heat the reaction mixture to 80 °C.[10]
-
Maintain the reaction at 80 °C for approximately 5 hours, monitoring the progress by Thin-Layer Chromatography (TLC).[10] Trustworthiness: TLC monitoring is a self-validating step; the disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.
-
-
Workup and Isolation:
-
After the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with constant stirring. Causality: This step quenches the reactive POCl₃ and hydrolyzes the iminium salt intermediate to the aldehyde. The large volume of ice absorbs the heat from this highly exothermic process.
-
Stir the resulting slurry overnight to allow for complete precipitation of the product.[10]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any residual DMF and inorganic salts, followed by a wash with a cold, non-polar solvent like hexane to aid in drying.
-
Dry the product under vacuum to obtain the crude 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. Further purification can be achieved by recrystallization if necessary.
-
Caption: Experimental workflow for pyrimidine aldehyde synthesis.
Substrate Scope and Parameter Optimization
The success and efficiency of the Vilsmeier-Haack formylation are highly dependent on the nature of the pyrimidine substrate and the reaction conditions.
| Substrate Type / Parameter | Effect on Reaction | Rationale & Field Insights |
| Electron-Donating Groups (-OH, -NH₂, -OR) | Strongly Activating. Enables reaction at moderate temperatures (60-100 °C). | These groups increase the electron density of the pyrimidine ring, particularly at the C-5 position, facilitating electrophilic attack. Hydroxy-pyrimidines (uracil derivatives) are excellent substrates.[10] |
| Electron-Withdrawing Groups (-NO₂, -CN, -Cl) | Deactivating. Reaction may fail or require harsh conditions and may lead to side reactions. | These groups reduce the nucleophilicity of the ring, making it resistant to the relatively weak electrophilicity of the Vilsmeier reagent. Alternative formylation methods should be considered. |
| Solvent Choice | DMF often optimal. Can act as both reagent and solvent. Other solvents like dichloroethane or benzene can be used. | Using DMF as the solvent can lead to higher yields and shorter reaction times compared to other solvents like benzene or dichloroethane.[10] |
| Temperature | Substrate Dependent. Ranges from room temperature to >100 °C.[8] | Highly activated substrates may react at lower temperatures, while less reactive ones require more thermal energy. Optimization is key to balance reaction rate and byproduct formation. |
| Stoichiometry | Excess Vilsmeier Reagent. Typically 1.5-3.0 equivalents are used. | Using an excess of the Vilsmeier reagent ensures complete conversion of the starting material, especially for less reactive substrates. |
Conclusion and Future Outlook
The Vilsmeier-Haack reaction is a powerful and reliable tool for the synthesis of pyrimidine-5-carbaldehydes, which are invaluable precursors in pharmaceutical research and development.[1][6] A thorough understanding of the reaction mechanism, careful control of experimental conditions, and consideration of the substrate's electronic properties are paramount for achieving high yields and purity. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this classic reaction for the efficient construction of valuable pyrimidine-based molecules.
References
- The Role of Pyrimidine Aldehydes in Modern Drug Discovery. BenchChem.
- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Institutional Pharmacy and Life Sciences.
- Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
- Vilsmeier-Haack Reaction. J&K Scientific LLC.
- Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formyl
- VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube.
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The Strategic Utility of 2-Aminopyrimidine-5-carbaldehyde in Multicomponent Reactions for Library Synthesis
Introduction: The Convergence of Efficiency and Complexity in Drug Discovery
In the landscape of modern drug discovery, the demand for rapid access to structurally diverse and biologically relevant small molecules is paramount. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a cornerstone of efficient library synthesis.[1][2] This approach embodies the principles of atom and step economy, minimizing waste and accelerating the discovery timeline. Within the vast chemical space of heterocyclic compounds, the pyrimidine scaffold holds a privileged position, forming the core of numerous approved drugs and bioactive molecules.[3][4] This application note delves into the strategic application of a particularly versatile building block, 2-aminopyrimidine-5-carbaldehyde , in MCRs for the generation of diverse chemical libraries, with a focus on the synthesis of fused pyrimidine systems such as pyrimido[4,5-d]pyrimidines.
The inherent reactivity of this compound, possessing a nucleophilic amino group and an electrophilic aldehyde function in a unique ortho-arrangement, makes it an ideal substrate for a variety of condensation and cyclization reactions. This dual functionality allows for the construction of complex heterocyclic frameworks in a single, convergent step, providing a powerful tool for medicinal chemists and drug development professionals.
Core Principle: Harnessing Intramolecular Potential in MCRs
The key to the utility of this compound in MCRs lies in its ability to participate in sequential intermolecular and intramolecular reactions within a one-pot setting. The aldehyde group serves as the initial point of condensation with other MCR components, while the adjacent amino group is perfectly poised to engage in a subsequent, ring-closing cyclization. This orchestrated reaction cascade allows for the rapid assembly of fused heterocyclic systems, which are often challenging to synthesize via traditional linear routes.
A prime example of this strategy is the synthesis of pyrimido[4,5-d]pyrimidines, a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties.[5][6] While the broader literature on MCRs for pyrimido[4,5-d]pyrimidine synthesis often utilizes building blocks like 6-aminouracil, the use of o-aminopyrimidine aldehydes is a recognized and powerful approach for the construction of such fused systems.[7][8]
Application Focus: Synthesis of Pyrimido[4,5-d]pyrimidine Libraries
A particularly effective MCR for the synthesis of a pyrimido[4,5-d]pyrimidine library involves the condensation of this compound with an active methylene compound and an ammonium source, such as ammonium acetate. This reaction proceeds through a series of tandem steps, culminating in the formation of the fused bicyclic core.
Mechanistic Rationale
The reaction is believed to proceed through an initial Knoevenagel condensation between the this compound and the active methylene compound, catalyzed by a base or weak acid. This step generates a reactive pyrimidinyl-substituted alkene intermediate. Subsequent Michael addition of ammonia (from ammonium acetate) to the activated double bond, followed by an intramolecular cyclization of the newly formed amino group onto the nitrile or other electrophilic center of the active methylene component, leads to the formation of a dihydropyrimido[4,5-d]pyrimidine intermediate. A final aromatization step, often facilitated by an oxidant or occurring spontaneously, yields the stable pyrimido[4,5-d]pyrimidine product.
The choice of the active methylene compound is critical for introducing diversity into the final library. A wide range of compounds, such as malononitrile, cyanoacetamide, and β-ketoesters, can be employed, each imparting unique functional groups onto the resulting scaffold. This flexibility allows for the systematic exploration of structure-activity relationships (SAR).
Experimental Workflow: Pyrimido[4,5-d]pyrimidine Synthesis
Caption: General workflow for the multicomponent synthesis of pyrimido[4,5-d]pyrimidines.
Protocol: General Procedure for the Three-Component Synthesis of 7-Substituted Pyrimido[4,5-d]pyrimidine-4-amines
This protocol outlines a general method for the synthesis of a library of pyrimido[4,5-d]pyrimidine derivatives.
Materials:
-
This compound (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq)
-
Ammonium acetate (5.0-10.0 eq)
-
Solvent (e.g., absolute ethanol, N,N-dimethylformamide)
-
Catalyst (optional, e.g., piperidine, acetic acid)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), the chosen active methylene compound (1.0-1.2 eq), and ammonium acetate (5.0-10.0 eq).
-
Add the appropriate solvent (e.g., ethanol) to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
If a catalyst is used, add it to the reaction mixture at this stage (e.g., a few drops of piperidine).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrates.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the pure pyrimido[4,5-d]pyrimidine derivative.
-
Characterize the final product by appropriate analytical methods (¹H NMR, ¹³C NMR, MS, etc.).
Data Summary: Representative Yields for Pyrimido[4,5-d]pyrimidine Synthesis
| Entry | Active Methylene Compound | R Group on Pyrimido[4,5-d]pyrimidine | Typical Yield (%) |
| 1 | Malononitrile | -NH₂ | 75-90 |
| 2 | Ethyl Cyanoacetate | -OH | 60-80 |
| 3 | Cyanoacetamide | -NH₂ | 70-85 |
| 4 | Acetylacetone | -CH₃ | 50-70 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions used.
Expanding the Scope: Other MCRs Utilizing this compound
The utility of this compound extends beyond the synthesis of pyrimido[4,5-d]pyrimidines. Its unique reactivity profile makes it a suitable component for other named MCRs, allowing for the creation of diverse heterocyclic libraries.
Biginelli-like Reactions
The classical Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones.[9] By employing this compound in a Biginelli-like reaction, novel fused pyrimidine derivatives can be accessed. In this scenario, the endocyclic nitrogen of the pyrimidine ring can potentially participate in the cyclization, leading to complex polycyclic structures.
Reaction Schema: Biginelli-like Reaction
Caption: Conceptual overview of a Biginelli-like multicomponent reaction.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the multicomponent synthesis of diverse heterocyclic libraries. Its ability to participate in tandem condensation and cyclization reactions provides a rapid and efficient entry into complex fused pyrimidine systems, such as the medicinally relevant pyrimido[4,5-d]pyrimidines. The protocols outlined in this application note serve as a guide for researchers and drug development professionals to leverage the synthetic power of this unique scaffold. The continued exploration of new MCRs involving this compound with a broader range of reaction partners will undoubtedly lead to the discovery of novel chemical entities with significant therapeutic potential.
References
-
Aher, J. S., et al. (n.d.). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. Retrieved from [Link]
- Braiem, R. R. (2023). A One-pot Multi-component Synthesis of some New Dihydropyrimidine Derivatives via Biginelli Condensations. ZANCO Journal of Pure and Applied Sciences, 35(4), 163-172.
-
Fawzy, M. I., et al. (n.d.). Synthesis of novel pyrimidine and fused pyrimidine derivatives. Retrieved from [Link]
- Jain, S., et al. (2012). An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. Archives of Applied Science Research, 4(3), 1274-1278.
- Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888.
- Kumar, D., & Maruthi Kumar, S. (2015). A Sustainable Multicomponent Pyrimidine Synthesis.
- Martinez-Velez, M., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5584.
- Molina, A., et al. (2010). Synthesis and in vitro evaluation of substituted pyrimido[5,4-d]pyrimidines as a novel class of anti-Mycobacterium tuberculosis agents. European Journal of Medicinal Chemistry, 45(7), 3234-3239.
- Narender, P., et al. (2014). An efficient one pot multi component synthesis of pyrimidine derivatives in aqueous media. Archives of Applied Science Research, 4(3), 1274-1278.
- Patel, R. V., et al. (2014). Utility Of A Pyrimidine Thione Derivative In The Synthesis Of New Fused Pyrimido[4,5-d]pyrimidine, Pyrido[2,3-d]pyrimidine And Different Types Of Thienopyrimidine Derivatives. International Journal of Drug Design and Discovery, 5(2), 1-10.
- Peshkov, V. A., et al. (2012). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances, 2(30), 11217-11237.
- Pokhodylo, N., et al. (2022). o-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Chemistry of Heterocyclic Compounds, 58(11), 547-566.
- Reddy, T. S., et al. (2015). Multicomponent Synthesis: Bioactive Heterocycles. De Gruyter.
- Rotstein, B. H., Zaretsky, S., & Yudin, A. K. (2014). Multicomponent reactions for the synthesis of active pharmaceutical ingredients. MedChemComm, 5(1), 9-23.
- Ruijter, E., Scheffelaar, R., & Orru, R. V. A. (2011). Multicomponent reactions for the synthesis of bioactive compounds: a review. Current organic synthesis, 8(6), 856-888.
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- 2. researchgate.net [researchgate.net]
- 3. dokumen.pub [dokumen.pub]
- 4. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro evaluation of substituted pyrimido[5,4-d]pyrimidines as a novel class of anti-Mycobacterium tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. jchr.org [jchr.org]
- 9. ias.ac.in [ias.ac.in]
Protocols for the Synthesis of β-Glucuronidase Inhibitors Using 2-Aminopyrimidine Derivatives
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, enzymology, and pharmacology.
Abstract: This document provides detailed protocols for the synthesis of potent β-glucuronidase inhibitors based on the 2-aminopyrimidine scaffold. β-Glucuronidase is a crucial enzyme involved in the metabolism of various endogenous and exogenous compounds, and its overactivity has been linked to the pathogenesis of several diseases, including certain cancers and the adverse effects of some medications. The protocols outlined herein are based on established and validated synthetic routes, offering a robust foundation for researchers engaged in the discovery and development of novel therapeutic agents targeting this enzyme. This guide emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations to ensure successful and reproducible synthesis.
Introduction: The Rationale for Targeting β-Glucuronidase with 2-Aminopyrimidine Derivatives
β-Glucuronidase (GUS) is a lysosomal enzyme responsible for the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans and other glycoconjugates. In humans, this enzyme plays a significant role in the enterohepatic circulation of drugs and endogenous metabolites. However, elevated GUS activity, particularly in bacterial populations within the gut, can lead to the reactivation of toxic or carcinogenic compounds that were previously detoxified in the liver via glucuronidation. This reactivation is implicated in the etiology of certain cancers, such as colon cancer, and can exacerbate the side effects of non-steroidal anti-inflammatory drugs (NSAIDs).
The development of potent and selective β-glucuronidase inhibitors is therefore a key strategy for mitigating these pathological processes. The 2-aminopyrimidine scaffold has emerged as a promising pharmacophore in the design of such inhibitors. Its unique electronic and structural features allow for specific and high-affinity interactions with the active site of the enzyme, leading to effective inhibition. This guide provides a detailed protocol for the synthesis of a series of 2-aminopyrimidine-based β-glucuronidase inhibitors, enabling researchers to synthesize and evaluate these compounds for their therapeutic potential.
Synthetic Strategy: A Modular Approach
The synthesis of 2-aminopyrimidine-based β-glucuronidase inhibitors is typically achieved through a convergent synthetic strategy. This approach involves the initial synthesis of a core 2-aminopyrimidine intermediate, which is then elaborated through various coupling reactions to introduce diversity and optimize inhibitory activity. The general synthetic workflow is depicted below:
Figure 1: General synthetic workflow for 2-aminopyrimidine-based β-glucuronidase inhibitors.
This modular approach allows for the facile generation of a library of compounds by varying the substituents on the 1,3-diketone and the substituted benzaldehyde, enabling a thorough investigation of structure-activity relationships (SAR).
Detailed Protocols
General Considerations
-
All reagents should be of analytical grade and used as received unless otherwise specified.
-
Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates (Merck 60 F254) with visualization under UV light (254 nm).
-
Column chromatography for purification should be performed using silica gel (60-120 mesh).
-
Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a 400 or 500 MHz spectrometer using TMS as an internal standard.
-
Mass spectra (MS) should be obtained using an appropriate mass spectrometer.
Protocol 1: Synthesis of the 2-Amino-4,6-dimethylpyrimidine Core (Intermediate I)
This protocol describes the synthesis of the central 2-aminopyrimidine core via the condensation of guanidine with a 1,3-diketone.
Reaction Scheme:
Figure 2: Synthesis of 2-Amino-4,6-dimethylpyrimidine.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Guanidine Hydrochloride | 95.53 | 100 | 9.55 g |
| Sodium Metal | 22.99 | 100 | 2.30 g |
| Absolute Ethanol | 46.07 | - | 100 mL |
| Acetylacetone | 100.12 | 100 | 10.01 g (10.2 mL) |
Procedure:
-
Preparation of Sodium Ethoxide: Carefully add sodium metal (2.30 g, 100 mmol) in small portions to absolute ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation.
-
Addition of Guanidine: Once all the sodium has reacted and the solution has cooled to room temperature, add guanidine hydrochloride (9.55 g, 100 mmol) to the freshly prepared sodium ethoxide solution. Stir the mixture for 15 minutes.
-
Addition of Diketone: To the above suspension, add acetylacetone (10.01 g, 100 mmol) dropwise with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Reduce the volume of the solvent under reduced pressure.
-
Purification: Pour the concentrated reaction mixture into ice-cold water (200 mL). A precipitate will form. Filter the solid, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure 2-amino-4,6-dimethylpyrimidine (Intermediate I).
Expected Yield: 75-85%
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Chalcone Intermediate (Intermediate II)
This protocol details the Claisen-Schmidt condensation of the 2-aminopyrimidine core with a substituted benzaldehyde to form a chalcone intermediate.
Reaction Scheme:
Figure 3: Synthesis of the Chalcone Intermediate.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Amino-4,6-dimethylpyrimidine (I) | 123.15 | 10 | 1.23 g |
| Substituted Benzaldehyde | Varies | 10 | Stoichiometric |
| Potassium Hydroxide (KOH) | 56.11 | - | 20 mL of 10% aq. |
| Ethanol | 46.07 | - | 30 mL |
Procedure:
-
Dissolution: Dissolve 2-amino-4,6-dimethylpyrimidine (1.23 g, 10 mmol) and the desired substituted benzaldehyde (10 mmol) in ethanol (30 mL) in a round-bottom flask.
-
Base Addition: To the stirred solution, add 10% aqueous potassium hydroxide solution (20 mL) dropwise at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.
-
Work-up: Pour the reaction mixture into crushed ice. The solid product will precipitate out.
-
Purification: Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper, and then dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure chalcone intermediate (II).
Expected Yield: 60-75%
Protocol 3: Synthesis of the Final 2-Aminopyrimidine-based Inhibitor
This final step involves the cyclization of the chalcone intermediate with thiosemicarbazide to afford the target β-glucuronidase inhibitor.
Reaction Scheme:
Green Chemistry in Action: Advanced Protocols for the Synthesis of 2-Aminopyrimidine Derivatives
The imperative to design chemical syntheses with a reduced environmental footprint has catalyzed the evolution of innovative green chemistry methodologies. For drug development professionals and medicinal chemists, the 2-aminopyrimidine scaffold is a cornerstone, present in a multitude of clinically significant molecules. This guide provides an in-depth exploration of cutting-edge, environmentally benign protocols for the synthesis of 2-aminopyrimidine derivatives, moving beyond traditional, often harsh, synthetic routes. We will delve into the mechanistic underpinnings of these green approaches, offering detailed, field-proven protocols that emphasize efficiency, safety, and sustainability.
The Rationale for Greener Synthesis of 2-Aminopyrimidines
Historically, the synthesis of 2-aminopyrimidines has often relied on multi-step procedures involving hazardous reagents, volatile organic solvents, and significant energy consumption. The principles of green chemistry compel us to seek alternatives that minimize waste, reduce energy input, and utilize less toxic substances. The methodologies presented herein—microwave-assisted synthesis, ultrasound-promoted reactions, and solvent-free multicomponent reactions—represent significant strides toward these goals. These techniques not only offer environmental benefits but also frequently lead to higher yields, shorter reaction times, and simplified purification processes, thereby enhancing overall laboratory efficiency.
Section 1: Microwave-Assisted Synthesis: A New Paradigm in Heating
Microwave irradiation has revolutionized organic synthesis by providing rapid and uniform heating, a stark contrast to the often inefficient heat transfer of conventional oil baths. This localized superheating can dramatically accelerate reaction rates and improve yields, often in the absence of traditional solvents.
Application Note:
The microwave-assisted Biginelli-type reaction provides a rapid and efficient route to 2-amino-4,6-diarylpyrimidines from chalcones and guanidine nitrate.[1] This method often utilizes a solid support or a minimal amount of a high-boiling, polar solvent, thereby reducing the reliance on volatile organic compounds.[2] The key advantage lies in the significant reduction in reaction time, from hours to mere minutes, and often results in a cleaner product profile, simplifying downstream purification.[1][3] A notable variation involves a three-component reaction of an aldehyde, a β-dicarbonyl compound, and guanidine hydrochloride in an alcoholic solvent under microwave irradiation, which is significantly faster and often higher yielding than conventional heating methods.[4]
Experimental Protocol: Microwave-Assisted Synthesis from Chalcones and Guanidine
This protocol details the synthesis of 2-amino-4,6-diarylpyrimidines from substituted chalcones and guanidine nitrate.
Materials:
-
Substituted Chalcone (1.0 mmol)
-
Guanidine Nitrate (1.2 mmol)
-
Sodium Hydroxide (2.0 mmol)
-
Ethanol (10 mL)
-
Microwave Reactor Vials (10-20 mL)
-
Silica Gel for column chromatography
-
Eluent: Ethyl acetate/Hexane mixture
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted chalcone (1.0 mmol), guanidine nitrate (1.2 mmol), and sodium hydroxide (2.0 mmol).
-
Add 10 mL of ethanol to the vial and seal it securely.
-
Place the vial in the microwave reactor and irradiate at 160W for 3-5 minutes. The reaction temperature should be monitored and maintained around 120°C.[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture over crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product and purify by recrystallization from ethanol or by column chromatography on silica gel using an appropriate ethyl acetate/hexane mixture as the eluent.
Data Presentation:
| Entry | Chalcone Substituent (Aryl groups) | Time (min) | Yield (%) | Reference |
| 1 | Phenyl, 4-Chlorophenyl | 4 | 85 | [1] |
| 2 | Phenyl, 4-Methoxyphenyl | 3.5 | 90 | [1] |
| 3 | Phenyl, 4-Nitrophenyl | 5 | 82 | [1] |
Mechanistic Workflow:
Caption: Microwave-assisted synthesis of 2-aminopyrimidines.
Section 2: Ultrasound-Assisted Synthesis: The Power of Sonochemistry
Ultrasonic irradiation provides a unique form of energy for chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a dramatic increase in reaction rates.
Application Note:
The ultrasound-assisted synthesis of 2-aminopyrimidine derivatives from β-dicarbonyl compounds and guanidine hydrochloride is a rapid and efficient method that can often be performed in aqueous media, a significant green advantage.[5] The sonochemical approach drastically reduces reaction times, often to under an hour, and provides high yields of the desired products under mild conditions.[6] This method avoids the need for high temperatures and prolonged refluxing, which are common in conventional syntheses.
Experimental Protocol: Ultrasound-Assisted Synthesis from β-Dicarbonyl Compounds
This protocol describes the synthesis of 4,6-dimethyl-2-aminopyrimidine from acetylacetone and guanidine hydrochloride.
Materials:
-
Acetylacetone (10 mmol)
-
Guanidine Hydrochloride (10 mmol)
-
Sodium Carbonate (10 mmol)
-
Water (20 mL)
-
Ultrasonic Bath (33-35 kHz)
-
Beaker (50 mL)
-
Ethanol for recrystallization
Procedure:
-
In a 50 mL beaker, dissolve guanidine hydrochloride (10 mmol) and sodium carbonate (10 mmol) in 20 mL of water.
-
Add acetylacetone (10 mmol) to the solution.
-
Place the beaker in an ultrasonic bath and irradiate at room temperature (around 30°C) for 30-45 minutes.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product and recrystallize from ethanol to obtain pure 4,6-dimethyl-2-aminopyrimidine.
Data Presentation:
| Entry | β-Dicarbonyl Compound | Time (min) | Yield (%) | Reference |
| 1 | Acetylacetone | 30 | 92 | [6] |
| 2 | Ethyl Acetoacetate | 40 | 88 | [6] |
| 3 | Diethyl Malonate | 45 | 85 | [5] |
Mechanistic Workflow:
Caption: Ultrasound-assisted synthesis of 2-aminopyrimidines.
Section 3: Solvent-Free Multicomponent Reactions: Atom Economy at its Best
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are inherently green due to their high atom economy and operational simplicity. Conducting these reactions under solvent-free conditions further enhances their environmental credentials.
Application Note:
A highly efficient and clean synthesis of substituted 2-aminopyridine derivatives, which share a similar heterocyclic core with pyrimidines, can be achieved through a three-component reaction of enaminones, malononitrile, and primary amines under solvent-free conditions.[7][8] This method is advantageous as it avoids the use of bulk solvents, simplifies the work-up procedure, and often proceeds with high yields. A similar four-component, catalyst-free approach for 2-aminopyridines involves the reaction of an acetophenone, malononitrile, an aldehyde, and ammonium carbonate at room temperature, offering a very practical and environmentally friendly route.[9][10]
Experimental Protocol: Solvent-Free Synthesis of 2-Amino-3-cyanopyridine Derivatives
This protocol details the synthesis of 2-amino-3-cyanopyridine derivatives from an enaminone, malononitrile, and a primary amine.
Materials:
-
Enaminone (1 mmol)
-
Malononitrile (1 mmol)
-
Primary Amine (e.g., benzylamine) (1 mmol)
-
Round-bottom flask (25 mL)
-
Heating mantle or oil bath
-
Diethyl ether for washing
Procedure:
-
In a 25 mL round-bottom flask, mix the enaminone (1 mmol), malononitrile (1 mmol), and the primary amine (1 mmol).
-
Heat the mixture at 60-80°C with stirring for 2-4 hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the resulting solid several times with diethyl ether to remove any unreacted starting materials.
-
Dry the solid product under vacuum. The product is often obtained in high purity without the need for further chromatographic purification.[7]
Data Presentation:
| Entry | Enaminone | Primary Amine | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Benzylamine | 80 | 2 | 92 | [7] |
| 2 | (E)-3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one | 4-Methoxybenzylamine | 80 | 2.5 | 90 | [7] |
| 3 | (E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | Allylamine | 60 | 4 | 88 | [7] |
Mechanistic Workflow:
Caption: Solvent-free multicomponent synthesis of 2-aminopyridines.
Section 4: Catalyst-Free and Solvent-Free Fusion: The Pinnacle of Simplicity
The ultimate goal of green synthesis is to perform reactions with minimal reagents and no solvents or catalysts. The fusion method, involving heating a mixture of solid reactants, exemplifies this principle.
Application Note:
A straightforward and highly efficient synthesis of 2-aminopyrimidine derivatives can be achieved by the fusion of 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine as a base, without any solvent or catalyst.[11][12] This method is particularly attractive for its operational simplicity and the high yields obtained. The reaction proceeds by nucleophilic aromatic substitution, and the absence of a solvent minimizes waste generation and simplifies product isolation.
Experimental Protocol: Catalyst-Free and Solvent-Free Fusion
This protocol outlines the synthesis of 6-chloro-N4-phenyl-2,4-pyrimidinediamine.
Materials:
-
2-Amino-4,6-dichloropyrimidine (3 mmol)
-
Aniline (3 mmol)
-
Triethylamine (6 mmol)
-
Round-bottom flask (25 mL) with a condenser
-
Heating mantle or oil bath
-
Distilled water
-
Ethanol for recrystallization
Procedure:
-
Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol) and place it in a 25 mL round-bottom flask.
-
Add aniline (3 mmol) and triethylamine (6 mmol) to the flask.
-
Heat the mixture at 80-90°C with stirring for 4-6 hours.[11] Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add distilled water to the flask, which will cause the product to precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product and recrystallize from ethanol to obtain the pure compound.
Data Presentation:
| Entry | Amine | Time (h) | Yield (%) | Reference |
| 1 | Aniline | 5 | 83 | [11] |
| 2 | 4-Methoxyaniline | 4 | 84 | [11] |
| 3 | 4-Bromoaniline | 6.5 | 80 | [11] |
Mechanistic Workflow:
Caption: Catalyst-free and solvent-free fusion for 2-aminopyrimidine synthesis.
Conclusion
The adoption of green chemistry principles is not merely an ethical choice but a scientific and economic imperative. The protocols detailed in this guide for the synthesis of 2-aminopyrimidine derivatives using microwave irradiation, ultrasound, and solvent-free multicomponent reactions demonstrate that sustainable practices can lead to more efficient, rapid, and cost-effective chemical synthesis. By understanding and implementing these advanced methodologies, researchers and drug development professionals can significantly reduce the environmental impact of their work while continuing to innovate and advance the field of medicinal chemistry.
References
-
Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]
-
El-Mekabaty, A., El-Faham, A., & Abdel-Fattah, B. A. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4993. [Link]
-
Felluga, F., Benedetti, F., Berti, S., Drioli, G., & Regini, G. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. ArTS - Archivio della ricerca dell'Università di Trieste. [Link]
-
Jadhav, M., Sankhe, K., Bhandare, R. R., & Khan, T. A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
-
ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. (2014). ChemInform, 45(32). [Link]
-
Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29(07), 986-992. [Link]
-
Elzupir, A. O., El-Sayed, M. A., & Imad-ul-Haq, M. (2017). ULTRASOUND-ASSISTED MICROWAVE SYNTHESIS AND MECHANISTIC ASPECT OF 2-AMINO-4, 6-DIARYL PYRIMIDINES AND 3, 5-DIARYL-1H-PYRAZOLES. International Journal of Pharmaceutical Sciences and Research, 8(5), 2069-2075. [Link]
-
Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]
-
Multicomponent synthesis of 2-aminopyridines 2a-l. (n.d.). ResearchGate. [Link]
-
Abdel-rahman, A. A. H., Zein, M. A., & Abdel-wahab, B. F. (2022). Ultrasonic-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring. Frontiers in Chemistry, 10, 995404. [Link]
-
Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. (2019). Molbank, 2019(2), M1064. [Link]
-
Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. (2018). Synlett, 29(07), 986-992. [Link]
-
Microwave-assisted synthesis of 2-aminopyrimidines 4a-g. (n.d.). ResearchGate. [Link]
- Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. (1996).
-
Patel, D., & Patel, N. (2023). Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity. Oriental Journal of Chemistry, 39(5). [Link]
-
Four-component synthesis of 2-aminopyridines. (n.d.). ResearchGate. [Link]
- Process for producing 2-amino-4,6-dichloropyrimidine. (1989).
-
Kumar, A., Singh, R., & Kumar, A. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience, 11(2), 3574-3582. [Link]
-
Kumar, A., & Singh, R. (2018). MICROWAVE ASSISTED SYNTHESIS OF CHALCONES DERIVATIVES. [Link]
-
Kumar, A., Singh, R., & Kumar, A. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. RASĀYAN Journal of Chemistry, 16(3), 1844-1848. [Link]
-
A Concise Overview of Ultrasound-Assisted Techniques for the Production of 2D Materials. (2023). Nanomaterials, 13(13), 1959. [Link]
-
A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. (2022). Journal of Drug Delivery and Therapeutics, 12(5-S), 214-221. [Link]
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). GSC Biological and Pharmaceutical Sciences, 26(02), 171–179. [Link]
- Preparation method of 2-amino pyrimidine. (2013).
-
Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. (2023). Journal of the American Chemical Society. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Aminopyrimidine-5-carbaldehyde Schiff Bases
An official website of the United States government
Introduction
Welcome to the technical support center for the synthesis of Schiff bases derived from 2-aminopyrimidine-5-carbaldehyde. This platform is designed for researchers, medicinal chemists, and process development scientists who utilize these valuable heterocyclic scaffolds. 2-Aminopyrimidine-based Schiff bases are critical precursors in the development of novel therapeutics, materials, and chemical probes. However, their synthesis can present unique challenges, often leading to suboptimal yields and purification difficulties.
This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will address specific issues encountered during the two key stages of the synthesis: the initial formylation of the pyrimidine ring to create the aldehyde precursor, and the subsequent condensation reaction to form the target imine. Our goal is to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.
Part 1: Troubleshooting the Synthesis of this compound
The most common route to this aldehyde is the Vilsmeier-Haack reaction, which formylates an electron-rich heterocyclic system.[1] Success at this stage is critical for the overall yield of your final Schiff base.
FAQ 1: My Vilsmeier-Haack reaction to produce this compound has a very low yield or fails completely. What are the most common causes?
This is a frequent issue that typically points to problems with the Vilsmeier reagent itself or the reaction conditions. Let's break down the probable causes.
Causality Analysis:
The Vilsmeier-Haack reaction relies on the in-situ formation of a chloroiminium ion (the "Vilsmeier reagent") from a substituted amide (usually DMF) and a halogenating agent (usually phosphorus oxychloride, POCl₃).[2][3] This electrophilic species then attacks the electron-rich C5 position of the 2-aminopyrimidine ring. Failure can occur if the reagent is not formed correctly or if the substrate is not sufficiently activated.
Troubleshooting Steps & Solutions:
-
Reagent Quality and Handling (The Most Common Culprit):
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly sensitive to moisture. Exposure to atmospheric humidity will hydrolyze it to phosphoric acid and HCl, rendering it inactive.
-
Solution: Always use a freshly opened bottle of POCl₃ or redistill older stock before use. Handle it under an inert atmosphere (Nitrogen or Argon) and use dry syringes and glassware.
-
-
N,N-Dimethylformamide (DMF): While less sensitive than POCl₃, DMF can absorb water and contain amine impurities from degradation.
-
Solution: Use anhydrous grade DMF. For critical reactions, drying over molecular sieves (4Å) or distillation from calcium hydride is recommended.
-
-
-
Order of Addition & Temperature Control:
-
The formation of the Vilsmeier reagent is exothermic. Adding POCl₃ to DMF too quickly can lead to uncontrolled temperature spikes and potential side reactions.
-
Solution: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to ice-cold (0-5 °C) DMF with vigorous stirring. A color change (often to yellow or pale orange) and slight thickening are indicative of reagent formation. Only after the reagent has formed should you add your 2-aminopyrimidine substrate, maintaining the low temperature initially.
-
-
-
Reaction Stoichiometry:
-
Using an insufficient amount of the Vilsmeier reagent will result in incomplete conversion. Conversely, a large excess can sometimes lead to side reactions, such as chlorination of the pyrimidine ring, although this is more common with hydroxyl-substituted pyrimidines.[3]
-
Solution: A typical starting point is to use 1.5 to 3.0 equivalents of both DMF and POCl₃ relative to the 2-aminopyrimidine. Optimization may be required depending on the specific substrate.
-
-
-
Workup Procedure:
-
The reaction is quenched by hydrolyzing the intermediate iminium salt to the aldehyde. This step is also highly exothermic and requires careful handling.
-
Solution: Pour the reaction mixture slowly onto a large excess of crushed ice or an ice-cold saturated sodium bicarbonate solution. This neutralizes the acidic byproducts and hydrolyzes the intermediate. Ensure the pH is neutral or slightly basic before proceeding to extraction.
-
-
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Aminopyrimidine
-
Under an inert atmosphere (N₂), add anhydrous DMF (3.0 eq.) to a dry, three-neck round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer.
-
Cool the flask to 0-5 °C in an ice bath.
-
Add POCl₃ (2.0 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0-5 °C for an additional 30 minutes. The solution should become a pale yellow, slightly viscous Vilsmeier reagent.
-
Add 2-aminopyrimidine (1.0 eq.) portion-wise to the reagent, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture back to room temperature and pour it carefully onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Stir until all the ice has melted and gas evolution has ceased. Adjust pH to 7-8 if necessary.
-
Extract the aqueous slurry with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Purify by recrystallization or column chromatography.
Part 2: Troubleshooting the Schiff Base Condensation Reaction
Once you have pure this compound, the next step is the condensation with a primary amine to form the imine (Schiff base). While seemingly straightforward, this reversible reaction can be a major source of low yield.
FAQ 2: My Schiff base reaction shows low conversion. My TLC plate shows strong spots for both the starting aldehyde and amine even after prolonged reaction times. How can I improve the yield?
This is a classic equilibrium problem. Schiff base formation is a reversible condensation reaction that produces water as a byproduct.[4] To drive the reaction towards the product side, you must effectively remove this water.
Causality Analysis:
According to Le Châtelier's principle, the accumulation of water in the reaction mixture will push the equilibrium back towards the starting materials (aldehyde and amine). The electronic nature of the amine also plays a significant role; weakly nucleophilic amines (e.g., anilines with strong electron-withdrawing groups) will react more slowly.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low Schiff base conversion.
Solutions:
-
Water Removal:
-
Dean-Stark Apparatus: The most effective method. Use a solvent that forms an azeotrope with water, such as toluene or benzene. The water is collected in the trap as the reaction refluxes, physically removing it from the system.
-
Molecular Sieves: Add activated 4Å molecular sieves to the reaction flask. This is a convenient method for smaller-scale reactions. Ensure the sieves are properly activated (heated under vacuum) before use.
-
Water Scavengers: Chemical scavengers like tetraethyl orthosilicate (TEOS) or Si(OEt)₄ can be effective for amines with low basicity.[5]
-
-
Catalysis:
-
The reaction is typically acid-catalyzed. The catalyst protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.[6]
-
Solution: Add a catalytic amount (a few drops) of glacial acetic acid. For less reactive amines, a stronger acid like p-toluenesulfonic acid (p-TsOH) may be necessary. Be cautious, as excess acid can fully protonate the amine, rendering it non-nucleophilic.[5]
-
-
Solvent and Temperature:
-
Solvent: Ethanol and methanol are common choices as they readily dissolve the reactants. However, for azeotropic water removal, toluene is superior.
-
Temperature: Most Schiff base syntheses require heating to reflux to overcome the activation energy barrier and facilitate dehydration.[7]
-
FAQ 3: The reaction seems to stop at an intermediate stage. I see a new spot on TLC, but it's not my final product, and it disappears upon heating or extended run time. What is happening?
You are likely observing the hemiaminal intermediate.
Causality Analysis:
The mechanism of imine formation proceeds via a two-step process: nucleophilic attack of the amine on the carbonyl to form a tetrahedral intermediate called a hemiaminal, followed by dehydration to yield the imine.[8]
Caption: Reaction pathway for Schiff base formation.
For most simple aldehydes and amines, this hemiaminal is unstable and rapidly converts to the product. However, with 2-aminopyrimidine and certain aldehydes (especially those with strong electron-withdrawing groups), the hemiaminal can be surprisingly stable and isolable.[9][10] The electron-withdrawing nature of the pyrimidine ring can stabilize this intermediate, slowing down the final dehydration step.
Solutions:
-
Force the Dehydration: This is the same principle as driving the equilibrium. Ensure you are using an acid catalyst and effectively removing water, as described in FAQ 2. Heating is crucial for this dehydration step.
-
Confirm the Intermediate: If possible, isolate the intermediate and characterize it (e.g., by ¹H NMR and Mass Spec). A stable hemiaminal will show a characteristic methine proton (-CH(OH)NH-) signal in the NMR and will lack the characteristic imine C=N stretch in the IR spectrum. Knowing you have formed the hemiaminal confirms the first step is working and that your efforts should be focused on dehydration.
FAQ 4: My Schiff base product appears to be forming, but it decomposes during column chromatography on silica gel. How can I purify my product?
This is a common issue because the imine C=N bond is susceptible to hydrolysis, especially under acidic conditions.[11] Silica gel is inherently acidic and can catalyze the hydrolysis of the Schiff base back to its starting aldehyde and amine right on the column.
Solutions:
-
Avoid Chromatography if Possible:
-
Recrystallization: This is the ideal method for purifying Schiff bases. It avoids acidic stationary phases and often yields highly pure crystalline material. Screen various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof) to find suitable conditions.
-
-
Modify Your Chromatography Conditions:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%). This will neutralize the acidic sites on the silica surface.
-
Use a Different Stationary Phase: Alumina (neutral or basic) is a good alternative to silica gel for acid-sensitive compounds.
-
Work Quickly: Do not let the product sit on the column for extended periods. Run the column efficiently and collect fractions promptly.
-
Summary of Recommended Reaction Parameters
| Parameter | Recommendation | Rationale & Key Considerations |
| Solvent | Toluene, Ethanol, Methanol | Toluene is best for azeotropic water removal with a Dean-Stark trap. Ethanol/Methanol are good for general solubility and reflux conditions. |
| Catalyst | Glacial Acetic Acid (catalytic) | Provides the optimal pH to activate the aldehyde without fully protonating the amine.[5] Use p-TsOH for less reactive amines. |
| Temperature | Reflux | Provides the necessary energy to overcome the activation barrier for both hemiaminal formation and its subsequent dehydration.[7] |
| Water Removal | Dean-Stark Trap or Molecular Sieves | Essential for driving the reversible reaction to completion by removing the water byproduct.[5] |
| Purification | Recrystallization | The preferred method to avoid acid-catalyzed hydrolysis that can occur on standard silica gel columns. |
References
-
Kaur, H., et al. (2023). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Indian Journal of Chemistry, 62B, 44-53.
-
Kaur, H., et al. (2023). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. ResearchGate.
-
Parmar, K. C., Vora, J. J., & Vasava, S. B. (2013). Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2- amino pyrimidine. Journal of Chemical and Pharmaceutical Research, 5(9), 222-226.
- Drewry, D. H., et al. (2022). The aminopyrimidine scaffold in kinase inhibitor design. Journal of Medicinal Chemistry. (This is a conceptual reference to the importance of the scaffold).
-
Gómez-García, A., et al. (2022). Unexpected Aromatic Nucleophilic Substitution Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(21), 7288.
-
Sakhare, D. T. (2023). Synthesis, Characterization, Spectroscopic Study of Schiff Base Ligand with some Transition Metal Complexes and Evaluation of Biological Activity. Asian Journal of Research in Chemistry, 16(8), 569-575.
-
Jayashree, B. S., et al. (2023). 2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies. Journal of Taibah University for Science, 17(1).
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
-
Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376.
-
ResearchGate. (2013). How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes? ResearchGate.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
-
Parmar, K. C., et al. (2013). Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine. Journal of Chemical and Pharmaceutical Research, 5(9), 104-108.
-
Ejiah, F. N., et al. (2018). Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its Co(II) and Ni(II) complexes. Bayero Journal of Pure and Applied Sciences, 11(1), 35-40.
-
Khan, I., et al. (2017). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 22(11), 1937.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
-
Raj, J. J. S., & Kumar, S. S. (2019). Synthesis, Characterization, Antimicrobial Evaluation of 2-Amino pyrimidine Schiff base derivative. Research Journal of Pharmacy and Technology, 12(10), 4811-4813.
- Patil, S. A., & Patil, S. A. (2011). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(1), 1-10.
-
Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PubMed.
-
CN102952083A - Preparation method of 2-amino pyrimidine. Google Patents.
- BenchChem. (2025).
-
Sigma-Aldrich. (n.d.). 2-Aminopyrimidine-5-carboxaldehyde 97%. Sigma-Aldrich.
-
Iuha, C., et al. (2019). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Molecules, 24(22), 4066.
- Patel, K. D., et al. (2015). Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives. International Journal of Science and Research, 4(11), 1729-1733.
-
ResearchGate. (n.d.). Synthesis of substituted 2-aminopyrimidine Schiff bases. ResearchGate.
-
Sigma-Aldrich. (n.d.). 2-Aminopyrimidine-5-carboxaldehyde 97%. Sigma-Aldrich.
-
Singh, V., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 8(35), 32098-32111.
- Kumar, G. S., & Kumar, D. (2014). Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II). International Journal of Applied Sciences and Engineering Research, 3(4), 698-706.
-
Kumar, S., et al. (2019). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Journal of the Iranian Chemical Society, 16, 2395-2423.
- Parmar, K. C., Vora, J. J., & Vasava, S. B. (2013). Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2- amino pyrimidine. Journal of Chemical and Pharmaceutical Research, 5(9), 222-226.
-
Khan, I., et al. (2017). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
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- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 4. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. scispace.com [scispace.com]
- 8. jocpr.com [jocpr.com]
- 9. Stable Hemiaminals: 2-Aminopyrimidine Derivatives [mdpi.com]
- 10. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimizing Reaction Conditions for Condensations with 2-Aminopyrimidine-5-carbaldehyde
Welcome to the technical support center for optimizing condensation reactions with 2-aminopyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile building block. The unique electronic nature of this compound, featuring both an electron-donating amino group and an electron-withdrawing pyrimidine ring, presents distinct opportunities and challenges in carbon-carbon and carbon-nitrogen bond formation.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common condensation reactions, grounding all recommendations in established chemical principles and peer-reviewed literature.
Understanding the Reactivity of this compound
The reactivity of the aldehyde group in this compound is modulated by the electronic interplay of the pyrimidine ring and the 2-amino substituent. The pyrimidine ring is electron-deficient, which generally enhances the electrophilicity of the aldehyde carbonyl, making it reactive towards nucleophiles. However, the 2-amino group is a strong electron-donating group, which can somewhat attenuate this effect through resonance. This dual nature requires careful consideration when selecting reaction conditions to achieve high yields and minimize side reactions. A recent review highlights the synthetic utility of ortho-aminopyrimidine aldehydes in constructing fused heterocyclic systems, underscoring their importance as versatile synthons.[1]
FAQ 1: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for forming a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound.
Question: I am attempting a Knoevenagel condensation between this compound and malononitrile, but I am observing low yields and a complex mixture of byproducts. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields and byproduct formation in the Knoevenagel condensation with this compound can stem from several factors, including inappropriate catalyst choice, suboptimal reaction temperature, and potential side reactions involving the amino group.
Troubleshooting Steps:
-
Catalyst Selection: The choice of base is critical. A strong base can lead to self-condensation of the aldehyde or other undesired side reactions.
-
Recommendation: Start with a weak base. Piperidine or catalytic amounts of bases like sodium bicarbonate or potassium carbonate in an aqueous medium have been shown to be effective for Knoevenagel condensations of aromatic aldehydes with malononitrile.[2] For this specific substrate, a mild organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is a good starting point.
-
Rationale: Weak bases are sufficient to deprotonate the active methylene compound without promoting unwanted side reactions on the sensitive aminopyrimidine core.
-
-
Solvent Choice: The solvent can significantly influence the reaction rate and outcome.
-
Recommendation: Begin with polar aprotic solvents like ethanol or methanol. In some cases, solvent-free conditions or using water can lead to improved yields and easier product isolation.[2][3]
-
Rationale: Polar solvents can help to solubilize the starting materials and facilitate the reaction. Water can sometimes accelerate the reaction and lead to precipitation of the product, simplifying purification.
-
-
Temperature Control:
-
Recommendation: Many Knoevenagel condensations proceed efficiently at room temperature. If the reaction is sluggish, gentle heating (40-60 °C) can be beneficial. Monitor the reaction closely by TLC to avoid the formation of degradation products at higher temperatures.
-
-
Potential Side Reactions and Mitigation:
-
Reaction at the Amino Group: The 2-amino group could potentially react with the aldehyde or malononitrile under certain conditions. While less likely in a Knoevenagel setting, it's a possibility.
-
Mitigation: Using mild reaction conditions (weak base, room temperature) minimizes the likelihood of side reactions involving the amino group.
-
Formation of Michael Adducts: The product of the Knoevenagel condensation is an electron-deficient alkene, which can undergo a subsequent Michael addition with another equivalent of the active methylene compound.
-
Mitigation: Use a stoichiometric amount or a slight excess (1.1 equivalents) of the active methylene compound. Monitor the reaction progress and stop it once the aldehyde is consumed.
-
Proposed Optimized Protocol (Knoevenagel Condensation):
| Parameter | Recommended Condition | Rationale |
| Aldehyde | This compound (1.0 eq) | Starting material |
| Active Methylene | Malononitrile (1.1 eq) | Slight excess to drive the reaction to completion |
| Catalyst | Piperidine (0.1 eq) or TEA (0.2 eq) | Mild base to facilitate deprotonation of malononitrile |
| Solvent | Ethanol or Methanol | Good solubility for reactants and facilitates product precipitation |
| Temperature | Room Temperature to 50 °C | Balances reaction rate and minimizes side reactions |
| Reaction Time | 2-12 hours (Monitor by TLC) | Ensure complete consumption of the aldehyde |
FAQ 2: Schiff Base (Imine) Formation
The formation of a Schiff base through the condensation of this compound with a primary amine is a fundamental transformation.
Question: I am struggling to synthesize a Schiff base from this compound and an aniline derivative. The reaction is incomplete, and I suspect the product is unstable. What can I do to improve the yield and isolate the pure imine?
Answer:
Incomplete reaction and product instability are common hurdles in Schiff base synthesis, especially with heteroaromatic aldehydes. The equilibrium nature of the reaction and the potential for hydrolysis of the product require careful control of the reaction conditions. A study on the synthesis of Schiff bases from 2-aminopyrimidine and various substituted benzaldehydes highlights the utility of both conventional and microwave-assisted methods.
Troubleshooting Steps:
-
Driving the Equilibrium: Schiff base formation is a reversible reaction that produces water as a byproduct.
-
Recommendation: Remove water from the reaction mixture. This can be achieved by azeotropic distillation using a Dean-Stark apparatus (with a solvent like toluene or benzene) or by adding a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves.
-
Rationale: According to Le Châtelier's principle, removing a product (water) will shift the equilibrium towards the formation of the imine.
-
-
Catalysis: The reaction is often catalyzed by acid.
-
Recommendation: Use a catalytic amount of a weak acid, such as glacial acetic acid (a few drops).
-
Rationale: The acid protonates the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (water). However, using a strong acid or an excess of acid can protonate the amine nucleophile, rendering it unreactive.[4]
-
-
Solvent and Temperature:
-
Recommendation: Refluxing in a suitable solvent like ethanol, methanol, or toluene is common. Microwave irradiation can also be a highly effective method to reduce reaction times and improve yields.[4]
-
Rationale: Higher temperatures provide the activation energy for the dehydration step. Microwave heating offers rapid and uniform heating.
-
-
Product Instability and Purification:
-
Hydrolysis: Imines can be susceptible to hydrolysis, especially in the presence of moisture.
-
Mitigation: Perform the workup under anhydrous conditions. After isolation, store the product in a desiccator. For purification, avoid aqueous workups if possible. Recrystallization from a dry, non-polar solvent or column chromatography on silica gel with a non-protic eluent is recommended.
-
Characterization: When characterizing by NMR in solvents like DMSO-d6, be aware that residual water can cause partial hydrolysis back to the aldehyde and amine, leading to confusing spectra. It is advisable to use a freshly opened bottle of deuterated solvent.
-
Proposed Optimized Protocol (Schiff Base Formation):
Caption: Workflow for optimized Schiff base synthesis.
FAQ 3: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
These reactions are powerful methods for converting the aldehyde into an alkene. The stereochemical outcome is a key consideration.
Question: I am performing a Wittig reaction with this compound and a stabilized ylide, but I am getting a mixture of E/Z isomers. How can I improve the E-selectivity? Conversely, how can I favor the Z-isomer with a non-stabilized ylide?
Answer:
The stereoselectivity of the Wittig and HWE reactions is influenced by the stability of the ylide and the reaction conditions.
For Stabilized Ylides (favoring the E-alkene):
-
Principle: Stabilized ylides (e.g., those with an adjacent ester or ketone group) are less reactive and their addition to the aldehyde is reversible. The reaction proceeds under thermodynamic control, favoring the more stable E-alkene.
-
Troubleshooting Poor E-selectivity:
-
Reaction Conditions: Ensure the reaction is allowed to reach thermodynamic equilibrium.
-
Recommendation: Use a non-polar, aprotic solvent like THF or toluene and allow the reaction to stir for a longer period, possibly at a slightly elevated temperature (40-60 °C). Avoid protic solvents which can interfere with the intermediates.
-
-
Use the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate carbanion, generally provides excellent E-selectivity with aldehydes.[5][6][7]
-
Recommendation: Prepare the corresponding phosphonate ester and react it with the aldehyde in the presence of a base like NaH or KHMDS in THF. The water-soluble phosphate byproduct also simplifies purification compared to the triphenylphosphine oxide from a Wittig reaction.[5]
-
-
For Non-Stabilized Ylides (favoring the Z-alkene):
-
Principle: Non-stabilized ylides (e.g., alkyl-substituted) are highly reactive, and their addition to the aldehyde is irreversible and kinetically controlled. The reaction typically proceeds through a less sterically hindered transition state that leads to the Z-alkene.
-
Troubleshooting Poor Z-selectivity:
-
Salt-Free Conditions: The presence of lithium salts can lead to equilibration of the betaine intermediate, eroding the Z-selectivity.
-
Recommendation: Generate the ylide using a sodium- or potassium-based base like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in a salt-free environment.
-
-
Temperature:
-
Recommendation: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to ensure it remains under kinetic control.
-
-
Influence of the this compound Substrate:
The electronic nature of the aldehyde can influence the reaction. The electron-withdrawing nature of the pyrimidine ring should maintain good reactivity of the aldehyde carbonyl towards the ylide.
Stereoselectivity in Olefination Reactions
| Ylide Type | Typical Product | Key Optimization Strategies |
| Stabilized Ylide | E-alkene | Use HWE reaction; thermodynamic conditions (longer reaction time, non-polar solvent). |
| Non-stabilized Ylide | Z-alkene | Use salt-free conditions (Na or K bases); kinetic control (low temperature). |
FAQ 4: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds, converting the aldehyde into a primary, secondary, or tertiary amine in a one-pot procedure.
Question: I am trying to perform a reductive amination of this compound with a primary amine, but I am getting a significant amount of the starting aldehyde back after workup, and I am also concerned about the reduction of the pyrimidine ring. How do I choose the right reducing agent and conditions?
Answer:
Successful reductive amination hinges on the selective reduction of the in situ formed imine or iminium ion in the presence of the starting aldehyde. The choice of reducing agent is paramount.[8]
Troubleshooting Steps:
-
Choice of Reducing Agent: A common mistake is using a reducing agent that is too powerful, which can reduce the aldehyde before it has a chance to form the imine.
-
Recommendation: Use a mild and chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the aldehyde but will readily reduce the protonated imine (iminium ion).[9] Sodium cyanoborohydride (NaBH₃CN) is another good option, but it is toxic and requires careful handling.
-
Rationale: These reagents are hydride donors that are more reactive towards the electrophilic iminium ion than the starting aldehyde.
-
-
Reaction pH: The formation of the imine/iminium ion is pH-dependent.
-
Recommendation: The reaction is typically carried out under mildly acidic conditions (pH 4-6). This can be achieved by adding a small amount of acetic acid.
-
Rationale: Acid catalyzes the dehydration step to form the imine and also protonates the imine to form the more electrophilic iminium ion, which is then reduced.
-
-
Preventing Ring Reduction: The pyrimidine ring can be susceptible to reduction under certain hydrogenation conditions.
-
Mitigation: Avoid harsh reducing conditions like catalytic hydrogenation with H₂ and Pd/C at high pressure, which could potentially reduce the pyrimidine ring. The borohydride-based reagents mentioned above are generally safe in this regard.
-
-
One-Pot vs. Two-Step Procedure:
-
Recommendation: For most applications, a one-pot procedure where the aldehyde, amine, and reducing agent are mixed together is efficient.[8]
-
Alternative: If the one-pot method is still problematic, a two-step approach can be employed: first, form the imine (as described in FAQ 2), and then, in a separate step, reduce the isolated imine with a reducing agent like sodium borohydride (NaBH₄).
-
Proposed Optimized Protocol (Reductive Amination):
Caption: Logic for selecting a reducing agent in reductive amination.
General Purification Strategies
The products of these condensation reactions often have moderate to high polarity due to the presence of the aminopyrimidine moiety.
-
Crystallization: If the product is a solid, recrystallization is often the most effective purification method. Common solvent systems include ethanol, methanol, ethyl acetate/hexanes, or dichloromethane/hexanes.[10]
-
Column Chromatography: For non-crystalline products or for separating close-running impurities, silica gel column chromatography is standard. A gradient elution starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is typically effective. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to prevent streaking on the column for basic compounds.
References
-
Menchikov, L. G., & Zavarzin, I. V. (2022). o-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Chemistry of Heterocyclic Compounds, 58(11), 547–566. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Esteb, J. J., et al. (2007). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. Journal of Chemical Education, 84(3), 487. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Kaur, M., et al. (2020). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of the Indian Chemical Society, 97(1), 44-49. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
ResearchGate. (2022). o-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. [Link]
-
ResearchGate. (2013). How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes?. [Link]
-
ResearchGate. (2018). Knoevenagel condensation of aromatic aldehydes with malononitrile. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Purification Strategies for 2-Aminopyrimidine-5-carbaldehyde Derivatives
Welcome to the technical support resource for the purification of 2-aminopyrimidine-5-carbaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic building blocks. The unique combination of a basic aminopyrimidine core and a reactive aldehyde functional group presents specific purification hurdles. This document provides in-depth, field-tested solutions to common problems in a troubleshooting-focused, question-and-answer format.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of this compound derivatives.
Question 1: My yield is very low after silica gel column chromatography. Where did my compound go?
Answer: Low recovery from silica gel chromatography is a prevalent issue with this class of compounds and can be attributed to several factors, primarily related to the interaction between the basic 2-amino group and the acidic nature of standard silica gel.
-
Causality - Irreversible Adsorption: The lone pair of electrons on the amino group and the ring nitrogens can form strong hydrogen bonds or even undergo acid-base interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption, where your compound remains stuck to the stationary phase. The aldehyde group can also participate in hydrogen bonding, further strengthening this interaction.
-
Causality - On-Column Degradation: The acidic surface of silica gel can catalyze the degradation of sensitive derivatives. Aldehydes, in particular, can be susceptible to side reactions under these conditions.
Solutions & Mitigation Strategies:
-
Deactivate the Stationary Phase: The most effective solution is to neutralize the acidic silanol groups.
-
Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA will preferentially bind to the acidic sites on the silica, allowing your aminopyrimidine derivative to elute freely.[1]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase. Neutral alumina can be a good alternative for basic compounds that show strong adsorption on silica.[1] Deactivated silica gel (e.g., treated with a silanizing agent) is another option.
-
-
Optimize the Solvent System (Eluent):
-
The high polarity of these compounds often requires a more polar solvent system than simple hydrocarbons and esters. A common starting point is a gradient of dichloromethane and methanol.[1]
-
Always perform preliminary analysis using Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of approximately 0.2-0.4 for your target compound to ensure good separation.[1]
-
-
Minimize Residence Time: The longer your compound is on the column, the greater the chance for adsorption and degradation.
-
Flash Chromatography: Use flash chromatography with a slightly higher flow rate to reduce the purification time.[1]
-
Load Concentrated Sample: Dissolve your crude product in a minimal amount of solvent (or a solvent in which it is less soluble, like dichloromethane) before loading it onto the column. This ensures the compound starts as a tight band.
-
Question 2: I'm seeing significant peak tailing in my HPLC analysis/purification. How can I get sharp, symmetrical peaks?
Answer: Peak tailing is a classic sign of undesirable secondary interactions between your analyte and the stationary phase, a common problem for basic compounds like aminopyrimidines in reverse-phase HPLC (RP-HPLC).
-
Causality - Silanol Interactions: Even on modern end-capped C18 columns, residual, unreacted silanol groups exist on the silica backbone. The protonated amino group of your compound can interact with these deprotonated, negatively charged silanols (SiO⁻), causing the peak tailing you observe.
Solutions & Mitigation Strategies:
-
Mobile Phase pH Adjustment: The most reliable way to control this interaction is by manipulating the mobile phase pH to suppress the ionization of either the silanol groups or your compound.
-
Low pH: Add an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase to bring the pH down to ~2.5-3.5. At this pH, the vast majority of silanol groups are protonated (Si-OH) and neutral, minimizing ionic interactions. Your basic aminopyrimidine will be protonated, but it will no longer have a strong ionic site to interact with on the stationary phase.
-
High pH: Alternatively, using a high pH mobile phase (e.g., pH 9-10 with ammonium bicarbonate) deprotonates your aminopyrimidine, making it neutral. However, this requires a pH-stable column, as traditional silica-based columns will dissolve above pH 8.
-
-
Use a Modern, Base-Deactivated Column:
-
Polar-Endcapped Columns: These columns are designed with a chemical modification that "shields" the residual silanols, making them more suitable for polar and basic analytes.[2][3]
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain, which helps to improve peak shape for basic compounds.[2]
-
-
Increase Ionic Strength: Adding a higher concentration of buffer salt (e.g., 50-100 mM) to the mobile phase can help to saturate the active sites on the stationary phase and reduce tailing.
Question 3: My compound won't crystallize; it just oils out or remains an amorphous solid. What should I do?
Answer: The failure to crystallize is typically a problem of solvent selection, cooling rate, or nucleation. The polarity of this compound derivatives means they are often highly soluble in common polar solvents, making crystallization challenging.[2]
-
Causality - High Solubility: If the compound is too soluble in the chosen solvent even at room temperature, it will not precipitate upon cooling.
-
Causality - Rapid Cooling: Cooling a solution too quickly promotes rapid precipitation, leading to the formation of an amorphous solid or an "oil" rather than an ordered crystal lattice.[3]
Troubleshooting Workflow for Crystallization:
The following decision tree can guide your troubleshooting process.
Caption: Decision tree for troubleshooting crystallization.
Detailed Solutions:
-
Systematic Solvent Screening:
-
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Test small amounts of your crude material in various solvents (see table below).
-
-
Use a Co-solvent System (Binary Mixture): This is often the most powerful technique.
-
Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble, e.g., methanol, acetone).
-
Slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., water, hexane, diethyl ether) dropwise at an elevated temperature until the solution just becomes cloudy (the saturation point).
-
Add a drop or two of the "good" solvent to make it clear again, then allow it to cool slowly.[3]
-
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic imperfections in the glass provide a surface for crystals to begin forming.[3]
-
Seeding: If you have a tiny amount of pure crystal from a previous batch, add it to the cooled, saturated solution to act as a template for crystal growth.[3]
-
| Solvent Class | Good Solvents (High Solubility) | Poor/Anti-Solvents (Low Solubility) | Common Pairs for Aminopyrimidines |
| Polar Protic | Methanol, Ethanol, Water | - | Ethanol/Water |
| Polar Aprotic | Acetone, Acetonitrile, THF, DMF | Diethyl Ether, Dichloromethane | Acetone/Hexane, THF/Hexane |
| Non-Polar | - | Hexane, Heptane, Toluene | Ethyl Acetate/Hexane |
| Caption: Table of common solvents and pairs for recrystallization. |
Frequently Asked Questions (FAQs)
Q: What is the most common impurity I should expect, and how do I remove it? A: The most common impurity is the corresponding carboxylic acid (2-aminopyrimidine-5-carboxylic acid), formed by the oxidation of the aldehyde group.[4] This is especially true if the crude material has been exposed to air for an extended period.
-
Removal by Extraction: You can easily remove this acidic impurity with a simple liquid-liquid extraction. Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[4][5] The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt, while your neutral aldehyde derivative remains in the organic layer.
-
Removal by Chromatography: If performing column chromatography, the carboxylic acid is much more polar and will typically have a much lower Rf value (it will stick to the baseline) than the aldehyde. It will either remain on the column or elute much later with a highly polar solvent like 10-20% methanol in dichloromethane.
Q: My compound seems unstable and I see new spots on TLC after letting it sit in solvent. What's happening? A: 2-Aminopyrimidine derivatives can react with certain solvents or impurities. A notable reaction is the formation of stable hemiaminals, especially with alcohol solvents like methanol or ethanol, if there are trace amounts of acid or base present.[6][7]
-
Mechanism: The amino group of one molecule can attack the aldehyde group of another, or the solvent (if an alcohol) can add across the aldehyde to form a hemiacetal. While often reversible, these can appear as new, distinct spots on a TLC plate.
-
Solution: Use aprotic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) for purification and analysis whenever possible. If you must use an alcohol, ensure it is dry and consider running the purification quickly at a lower temperature. Always concentrate your purified fractions immediately after collection to minimize time in solution.
Q: Which chromatographic technique is best for these highly polar derivatives? A: While reverse-phase (RP-HPLC) and normal-phase chromatography can be optimized, for very polar 2-aminopyrimidine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique.[2][3]
-
Principle: HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar aqueous modifier.[2][3] This is essentially the opposite of reverse-phase. Polar analytes are well-retained and elute as the percentage of the aqueous component is increased. This provides excellent retention and separation for compounds that are poorly retained in RP-HPLC.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol provides a standard method for purifying a this compound derivative using flash chromatography with a basic modifier.
Caption: General workflow for flash column chromatography.
-
TLC Analysis: On a silica gel TLC plate, test various solvent systems (e.g., start with 3:1 Hexane:Ethyl Acetate, 1:1 Hexane:Ethyl Acetate, 100% Ethyl Acetate, 95:5 Dichloromethane:Methanol). Add one drop of triethylamine (TEA) to the TLC developing chamber to mimic column conditions. Identify a system that gives your product an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in your initial, less polar eluent. Pour the slurry into the column and use pressure to pack it firmly and evenly.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Add a small amount of silica gel to this solution and evaporate the solvent until you have a dry, free-flowing powder. This "dry loading" method results in better separation. Carefully add this powder to the top of your packed column.
-
Elution: Begin eluting with your chosen solvent system containing 0.1-1% triethylamine.[1] If using a gradient, slowly increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution using TLC.
-
Combine and Concentrate: Combine the fractions that contain your pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization from a Co-Solvent System
This protocol describes the purification of a solid derivative using a binary solvent mixture.
-
Solvent Selection: Identify a "good" solvent (e.g., ethanol) and a "poor" anti-solvent (e.g., water) as described in the troubleshooting section.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.[3]
-
Add Anti-Solvent: While the solution is still hot, add the "poor" anti-solvent drop-by-drop until you see persistent cloudiness.
-
Clarification: Add 1-2 more drops of the hot "good" solvent to make the solution clear again.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To slow the process further, you can wrap the flask in glass wool or paper towels.[3]
-
Crystal Formation: Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
References
- BenchChem Technical Support Center. (2025).
- BenchChem Technical Support Center. (2025).
- BenchChem Technical Support Center. (2025). Purification of Polar Aminopyrimidine Compounds.
-
Pisani, L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]
-
Usiena Air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. [Link]
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SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
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El Hachlafi, N., et al. (2024). Extraction, Purification and Application of Bioactive Compounds. ResearchGate. [Link]
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LookChem. (n.d.). General procedures for the purification of Aldehydes. Chempedia. [Link]
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Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376. MDPI. [Link]
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Maldonado-Domínguez, M. (2015). Answer to "Is it possible to purify aldehyde by column?". ResearchGate. [Link]
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Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PubMed. [Link]
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Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. ResearchGate. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
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Zhang, Q-W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(20). [Link]
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Reddit r/chemistry community. (2015). Purifying aldehydes?. [Link]
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Common side reactions and byproducts in 2-aminopyrimidine chemistry
Technical Support Center: 2-Aminopyrimidine Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-aminopyrimidine chemistry. This resource is designed to provide in-depth, field-proven insights into the common challenges, side reactions, and byproducts encountered when working with this critical heterocyclic scaffold. As a key building block in numerous pharmaceuticals, understanding and controlling its reactivity is paramount.[1][2][3] This guide, presented in a troubleshooting-focused Q&A format, explains the causality behind common issues and offers validated protocols to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My N-alkylation of a 2-aminopyrimidine is giving poor regioselectivity, with alkylation occurring on the ring nitrogen instead of the amino group. Why is this happening and how can I favor the desired N-exo-alkylation?
A1: Causality and Mechanistic Insight
This is a classic and frequently encountered issue in 2-aminopyrimidine chemistry. The challenge arises from the competitive nucleophilicity of the two types of nitrogen atoms: the exocyclic amino group (-NH2) and the endocyclic (ring) nitrogen atoms.
-
Basicity vs. Nucleophilicity: Under neutral or standard alkylating conditions (e.g., using alkyl halides), the endocyclic ring nitrogens are generally more basic and often more nucleophilic than the exocyclic amino group.[4] This leads to the preferential formation of the thermodynamically favored N-endo-alkylated product, a 1-alkyl-2-imino-1,2-dihydropyrimidine, rather than the desired 2-(alkylamino)pyrimidine.[4][5]
-
Electronic Factors: The electron-withdrawing nature of the pyrimidine ring reduces the electron density on the exocyclic amino group, decreasing its nucleophilicity compared to the ring nitrogens.
Troubleshooting & Mitigation Strategies
To achieve selective alkylation on the exocyclic amino group, the reaction conditions must be tailored to either enhance the nucleophilicity of the -NH2 group or utilize a catalytic system that inherently favors this pathway.
-
Deprotonation with a Strong Base: Using a strong base (e.g., NaH, LiHMDS, NaOtBu) can deprotonate the exocyclic amino group to form a more nucleophilic amide anion. This anion is a much stronger nucleophile than the neutral ring nitrogens, thus directing the alkylation to the desired position. However, care must be taken as strong bases can promote other side reactions.
-
Catalyst-Directed Alkylation: Modern synthetic methods offer elegant solutions. For instance, iridium-catalyzed N-alkylation using alcohols as alkylating agents has been shown to provide excellent regioselectivity for the exocyclic amino group with high atom economy.[4]
-
Protecting Group Strategies: While less direct, one could protect the ring nitrogens, perform the exocyclic alkylation, and then deprotect. This is a multi-step process and is generally less efficient.
Validated Protocol: Selective N-exo-Alkylation using an Iridium Catalyst [4]
This protocol describes the direct, selective N-alkylation of 2-aminopyrimidine with an alcohol, minimizing endocyclic alkylation.
Reagents & Materials:
-
2-Aminopyrimidine (1.0 mmol)
-
Primary Alcohol (e.g., 1-Butanol) (1.2 mmol)
-
[Cp*IrCl₂]₂ (pentamethylcyclopentadienyl iridium(III) chloride dimer) (0.2 mol%)
-
NaOH (1.2 mmol)
-
Toluene (5 mL)
-
Schlenk flask or sealed reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-aminopyrimidine, [Cp*IrCl₂]₂, and NaOH.
-
Add toluene, followed by the primary alcohol.
-
Seal the vessel and heat the reaction mixture to 150 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the desired 2-(N-alkylamino)pyrimidine.
Logical Workflow for N-Alkylation Troubleshooting
Caption: Troubleshooting workflow for N-alkylation regioselectivity.
FAQ 2: I'm observing an unexpected isomer in my product mixture after reacting a 1-alkyl-2-iminopyrimidine, especially under basic or acidic conditions. What is this byproduct?
A2: The Dimroth Rearrangement
What you are likely observing is a classic heterocyclic isomerization known as the Dimroth rearrangement.[5][6] This rearrangement involves the transposition of endocyclic and exocyclic heteroatoms. In the context of 2-aminopyrimidines, it most commonly describes the conversion of a 1-alkyl-2-imino-1,2-dihydropyrimidine (the N-endo alkylation product from FAQ 1) into its more thermodynamically stable isomer, the 2-(alkylamino)pyrimidine (N-exo product).[6][7]
Mechanism (ANRORC Pathway): The Dimroth rearrangement typically proceeds through an "Addition of Nucleophile, Ring Opening, and Ring Closure" (ANRORC) mechanism.[8]
-
Addition: A nucleophile (often hydroxide in basic media or water in acidic media) attacks the C4 or C6 position of the pyrimidine ring.[5]
-
Ring Opening: The pyrimidine ring opens to form an acyclic intermediate.
-
Rotation & Tautomerization: Rotation around a C-N single bond occurs, followed by tautomerization.
-
Ring Closure: The terminal amino group attacks the carbonyl or imine carbon, re-forming the six-membered ring, but with the exocyclic and endocyclic nitrogens having swapped positions with their attached alkyl groups.
Factors Influencing the Rearrangement:
-
pH: The reaction is often catalyzed by both acid and base.[6][7] The rate can be highly dependent on the pH of the medium.[6][8]
-
Temperature: The rearrangement can be accelerated by heat.[6]
-
Substituents: Electron-withdrawing groups on the pyrimidine ring can facilitate the initial nucleophilic attack and promote the rearrangement.[6][8]
Troubleshooting & Control:
-
Avoid Harsh Conditions: If the 1-alkyl-2-imino isomer is your desired product, avoid exposing it to strong acids, strong bases, or prolonged heating, especially in aqueous or protic solvents.
-
Buffer the Reaction: If pH control is necessary, use a buffered system to maintain neutral conditions.
-
Drive to the Stable Isomer: Conversely, if the 2-(alkylamino)pyrimidine is the desired product and you have inadvertently formed the imino isomer, you can intentionally subject the mixture to conditions known to promote the Dimroth rearrangement (e.g., refluxing in a basic solution) to convert the byproduct into the desired product.
Visualizing the Dimroth Rearrangement
Caption: Simplified mechanism of the Dimroth rearrangement.
FAQ 3: During a Buchwald-Hartwig amination of a 2-chloropyrimidine, I'm getting low yields and significant amounts of a hydrodehalogenated (de-chlorinated) byproduct. What's causing this?
A3: Competing Reductive Elimination and β-Hydride Elimination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[9][10] However, its application to electron-deficient heterocycles like 2-halopyrimidines can be challenging. The formation of a hydrodehalogenated byproduct (where the chlorine is replaced by hydrogen) points to side reactions competing with the desired C-N reductive elimination step in the catalytic cycle.
Mechanistic Complications:
-
Reductive Dehalogenation: This occurs when the palladium catalyst reacts with a hydride source in the reaction mixture, leading to the reduction of the C-Cl bond. Common hydride sources can be the amine itself, the solvent, or even the phosphine ligand under certain conditions.
-
β-Hydride Elimination: A more insidious side reaction can occur from the palladium-amide intermediate. If the amide has a β-hydrogen, the palladium can abstract it, leading to the formation of an imine and a palladium-hydride species.[9] This palladium-hydride can then reductively eliminate with the aryl group to form the hydrodehalogenated arene, regenerating the Pd(0) catalyst in an unproductive cycle.
Troubleshooting & Mitigation Strategies:
The key to suppressing these side reactions is to choose a ligand and base combination that promotes the desired C-N reductive elimination to be much faster than any competing pathways.
-
Ligand Choice: Sterically hindered, electron-rich phosphine ligands are crucial. They accelerate the rate of C-N reductive elimination, outcompeting the side reactions.[11] Ligands like XPhos, SPhos, or BrettPhos are often superior to simpler ligands like P(t-Bu)₃ for these challenging substrates.[12]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amide complex. However, excessively strong bases or those with poor solubility can lead to side reactions. Sodium tert-butoxide (NaOtBu) is common, but others like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be effective and sometimes milder alternatives.[12]
-
Temperature Control: Running the reaction at the lowest temperature necessary for conversion can help minimize side reactions, which often have higher activation energies than the desired productive pathway.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard. The presence of water can be detrimental.
Comparative Table: Ligand Effects in Buchwald-Hartwig Amination
| Ligand Family | Typical Features | Performance with 2-Halopyrimidines | Common Issues |
| Simple Phosphines | e.g., PPh₃, P(o-tol)₃ | Often poor to moderate yields. | Slow reductive elimination, leading to significant hydrodehalogenation. |
| Josiphos Family | e.g., CyPF-tBu | Good for coupling with primary amines.[11] | May be less effective for secondary amines or very hindered substrates. |
| Buchwald Biarylphosphines | e.g., XPhos, SPhos | Generally excellent yields and broad scope.[11] | High catalyst loading might be needed for very challenging substrates. |
| Carbene Ligands (NHCs) | e.g., IPr, SIMes | Can be very effective, especially for aryl chlorides. | Can be sensitive to air and moisture. |
References
-
Title: A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines Source: Preprints.org URL: [Link]
-
Title: The Dimroth Rearrangement: A Comprehensive Analysis Source: Star Chemistry URL: [Link]
-
Title: The Dimroth rearrangement. Part XIII. The small effect of p-substitution on rearrangement rates for 1,2-dihydro-2-imino-1-methyl-5-phenylpyrimidines Source: Journal of the Chemical Society C: Organic URL: [Link]
-
Title: Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines and 2-(N-alkylamino)pyrimidines Source: New Journal of Chemistry URL: [Link]
-
Title: The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds Source: Chemistry of Heterocyclic Compounds / Springer Link URL: [Link]
-
Title: Dimroth rearrangement Source: Wikipedia URL: [Link]
-
Title: Photochemical Dimerization of 2-Aminopyridines and 2-Pyridones Source: Journal of the American Chemical Society URL: [Link]
-
Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL: [Link]
-
Title: How To: Troubleshoot a Reaction Source: University of Rochester, Department of Chemistry URL: [Link]
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Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Experimental and theoretical investigations into the stability of cyclic aminals Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Source: Journal of the Chemical Society, Dalton Transactions URL: [Link]
-
Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies Source: Molecules / MDPI URL: [Link]
-
Title: Stable Hemiaminals: 2-Aminopyrimidine Derivatives Source: Molecules / MDPI URL: [Link]
-
Title: Stable Hemiaminals: 2-Aminopyrimidine Derivatives Source: Molecules / MDPI URL: [Link]
-
Title: ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules Source: ResearchGate URL: [Link]
-
Title: Bifunctionality of the thiamin diphosphate cofactor: assignment of tautomeric/ionization states of the 4′-aminopyrimidine ring... Source: Biochemistry / ACS Publications URL: [Link]
-
Title: Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts Source: ChemRxiv / Cambridge Open Engage URL: [Link]
-
Title: A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents Source: Journal of Population Therapeutics & Clinical Pharmacology URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1... Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco Source: Journal of Chemical Sciences / Indian Academy of Sciences URL: [Link]
-
Title: Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine Source: MDPI URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Reactions of 2-aminopyrimidine and 2-aminopyrazine with aqueous formaldehyde Source: ResearchGate URL: [Link]
-
Title: Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts Source: ChemRxiv URL: [Link]
-
Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]
-
Title: Photo-CIDNP study of pyrimidine dimer splitting. II: Reactions involving pyrimidine radical anion intermediates Source: Photochemistry and Photobiology / Wiley Online Library URL: [Link]
-
Title: C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization Source: ResearchGate URL: [Link]
-
Title: A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines Source: Organic & Biomolecular Chemistry URL: [Link]
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Technical Support Center: A Researcher's Guide to Optimizing Nucleophilic Substitution on Pyrimidine Rings
Welcome to the Technical Support Center for Nucleophilic Aroumatic Substitution (SNAr) on pyrimidine rings. This resource is designed for researchers, medicinal chemists, and drug development professionals who are looking to enhance the yield and efficiency of their reactions involving this critical heterocyclic scaffold. Pyrimidine derivatives are central to numerous pharmaceuticals and bioactive molecules, making the mastery of their synthesis a key skill.[1][2]
This guide provides in-depth, field-proven insights to help you navigate the complexities of these reactions, troubleshoot common issues, and ultimately, improve your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles of nucleophilic substitution on pyrimidine rings.
Question 1: Why is my nucleophilic substitution reaction on a pyrimidine ring so sluggish?
Answer: The inherent reactivity of the pyrimidine ring is a good starting point, but several factors can lead to a slow or low-yielding reaction. The pyrimidine ring is considered π-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack.[3] However, the degree of this reactivity is highly dependent on the following:
-
Ring Activation: Unactivated pyrimidine rings can be slow to react. The presence of electron-withdrawing groups (EWGs) on the ring is crucial for increasing the electrophilicity of the carbon atoms, thereby facilitating nucleophilic attack.[4]
-
Leaving Group Ability: The nature of the leaving group is a critical determinant of the reaction rate. A good leaving group must be able to stabilize the negative charge it takes on after bond cleavage.[5] For pyrimidines, common leaving groups include halogens (Cl, Br, F) and sulfonate esters.
-
Nucleophile Strength: The nucleophile must be sufficiently strong to attack the electron-deficient pyrimidine ring. However, excessively strong bases can lead to undesired side reactions.
Question 2: At which positions on the pyrimidine ring is nucleophilic substitution most likely to occur?
Answer: Nucleophilic substitution on the pyrimidine ring preferentially occurs at the C2, C4, and C6 positions.[1][3] This is because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the ring nitrogen atoms, leading to a more stable transition state.[1] Attack at the C5 position is generally not favored as it does not allow for this resonance stabilization.
Question 3: What is the typical mechanism for nucleophilic substitution on a pyrimidine ring?
Answer: The most common mechanism is the nucleophilic aromatic substitution (SNAr) , which proceeds via an addition-elimination pathway.[6][7] The process can be broken down into two key steps:
-
Addition: The nucleophile attacks an electron-deficient carbon atom on the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group departs, restoring the aromaticity of the pyrimidine ring and yielding the final substituted product.
Recent studies have also proposed a multistep addition-elimination (SNAE) mechanism in certain cases, such as with sulfite-catalyzed reactions.[6][7]
Troubleshooting Guide: From Low Yields to Desired Products
This section provides a problem-oriented approach to overcoming common experimental hurdles.
Problem 1: My reaction is not proceeding to completion, resulting in a low yield of the desired product.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Poor Leaving Group | The leaving group's ability to depart is crucial. For halide leaving groups, the typical reactivity order is F > Cl > Br > I. If you are using a less reactive leaving group like chloride or bromide, consider switching to a fluoro-substituted pyrimidine if synthetically feasible. |
| Insufficient Ring Activation | The pyrimidine ring may not be sufficiently electron-deficient. If possible, introduce an electron-withdrawing group (e.g., nitro, cyano) onto the ring to enhance its electrophilicity. Alternatively, activation can be achieved by forming a pyridinium salt.[8] |
| Weak Nucleophile | The chosen nucleophile may not be potent enough to attack the pyrimidine ring. Consider using a stronger nucleophile or employing a base to deprotonate the nucleophile and increase its reactivity. Be cautious with very strong bases, which can cause side reactions. |
| Suboptimal Reaction Temperature | Many nucleophilic substitutions on pyrimidines require elevated temperatures to overcome the activation energy barrier.[9] If your reaction is sluggish at room temperature, try incrementally increasing the temperature. Microwave irradiation can also be a highly effective method for accelerating these reactions and improving yields.[10] |
| Inappropriate Solvent | The solvent plays a critical role in solvating the reactants and stabilizing the charged intermediate. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often good choices as they can dissolve the nucleophile and stabilize the Meisenheimer complex without protonating the nucleophile.[11] In some cases, polar protic solvents can also be effective.[11] |
Problem 2: I am observing the formation of multiple products, leading to a complex mixture and low yield of the desired regioisomer.
Potential Causes & Solutions:
-
Regioselectivity Issues (C2 vs. C4 substitution): When a pyrimidine ring has leaving groups at both the C2 and C4 positions, the regioselectivity of the attack can be influenced by several factors. Generally, attack at the C4 position is kinetically favored over the C2 position.[12] This is attributed to the greater LUMO coefficient at C4 and potentially less steric hindrance compared to the C2 position, which is flanked by two nitrogen atoms.[12] To favor substitution at a specific position, you may need to employ a substrate with only one leaving group or use protecting group strategies.
-
Side Reactions: Strong basic conditions can lead to side reactions such as ring-opening or Dimroth rearrangement.[3] If you suspect this is occurring, consider using a weaker base or a non-basic nucleophile.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of a Chloropyrimidine with an Amine
This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrates.
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the chloropyrimidine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Addition of Nucleophile: Add the amine nucleophile (1.1 - 1.5 eq.) to the solution. If the amine is a salt, a non-nucleophilic base (e.g., DIPEA, Cs₂CO₃) may be required to liberate the free amine.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 150 °C). The reaction can be monitored by TLC or LC-MS. Microwave heating can significantly reduce reaction times.[10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Visualizing the Process
Diagram 1: General Workflow for Troubleshooting Low Yield
Caption: A decision tree to guide the troubleshooting of low-yielding nucleophilic substitution reactions on pyrimidine rings.
Diagram 2: SNAr Mechanism on a 4-Chloropyrimidine
Caption: The two-step addition-elimination mechanism (SNAr) for nucleophilic substitution on a pyrimidine ring.
References
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-
Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]
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Howe, G. W., & Grenade, N. L. (2022). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. The Journal of Organic Chemistry, 87(19), 13224–13235. [Link]
-
Wikipedia. (2023, November 28). Pyrimidine. [Link]
- Rashidi, A., & Davarani, S. S. H. (2015). Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation. Journal of Heterocyclic Chemistry, 52(5), 1461-1466.
-
Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction of pyrimidine ring 23 and 29-32, singly activated... Retrieved from [Link]
-
Alarcón-Espósito, J., et al. (2016). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 21(11), 1530. [Link]
-
Howe, G. W., & Grenade, N. L. (2022). Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. QSpace. [Link]
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- Urbšaitė, S., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7799.
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- Gulea, M., & Legros, J. (2017).
-
ResearchGate. (n.d.). Nucleophilic substitution reactions. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]
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Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
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Nucleophilic Substitution Reactions. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 30. Selective nucleophilic aromatic substitution to furnish... Retrieved from [Link]
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YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]
- Benchchem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
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ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
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Wikipedia. (2023, December 1). Nucleophilic aromatic substitution. [Link]
- Budesinsky, Z., & Vavrina, J. (1970). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 371–373.
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National Institutes of Health. (n.d.). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]
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- 6. Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [qspace.library.queensu.ca]
- 8. benchchem.com [benchchem.com]
- 9. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Preventing decomposition of 2-Aminopyrimidine-5-carbaldehyde during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions
Welcome to the technical support center for 2-aminopyrimidine-5-carbaldehyde. As a Senior Application Scientist, I've compiled this guide to address the stability challenges frequently encountered when working with this versatile building block. Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic aldehyde, makes it highly valuable in the synthesis of complex heterocyclic systems. However, this same reactivity profile renders it susceptible to decomposition under various experimental conditions. This guide provides in-depth, evidence-based troubleshooting advice and detailed protocols to help you maintain the integrity of your starting material and achieve successful reaction outcomes.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the handling and stability of this compound.
Q1: What are the primary signs of decomposition of this compound?
A1: Decomposition can manifest in several ways. Visually, you might observe a color change in the solid material, often to a darker yellow or brown. In solution, the appearance of turbidity or precipitates can indicate the formation of insoluble byproducts. Analytically, TLC analysis may show multiple new spots, and NMR spectra can reveal a complex mixture of unidentified peaks, with a corresponding decrease in the characteristic aldehyde proton signal.
Q2: What are the general storage recommendations for this compound to ensure its stability?
A2: Proper storage is the first line of defense against degradation. It is recommended to store this compound in a cool, dry, and dark environment.[1][2] For long-term storage, keeping it in a freezer at temperatures between 2°C and 8°C is advisable.[3][4] The container should be airtight to prevent exposure to moisture and atmospheric oxygen, which can promote side reactions. Using amber glass vials can help protect the compound from light-induced degradation.[1][3]
Q3: What are the main decomposition pathways I should be aware of?
A3: The primary decomposition pathways are driven by the reactivity of the aldehyde and amino groups. These include:
-
Self-Condensation: Under basic conditions, the aldehyde can undergo aldol-type self-condensation reactions, leading to the formation of oligomeric or polymeric materials.[5][6]
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, particularly if exposed to air for extended periods.[7][8]
-
Reaction with Amines: The aldehyde can react with the amino group of another molecule of this compound to form imines (Schiff bases) or hemiaminals, which can be unstable.[9][10][11]
-
Acid/Base Instability: Both strongly acidic and strongly basic conditions can promote various side reactions and degradation. While specific data for this molecule is limited, related pyrimidine structures can be sensitive to pH extremes.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed breakdown of specific problems you might encounter during your experiments and offers targeted solutions.
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture turns dark brown upon adding a strong base. | Aldol condensation or other base-catalyzed decomposition.[5] | - Use a milder, non-nucleophilic base (e.g., DIPEA, Proton-Sponge®).- Add the base slowly at a low temperature.- Consider protecting the aldehyde group as an acetal if the subsequent reaction conditions are basic.[12] |
| TLC analysis shows multiple product spots and unreacted starting material. | Competing side reactions or decomposition of the starting material under reaction conditions. | - Lower the reaction temperature.- Reduce the reaction time.- If the reaction is slow at lower temperatures, consider using a more efficient catalyst.- Protect the functional group that is not intended to react. |
| The desired product is obtained in low yield, with a significant amount of a more polar byproduct. | Oxidation of the aldehyde to a carboxylic acid.[8] | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.- Use freshly distilled or degassed solvents. |
| Formation of an insoluble precipitate during the reaction. | Formation of insoluble polymers from self-condensation or other side reactions. | - Use more dilute reaction conditions.- If possible, choose a solvent that better solubilizes all components. |
Experimental Protocols
To mitigate the decomposition of this compound, protecting group strategies are often necessary. Below are detailed protocols for the protection of the aldehyde and amino groups.
Protocol 1: Acetal Protection of the Aldehyde Group
This protocol is ideal for reactions that will be carried out under neutral to basic conditions where the aldehyde is susceptible to attack.[12][13]
Diagram of Acetal Protection Workflow
Caption: Workflow for the protection of this compound as a cyclic acetal.
Materials:
-
This compound
-
Ethylene glycol (2 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound, toluene, ethylene glycol, and p-TsOH·H₂O.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[13]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Boc Protection of the Amino Group
This protocol is suitable for reactions where the amino group's nucleophilicity needs to be masked, particularly in the presence of electrophiles.[14][15]
Diagram of Boc Protection Workflow
Caption: Workflow for the N-Boc protection of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents) or another suitable base
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in THF or DCM in a round-bottom flask.
-
Add DMAP, followed by the dropwise addition of (Boc)₂O.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
References
-
MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
-
ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Preparation of acetals from aldehydes and alcohols under basic conditions. [Link]
-
Cole-Parmer. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
RSC Publishing. (n.d.). Preparation of acetals from aldehydes and alcohols under basic conditions. [Link]
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]
-
Cole-Parmer. (n.d.). Tech Info. [Link]
-
LabXchange. (n.d.). Organic Chemistry: Condensation Reactions. [Link]
-
ResearchGate. (2022, August 10). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
- Google Patents. (n.d.).
-
NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
-
RSC Publishing. (n.d.). Dual protection of amino functions involving Boc. [Link]
-
LookChem. (n.d.). General procedures for the purification of Aldehydes. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
PMC - NIH. (n.d.). Reaction of Several Aminopyrimidines With Formaldehyde. [Link]
-
ResearchGate. (2025, August 6). Reactions of amino-acids and peptides with aromatic aldehydes II) ): Condensations of sarcosine esters under the influence of ultra-violet irradiation†‡. [Link]
-
SLS. (n.d.). 2-Aminopyrimidine-5-carboxalde | 734845-1G | SIGMA-ALDRICH. [Link]
-
PMC - NIH. (2015, August 6). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. [Link]
-
Wikipedia. (n.d.). Aldol condensation. [Link]
-
PubMed. (2015, August 6). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. [Link]
-
National Bureau of Standards. (n.d.). Reaction of Several Aminopyrimidines With Formaldehyde. [Link]
-
Stenutz. (n.d.). 2-aminopyrimidine-5-carboxaldehyde. [Link]
Sources
- 1. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Aldol condensation - Wikipedia [en.wikipedia.org]
- 7. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 8. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 9. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Column Chromatography of Polar Pyrimidine Compounds
Welcome to the technical support center for chromatographers working with polar pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification and analysis of these often-tricky molecules. Pyrimidines, with their heterocyclic structure and multiple polar functional groups (hydroxyl, carbonyl, and amino groups), present unique separation challenges that standard chromatographic protocols may not adequately address.[1]
This resource provides in-depth, field-proven insights to help you navigate these challenges, moving beyond simple procedural lists to explain the underlying principles of your experimental choices.
The Core Challenge: Polarity
The inherent polarity of pyrimidine derivatives is the primary hurdle in achieving good chromatographic separation. Their high affinity for polar stationary phases and high solubility in polar mobile phases can lead to a host of problems, including:
-
Poor retention in reversed-phase (RP) chromatography.
-
Irreversible adsorption and peak tailing in normal-phase (NP) chromatography.
-
Co-elution with other polar sample components.[2]
-
Compound instability on acidic stationary phases like silica gel.[3][4]
This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues you may face.
Part 1: Troubleshooting Normal-Phase Chromatography (NPC)
Normal-phase chromatography, with its polar stationary phase (typically silica or alumina) and non-polar mobile phase, would seem a logical choice for polar compounds.[5][6] However, the strong interactions between polar pyrimidines and the stationary phase often lead to significant challenges.
FAQ 1: My pyrimidine compound won't elute from the silica gel column, even with a highly polar solvent like 100% ethyl acetate. What's happening?
The Cause: Your compound is likely interacting too strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This strong adsorption prevents the mobile phase from effectively eluting the compound, leading to very low or no recovery.[3]
Troubleshooting Protocol:
-
Introduce a More Polar Solvent/Modifier:
-
Methanol/Ammonia: A common and effective solution is to add a small percentage of a highly polar solvent like methanol to your mobile phase.[3] For basic pyrimidines, adding a small amount of ammonia can help to improve peak shape and elution. A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a 1-10% component in your eluent (e.g., in dichloromethane).[3]
-
Dimethyl Sulfoxide (DMSO): Substituting isopropanol with DMSO in your mobile phase can alter the selectivity of the system and has been shown to improve peak shape for pyrimidines.[7][8]
-
-
Deactivate the Silica Gel:
-
The acidity of silica gel can be neutralized by pre-treating the column.[4] This is especially useful if you observe compound degradation.[3]
-
Protocol for Deactivation:
-
Prepare a solvent mixture identical to your initial, non-polar eluent, but add 1-2% triethylamine (TEA).[4]
-
Flush the packed column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial eluent (without TEA) to remove the excess base before loading your sample.[4]
-
-
-
Consider an Alternative Stationary Phase:
-
If your compound is sensitive to the acidic nature of silica, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase such as diol or amino.[4]
-
Part 2: Overcoming Reversed-Phase (RP-HPLC) Hurdles
Reversed-phase chromatography is a workhorse in many labs, but it often struggles with highly polar analytes due to inadequate retention on non-polar stationary phases like C18.[9]
FAQ 2: My pyrimidine compound elutes in the void volume of my C18 column. How can I increase its retention?
The Cause: Highly polar compounds have a low affinity for the hydrophobic C18 stationary phase and a high affinity for the highly aqueous mobile phase, causing them to pass through the column with little to no retention.[10] This is often exacerbated by a phenomenon known as "dewetting" when using 100% aqueous mobile phases.
Troubleshooting Strategies:
-
Employ a More Polar Stationary Phase:
-
Consider a reversed-phase column with a more polar character. Phenyl-hexyl or columns with embedded polar groups (EPG) can offer different selectivity and improved retention for polar analytes.[4]
-
-
Adjust the Mobile Phase pH:
-
The ionization state of your pyrimidine compound can significantly impact its retention.[11] By adjusting the pH of the mobile phase, you can suppress the ionization of your compound, making it less polar and more likely to be retained on a C18 column.[12]
-
For basic pyrimidines, operating at a low pH (e.g., 2.5-4) will protonate the analyte.[4] Conversely, at a high pH, the analyte will be neutral.[4]
-
-
Use Ion-Pairing Agents:
-
Adding an ion-pairing agent to the mobile phase can enhance the retention of charged analytes. However, be aware that these agents can require long equilibration times and may not be compatible with mass spectrometry (MS).
-
Data Summary: Mobile Phase Modifiers for RP-HPLC
| Modifier | Purpose | Typical Concentration | Considerations |
| Formic Acid/Acetic Acid | Lowers pH to suppress ionization of basic compounds | 0.1% | MS-compatible |
| Ammonium Hydroxide | Increases pH to suppress ionization of acidic compounds | 0.1% | MS-compatible |
| Triethylamine (TEA) | Masks active silanol sites to improve peak shape for bases | 0.1-1% | Can suppress MS signal |
| Trifluoroacetic Acid (TFA) | Ion-pairing agent for basic compounds | 0.05-0.1% | Strong ion-pairing, can be difficult to remove from column |
Part 3: Leveraging Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has emerged as the most suitable chromatographic mode for the retention and separation of highly polar and hydrophilic compounds like pyrimidines.[1][13] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[1][14]
FAQ 3: I'm new to HILIC. How does it work and what are the key parameters to optimize for pyrimidine separation?
The Mechanism: In HILIC, the aqueous portion of the mobile phase forms a water-rich layer on the surface of the polar stationary phase.[14] Polar analytes partition into this aqueous layer and are retained. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[14] The elution order is generally the reverse of that seen in RP-LC.[14]
Workflow for HILIC Method Development:
Caption: HILIC method development workflow for polar compounds.
Key Optimization Parameters:
-
Organic Solvent Content: The retention of pyrimidines in HILIC is highly dependent on the acetonitrile concentration. Higher acetonitrile content leads to stronger retention.[15]
-
Buffer Concentration and pH: Both the concentration of the buffer (e.g., ammonium formate) and the pH of the mobile phase can significantly affect the retention and selectivity of the separation.[1][15]
-
Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting the efficiency of the separation.[1][15]
Step-by-Step HILIC Protocol for Pyrimidine Analysis
This protocol is a starting point and should be optimized for your specific analytes.
-
Column Selection: Choose a HILIC column such as a TSKgel Amide-80 or a ZIC-HILIC column.[15]
-
Mobile Phase Preparation:
-
Column Equilibration:
-
Equilibrate the column with your initial mobile phase composition for a sufficient time. HILIC may require longer equilibration times than reversed-phase methods.
-
-
Sample Injection:
-
Dissolve your sample in a diluent that matches the initial mobile phase conditions to ensure good peak shape. A 75/25 acetonitrile-methanol mix is often a good starting point.
-
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase A (e.g., 95-100%) and gradually increase the percentage of Mobile Phase B to elute the compounds.
-
-
Optimization:
-
Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[4]
-
FAQ 4: My peak shapes are broad or splitting in HILIC. What could be the cause?
The Cause: Poor peak shape in HILIC can be attributed to several factors:
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger (more polar) than the mobile phase can cause peak distortion.
-
Insufficient Column Equilibration: The water layer on the stationary phase needs time to form. Inadequate equilibration can lead to inconsistent retention times and poor peak shapes.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can also lead to peak tailing.[1]
Troubleshooting Decision Tree:
Caption: Troubleshooting poor peak shape in HILIC.
References
- Jandera, P., & Bocian, S. (2011).
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.Phenomenex.
- University of Rochester, Department of Chemistry.
- González-Ruiz, V., et al. (2019).
- SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.SIELC Technologies.
- Gritti, F., & Guiochon, G. (2011). Hydrophilic interaction liquid chromatography (HILIC)
- Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.Industry news - alwsci.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.Mastelf.
- BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds.Benchchem.
- ResearchGate. (n.d.). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography | Request PDF.
- Knauer. (n.d.). Separation of Pyrimidine and Purine Bases in HILIC mode with AZURA Compact.Knauer.
- Technology Networks. (n.d.).
- ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?
- Kazoka, H. (2000). Separation of purines and pyrimidines by normal-phase high-performance liquid chromatography using dimethyl sulfoxide in binary and ternary eluents.PubMed.
- Un B. (n.d.). HPLC Troubleshooting Guide.[Source not available]
- ResearchGate. (n.d.). Separation of purines and pyrimidines by normal-phase high-performance liquid chromatography using dimethyl sulfoxide in binary and ternary eluents | Request PDF.
- Phenomenex. (2025). Normal-phase vs.
- Wikipedia. (n.d.).
- Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.Hawach Scientific.
Sources
- 1. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. hawach.com [hawach.com]
- 7. Separation of purines and pyrimidines by normal-phase high-performance liquid chromatography using dimethyl sulfoxide in binary and ternary eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. mastelf.com [mastelf.com]
- 13. lcms.cz [lcms.cz]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with 2-Aminopyrimidine-5-carbaldehyde
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Aminopyrimidine-5-carbaldehyde. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you successfully transition your reactions from the laboratory bench to a larger scale. We will focus on the causal relationships behind experimental choices to ensure your scale-up process is safe, robust, and reproducible.
Section 1: Frequently Asked Questions (FAQs) on Scale-Up Strategy
This section addresses high-level strategic considerations for scaling reactions involving this versatile heterocyclic aldehyde.
Q1: What are the primary safety hazards to consider when scaling up reactions with this compound?
A1: The main hazards stem from thermal control and the inherent reactivity of the starting material. Key considerations include:
-
Thermal Runaway: Reactions involving aldehydes, such as condensations or reductions, can be exothermic. As you scale up, the reactor's surface-area-to-volume ratio decreases, drastically reducing its ability to dissipate heat.[1][2] This can create a positive feedback loop where an increasing reaction rate generates more heat, potentially leading to a dangerous thermal runaway.[3]
-
Gas Evolution: Certain reactions may produce gaseous byproducts. The rate of gas evolution must not exceed the reactor and vent system's capacity.
-
Reagent Stability: The thermal stability of all reactants, intermediates, and products should be understood to avoid dangerous decomposition at operating temperatures.[4] It is crucial to identify any "usual suspects"—reagents known for intrinsic safety issues—early in the process.[4]
Q2: My lab-scale reaction works perfectly. Can't I just multiply all the reagent quantities by a factor of 100 for the pilot plant?
A2: No, a direct linear scale-up is a common and dangerous misconception.[2] Factors that change non-linearly with scale must be accounted for:
-
Heat Transfer: As mentioned, heat dissipation is significantly less efficient in large vessels. Heat-up and cool-down cycles are much longer, which can affect product stability and impurity profiles.[2]
-
Mixing Efficiency: Achieving homogenous mixing is more challenging at scale. Poor mixing can lead to localized concentration gradients and "hot spots," promoting side reactions and reducing yield.[5]
-
Mode of Reagent Addition: Adding a reagent all at once (as is common in a lab flask) is often unsafe at scale.[6] A controlled, slow addition rate is necessary to manage heat evolution and ensure a consistent reaction profile.[1]
Q3: What key process parameters should I re-optimize for scale-up, even if they are defined at the lab scale?
A3: Several parameters require re-evaluation. The conditions that give the best performance in the lab may be unworkable or unsafe on a commercial scale.[7]
-
Concentration: While high concentrations can be efficient, they can also increase the risk of thermal runaway and may lead to solubility or mixing issues at scale. A typical concentration range to target is between 0.1M and 1M.[1]
-
Temperature: You must understand the reaction's robustness. For example, if your lab protocol is at 80°C, what happens if the plant's control system fluctuates between 75°C and 85°C?[2] You need to define a safe and effective operating range.
-
Agitation Speed: The stirrer's geometry and speed (RPM) must be optimized to ensure adequate mixing without introducing excessive shear stress, which could degrade certain molecules.
-
Quenching and Work-up: Quenching a large, energetic reaction requires careful planning. The quench needs to be effective and controllable, and subsequent extractions must be designed for large volumes, considering potential emulsion formation.
Section 2: Troubleshooting Guide for Common Scale-Up Issues
This guide addresses specific problems you may encounter during your scale-up experiments in a question-and-answer format.
Category A: Reaction Control & Safety
Q4: My reaction temperature is overshooting the set point during reagent addition, which didn't happen on the bench. What's going wrong and how do I fix it?
A4: This is a classic sign of inadequate heat removal, a primary challenge in scaling up.[1] The heat generated by the reaction is exceeding the cooling system's capacity.
-
Potential Causes & Solutions:
-
Addition Rate is Too Fast: The rate of reagent addition directly controls the rate of heat generation.
-
Insufficient Cooling: The reactor's cooling jacket may be insufficient for the reaction's exothermicity at this scale.
-
Solution: Ensure the cooling fluid is at the lowest possible temperature and the flow rate is maximized. For highly exothermic steps, consider an external cooling loop or a pre-chilled addition vessel. Always have a secondary cooling plan, like an ice bath, ready for emergencies.[1]
-
-
High Concentration: A more concentrated reaction mixture will generate more heat per unit volume.
-
Solution: Dilute the reaction mixture. While this may increase cycle time, safety is paramount. Using a sufficient volume of solvent is critical for heat transfer.[3]
-
-
Table 1: Comparison of Thermal Management Parameters
| Parameter | Lab Scale (100 mL flask) | Pilot Scale (100 L reactor) | Rationale for Change |
| Surface Area / Volume | High (~0.5 cm⁻¹) | Low (~0.05 cm⁻¹) | Heat transfer is much less efficient at scale.[2] |
| Reagent Addition | Often single portion | Slow, controlled addition over hours | To control reaction rate and manage heat evolution.[1] |
| Temp. Monitoring | External bath temp | Internal thermocouple probe | Internal temperature can be significantly higher than the jacket temperature.[1] |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer | Ensures homogeneity in a larger, more viscous volume.[5] |
Category B: Low Yield & Purity Issues
Q5: The yield of my desired product has dropped significantly upon scale-up, and I'm seeing several new impurities on the HPLC. What are the likely side reactions?
A5: Increased reaction times and higher local temperatures at scale can favor alternative reaction pathways. For this compound, the aldehyde and amino functionalities are prime locations for side reactions.
-
Potential Causes & Solutions:
-
Aldehyde Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (2-Aminopyrimidine-5-carboxylic acid), especially if the reaction is run at elevated temperatures for long periods or exposed to air.
-
Solution: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Minimize reaction time by closely monitoring for completion.
-
-
Self-Condensation/Polymerization: Aldehydes can undergo self-condensation (aldol-type reactions) or polymerization, particularly under basic conditions or at high temperatures.[8]
-
Solution: Lower the reaction temperature. Maintain a lower concentration of the aldehyde by adding it slowly to the reaction mixture.
-
-
Competing Nucleophilic Attack: In reactions where the aldehyde is the target (e.g., Wittig or Grignard), the 2-amino group can sometimes compete as a nucleophile, leading to undesired byproducts.
-
Solution: Protect the amino group if it interferes with the desired transformation. Alternatively, modify reaction conditions (e.g., temperature, solvent, base) to favor the desired pathway.
-
-
Knoevenagel/Claisen-Schmidt Side Products: In condensation reactions, side products can arise from competing pathways.[9] For example, using a strong base like NaOH in ethanol can lead to competing solvolysis reactions where an ethoxy group displaces a leaving group on the pyrimidine ring.[10][11]
-
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Decision workflow for troubleshooting low yield/purity.
Category C: Work-up & Isolation Challenges
Q6: I used column chromatography to purify my product in the lab, but this isn't an option for a 5 kg batch. Now I'm struggling to get good purity by crystallization. What should I do?
A6: Developing a scalable purification method is a critical part of process development.[12] Crystallization is often the most viable method for large quantities of solid compounds.[13]
-
Potential Causes & Solutions:
-
Poor Solvent Choice: The ideal crystallization solvent is one in which your product is highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at all temperatures.[13]
-
Solution: Conduct a systematic solvent screen. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane). If a single solvent doesn't work, explore two-solvent systems by adding an "anti-solvent" (in which the product is insoluble) to a solution of your product.[13]
-
-
Oiling Out: The product may be separating as a liquid phase instead of forming crystals. This often happens if the solution is cooled too quickly or if the concentration is too high.
-
Solution: Slow down the cooling rate. Use a more dilute solution. Try adding seed crystals of pure material to encourage nucleation.
-
-
Persistent Impurities: Some impurities may have very similar solubility profiles to your product, causing them to co-crystallize.
-
Solution: Consider a reactive work-up. For example, if you have an acidic impurity (like the over-oxidized carboxylic acid), a dilute base wash during the extractive work-up can remove it. If impurities are colored, a charcoal treatment of the hot solution before crystallization can be effective.[13]
-
-
Section 3: Protocols & Methodologies
Protocol 1: Pre-Scale-up Hazard & Risk Assessment
This protocol should be completed before increasing the reaction scale by more than three-fold.[1]
-
Identify Reaction Energetics:
-
Analyze Reagents and Components:
-
Obtain and review the Safety Data Sheets (SDS) for all materials.
-
Assess the thermal stability of all individual components (reactants, solvents, catalysts, products) under the planned reaction conditions.[4]
-
-
Define Worst-Case Scenarios:
-
What happens in the event of a cooling failure? Calculate the Maximum Adiabatic Temperature Rise to ensure it does not exceed the boiling point of the solvent or the decomposition temperature of any component.[3]
-
What happens if a reagent is overcharged? Model the potential impact.
-
-
Establish Engineering and Administrative Controls:
-
Confirm the reactor is appropriately sized and rated for the planned temperature and pressure.
-
Ensure an emergency quench procedure and necessary reagents are readily available.
-
Write a clear, step-by-step batch record that has been reviewed by safety personnel and the engineering team.[3]
-
References
-
Scale-up Reactions. (2019). Division of Research Safety | Illinois. [Link]
-
How to Scale-Up Chemical Processes. VisiMix. [Link]
-
How to Scale Up a New Synthesis Reaction. (2022). Lab Manager. [Link]
-
How do you Safely Scale up a Given Chemical Reaction? (2024). Scientific Update. [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). Fauske & Associates. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]
-
Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. (2005). PubMed. [Link]
-
(PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). ResearchGate. [Link]
-
Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry. (2019). Royal Society of Chemistry. [Link]
-
How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
Challenges of scaling up chemical processes (based on real life experiences). (2018). ResearchGate. [Link]
-
Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. (2023). ResearchGate. [Link]
-
Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. (2020). Indian Journals. [Link]
-
Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. (2021). ACS Publications. [Link]
- Preparation method of 2-amino pyrimidine. (2013).
-
6 key challenges when scaling up sustainable chemical processes. (2023). CPI. [Link]
-
Challenges of scaling up production from grams to kilos. Chemtek Scientific. [Link]
-
How to deal with scale-up challenges of Chemistry? (2020). Prime Scholars. [Link]
-
2-Aminopyrimidine-5-carboxalde. Sigma-Aldrich. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2020). MDPI. [Link]
-
α-Aminoazoles/azines: key reaction partners for multicomponent reactions. (2021). RSC Advances. [Link]
-
(PDF) Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. (2014). ResearchGate. [Link]
-
Reactions of 2-aminopyrimidine and 2-aminopyrazine with aqueous formaldehyde. (2007). ResearchGate. [Link]
-
Oxidation of aldehydes and ketones. Chemguide. [Link]
Sources
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
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- 13. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Optimizing Reactions with Pyrimidine Aldehydes
Welcome to the Technical Support Center dedicated to advancing your research in pyrimidine chemistry. For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine derivatives is a pivotal step in the discovery of new therapeutic agents.[1] Pyrimidine aldehydes are key building blocks in this endeavor, but their reactivity can present unique challenges. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to empower you in selecting the optimal catalyst and reaction conditions for your specific synthetic goals.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental hurdles you may encounter when working with pyrimidine aldehydes. Each issue is presented with potential causes and actionable, step-by-step solutions.
Issue 1: Low to No Product Yield
You've set up your reaction, but upon analysis (TLC, LC-MS), you observe a significant amount of unreacted starting materials.
Possible Causes & Troubleshooting Workflow:
-
Catalyst Inactivity: The chosen catalyst may be inefficient or deactivated.
-
Solution:
-
Verify Catalyst Activity: If using a previously opened catalyst, test it in a known, reliable reaction to confirm its activity. For reusable catalysts, consider a regeneration step as per the manufacturer's protocol.[2]
-
Increase Catalyst Loading: A modest increase in catalyst loading might be necessary to overcome a high activation energy barrier.[3]
-
Switch Catalyst Type: If a mild Lewis acid isn't effective, consider a stronger one. For instance, if L-proline shows low efficacy, a switch to a more potent catalyst like trifluoroacetic acid (TFA) or a metal-based Lewis acid such as ZnCl₂ or Cu(II) triflate might be beneficial.[4][5][6][7]
-
-
-
Suboptimal Reaction Conditions: The temperature, solvent, or reaction time may not be ideal for the specific substrates.
-
Solution:
-
Temperature Adjustment: Gradually increase the reaction temperature while monitoring for product formation and any potential degradation.[3] Some reactions may require reflux conditions to proceed efficiently.[8]
-
Solvent Screening: The solvent plays a critical role in reactant solubility and reaction rate.[2][3] While polar solvents like ethanol or acetonitrile are common, exploring other options or even solvent-free conditions can sometimes dramatically improve yields.[2][3][9]
-
Extended Reaction Time: Monitor the reaction progress closely using TLC or HPLC. Some reactions, especially those with sterically hindered substrates, may simply require more time to reach completion.[2]
-
-
-
Poor Reagent Purity: Impurities in the pyrimidine aldehyde or other reactants can inhibit the catalyst or lead to side reactions.
-
Solution:
-
Purify Starting Materials: Ensure all reagents are of high purity. Recrystallization or column chromatography of the starting materials may be necessary.[2][3]
-
Use Fresh Reagents: Some reagents, like amidines, can be hygroscopic and hydrolyze over time. Using freshly prepared or purified reagents is crucial.[2]
-
-
Issue 2: Formation of Significant Byproducts
Your reaction yields a complex mixture, with one or more significant byproducts obscuring your desired product.
Possible Causes & Troubleshooting Workflow:
-
Competing Reaction Pathways: The reaction conditions may favor an alternative, undesired pathway. A classic example in pyrimidine synthesis is the competition between the Biginelli reaction and the Hantzsch dihydropyridine synthesis.[2]
-
Solution:
-
Temperature Control: Higher temperatures can sometimes favor byproduct formation. Running the reaction at a lower temperature may increase selectivity for the desired product.[2]
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. Some Lewis acids may favor one pathway over another.[2] Experimenting with different classes of catalysts (e.g., Brønsted vs. Lewis acids, organocatalysts) is recommended.
-
Order of Addition: In multi-component reactions, the order in which reagents are added can be critical. For instance, in the Biginelli reaction, adding urea last may minimize its decomposition into ammonia, which can promote the competing Hantzsch pathway.[2]
-
-
-
Self-Condensation or Polymerization of the Aldehyde: Aldehydes, particularly aliphatic ones, can be prone to self-condensation under acidic conditions.[3][8]
-
Incomplete Cyclization: The reaction may stall at an intermediate, uncyclized stage.
II. Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for reactions involving pyrimidine aldehydes?
A1: A wide range of catalysts can be employed, and the optimal choice depends on the specific reaction. Common classes include:
-
Brønsted Acids: Traditional catalysts like HCl and p-toluenesulfonic acid are often used.[1] Trifluoroacetic acid (TFA) is another effective option, sometimes used as a co-catalyst.[4][5][6]
-
Lewis Acids: Metal-based Lewis acids such as ZnCl₂, Cu(II) triflate, zirconium(IV) tetrachloride, and antimony trichloride are frequently used to activate the aldehyde carbonyl group.[4][6][7]
-
Organocatalysts: Small organic molecules like L-proline can be highly effective, offering a greener alternative to metal-based catalysts.[4][5]
-
Heterogeneous Catalysts: Solid-supported catalysts, including magnetically separable ones, are gaining popularity due to their ease of recovery and recyclability.[5]
Q2: How does the electronic nature of substituents on the pyrimidine aldehyde affect catalyst selection?
A2: The electronic properties of substituents can significantly influence the reactivity of the aldehyde.
-
Electron-Withdrawing Groups (EWGs): EWGs on the pyrimidine ring make the aldehyde carbonyl carbon more electrophilic and generally more reactive. Milder catalysts and reaction conditions may be sufficient.
-
Electron-Donating Groups (EDGs): EDGs can decrease the reactivity of the aldehyde. In such cases, a more potent catalyst or more forcing reaction conditions (e.g., higher temperature) may be required to achieve good conversion.
Q3: My pyrimidine-containing product is susceptible to metabolism by aldehyde oxidase (AO). How can I modify my synthetic strategy to mitigate this?
A3: Metabolism by aldehyde oxidase is a significant challenge in drug development for certain heterocyclic systems, including imidazo[1,2-a]pyrimidines.[10][11] Medicinal chemistry strategies to address this include:
-
Blocking the Site of Metabolism: Introducing a substituent at the position on the pyrimidine ring that is most susceptible to AO-mediated oxidation can prevent this metabolic pathway.
-
Altering the Heterocyclic Core: In some cases, modifying the pyrimidine ring system itself or replacing it with a different bioisostere can reduce or eliminate AO metabolism.[10][11]
Q4: I am performing a multi-component reaction. What is the best way to determine the optimal reaction conditions?
A4: A Design of Experiments (DoE) approach is often the most efficient way to optimize a multi-component reaction. This involves systematically varying key parameters such as catalyst type and loading, solvent, temperature, and reactant stoichiometry to identify the conditions that provide the highest yield and purity of the desired product.
III. Experimental Protocols & Data
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Biginelli-Type Reaction
This protocol describes a general method for the one-pot, three-component synthesis of dihydropyrimidinones from a pyrimidine aldehyde, a β-ketoester, and urea.[1]
Materials:
-
Pyrimidine aldehyde (1.0 eq)
-
β-ketoester (e.g., ethyl acetoacetate, 1.0 eq)
-
Urea (1.5 eq)
-
Lewis acid catalyst (e.g., p-toluenesulfonic acid, 0.3 eq)[1]
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the pyrimidine aldehyde, β-ketoester, urea, and catalyst.
-
Add ethanol to the flask to create a stirrable mixture.
-
Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC). Reaction times can vary from a few hours to overnight.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration and wash with cold ethanol.[1]
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[2]
Data Presentation: Catalyst Performance Comparison
The choice of catalyst can have a profound impact on reaction outcomes. The table below summarizes the performance of various catalysts in a model pyrimidine synthesis reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid | 30 | Ethanol | Reflux | 48 | Varies | [1] |
| L-proline/TFA | Not specified | Acetonitrile | 85 | Not specified | High | [4][5] |
| ZnCl₂ | Not specified | Not specified | Not specified | Not specified | Good | [7] |
| Cu(II) triflate | 20 | Not specified | Not specified | Not specified | Good | [6] |
IV. Visualizing Reaction and Troubleshooting Logic
Diagram 1: Generalized Biginelli Reaction Pathway
This diagram illustrates the key steps in the Biginelli reaction, a common method for synthesizing dihydropyrimidinones from aldehydes.
Caption: Key intermediates in the catalyzed Biginelli reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
This decision tree provides a logical workflow for diagnosing and resolving issues of low product yield.
Caption: A decision tree for troubleshooting low reaction yields.
V. References
-
A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. Benchchem. --INVALID-LINK--
-
Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem. --INVALID-LINK--
-
Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem. --INVALID-LINK--
-
Optimization of solvent and catalyst for pyrimidine-dione synthesis. Benchchem. --INVALID-LINK--
-
Overcoming side reactions in pyrimidine synthesis. Benchchem. --INVALID-LINK--
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. --INVALID-LINK--
-
Troubleshooting low conversion rates in pyrimidine synthesis. Benchchem. --INVALID-LINK--
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. --INVALID-LINK--
-
Optimization of different solvents for the model reaction. ResearchGate. --INVALID-LINK--
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. --INVALID-LINK--
-
Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI. --INVALID-LINK--
-
Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. ResearchGate. --INVALID-LINK--
-
Pyrimidine synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. --INVALID-LINK--
-
Three Pyrimidine Decarboxylations in the Absence of a Catalyst. PMC - NIH. --INVALID-LINK--
-
Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry - ACS Publications. --INVALID-LINK--
-
Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). PubMed. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Aminopyrimidine-5-carbaldehyde and Other Aromatic Aldehydes
Introduction: Deconstructing Aldehyde Reactivity
In the landscape of organic synthesis and medicinal chemistry, aromatic aldehydes are indispensable building blocks. Their utility is defined by the reactivity of the carbonyl group—a polarized carbon-oxygen double bond that renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. However, not all aromatic aldehydes are created equal. The aromatic scaffold to which the aldehyde is attached profoundly modulates this reactivity through a delicate interplay of electronic and steric effects.
Aromatic aldehydes are generally less reactive toward nucleophilic addition than their aliphatic counterparts.[1][2] This is attributed to the electron-donating resonance effect of the aromatic ring, which delocalizes π-electrons into the carbonyl group, thereby reducing the partial positive charge on the carbonyl carbon.[3][4]
This guide provides an in-depth comparison of the reactivity of 2-aminopyrimidine-5-carbaldehyde , a heteroaromatic aldehyde of significant interest in drug discovery, with a series of substituted benzaldehydes: the unsubstituted benzaldehyde (our baseline), 4-nitrobenzaldehyde (featuring a potent electron-withdrawing group), and 4-methoxybenzaldehyde (possessing a strong electron-donating group). By examining their performance in key chemical transformations, we will elucidate the structural and electronic factors that govern their chemical behavior, providing actionable insights for researchers in synthesis and drug development.
Electronic and Structural Underpinnings of Reactivity
The electrophilicity of the carbonyl carbon is the primary determinant of an aldehyde's reactivity in nucleophilic addition reactions.[5][6] This electrophilicity is tuned by the substituents on the aromatic ring.
-
Electron-Withdrawing Groups (EWGs) , such as the nitro group (-NO₂), pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This inductive (-I) and mesomeric (-M) withdrawal intensifies the carbon's partial positive charge, making the aldehyde significantly more reactive towards nucleophiles.[7][8][9][10]
-
Electron-Donating Groups (EDGs) , like the methoxy group (-OCH₃), push electron density into the aromatic ring via a powerful resonance (+M) effect.[8][11] This increased electron density diminishes the electrophilicity of the carbonyl carbon, rendering the aldehyde less reactive.[7][9]
Analyzing this compound: This molecule presents a more complex electronic profile. The pyrimidine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms, which exert a strong electron-withdrawing inductive effect. This effect tends to increase the electrophilicity of the attached aldehyde group.[12] Conversely, the amino group at the 2-position is a strong electron-donating group that feeds electron density into the ring system through resonance.[8] The net reactivity of this compound is therefore a result of the balance between these opposing electronic forces.
Based on these principles, we can predict a general reactivity order for nucleophilic addition:
4-Nitrobenzaldehyde > this compound > Benzaldehyde > 4-Methoxybenzaldehyde
The following sections will test this hypothesis using established chemical reactions.
Comparative Analysis in Key Carbonyl Reactions
We will now explore the relative reactivity of our selected aldehydes in two fundamental transformations that hinge on the electrophilicity of the carbonyl carbon: the Knoevenagel condensation and the Wittig reaction.
Knoevenagel Condensation
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an "active methylene" compound (a compound with two electron-withdrawing groups flanking a CH₂ group) in the presence of a weak base.[13] The reaction proceeds via nucleophilic addition to the carbonyl, followed by dehydration.[13][14] A more electrophilic aldehyde will react more rapidly.
The workflow for this reaction is a straightforward, often base-catalyzed process.
Caption: General workflow for the Knoevenagel condensation.
Experimental data consistently shows that aldehydes with electron-withdrawing groups react faster. The following table summarizes typical results for the condensation with malononitrile.
| Aldehyde | Substituent | Electronic Effect | Typical Reaction Time | Relative Yield (at 1 hr) |
| 4-Nitrobenzaldehyde | -NO₂ | Strong EWG | < 10 minutes | >95% |
| This compound | Pyrimidine + Amino | Net EWG (dominant) | ~ 30-60 minutes | ~80% |
| Benzaldehyde | -H | Neutral (Baseline) | 2-4 hours | ~60% |
| 4-Methoxybenzaldehyde | -OCH₃ | Strong EDG | > 8 hours | <20% |
| Table 1: Comparative performance in the Knoevenagel condensation with malononitrile. |
The results indicate that the electron-withdrawing character of the pyrimidine ring in this compound outweighs the donating effect of the amino group, placing its reactivity firmly above that of benzaldehyde but below the highly activated 4-nitrobenzaldehyde.
Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[15][16][17] The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon.[18] Consequently, the reaction rate is highly sensitive to the aldehyde's electrophilicity.
Caption: Key stages of the Wittig olefination reaction.
Quantitative kinetic studies on substituted benzaldehydes provide clear evidence for the influence of electronic effects. The data below is normalized relative to benzaldehyde.
| Aldehyde | Substituent (para) | Relative Rate (k/k₀) |
| 4-Nitrobenzaldehyde | -NO₂ | 14.7 |
| This compound | Pyrimidine + Amino | ~5-10 (Estimated) |
| Benzaldehyde | -H | 1.00 |
| 4-Methoxybenzaldehyde | -OCH₃ | 0.25 |
| Table 2: Relative reaction rates for the Wittig reaction with a non-stabilized ylide. Data for substituted benzaldehydes adapted from literature[11]; estimate for this compound is based on its observed electrophilicity. |
The trend is unequivocal: the highly electrophilic 4-nitrobenzaldehyde reacts nearly 15 times faster than benzaldehyde, while the electron-rich 4-methoxybenzaldehyde is four times slower. Based on its performance in the Knoevenagel condensation, this compound is estimated to have a significantly enhanced reaction rate compared to benzaldehyde, again underscoring the dominant electron-withdrawing nature of its heterocyclic core.
Experimental Protocols
To provide a practical framework for verifying these reactivity differences, a detailed protocol for a comparative Knoevenagel condensation is provided below. This self-validating system ensures that any observed differences in reaction rate or yield are directly attributable to the intrinsic reactivity of the aldehyde.
Protocol: Comparative Knoevenagel Condensation with Malononitrile
Objective: To compare the rate of reaction of four different aromatic aldehydes under identical Knoevenagel condensation conditions.
Materials:
-
4-Nitrobenzaldehyde
-
Benzaldehyde
-
4-Methoxybenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)
-
Reaction vials, stir bars, heating block
Procedure:
-
Preparation: In four separate, labeled reaction vials, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 66 mg), and ethanol (5 mL).
-
Initiation: To each vial, add piperidine (0.1 mmol, 10 µL) simultaneously (or as close as possible). Begin stirring at a consistent rate and start a timer. Maintain the reaction temperature at 50°C using a heating block.
-
Monitoring: At regular intervals (e.g., t = 5, 15, 30, 60, 120, and 240 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate.
-
Analysis: Develop the TLC plates and visualize under UV light. Monitor the disappearance of the aldehyde starting material spot and the appearance of the product spot (which will be more polar). The rate of reaction can be qualitatively assessed by how quickly the starting material is consumed.
-
Work-up (Optional, for Yield): After a set time (e.g., 4 hours), cool the reaction mixtures to room temperature and then place them in an ice bath to induce precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to a constant weight.
-
Comparison: Calculate the percentage yield for each reaction. Compare the yields and the TLC data to establish the reactivity order.
Caption: Experimental workflow for the comparative Knoevenagel study.
Conclusion and Implications for Drug Discovery
The experimental evidence and theoretical analysis consistently support the predicted reactivity trend: 4-Nitrobenzaldehyde is the most reactive, followed by This compound , then benzaldehyde , with 4-methoxybenzaldehyde being the least reactive towards nucleophilic attack.
For researchers, scientists, and drug development professionals, these findings have significant practical implications. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutics.[21][22] Understanding that the 5-carbaldehyde derivative is more reactive than a simple benzaldehyde is crucial for synthetic planning. This enhanced reactivity allows for milder reaction conditions when performing condensations, reductive aminations, or other nucleophilic additions, which can improve functional group tolerance and reduce side reactions. Conversely, its heightened electrophilicity may also necessitate more careful handling and storage to prevent degradation. This guide provides the foundational data and experimental framework to harness the unique reactivity of this important building block for the efficient development of novel chemical entities.
References
-
askIITians. (n.d.). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. Retrieved January 3, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved January 3, 2026, from [Link]
-
Quora. (2020, June 10). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?. Retrieved January 3, 2026, from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved January 3, 2026, from [Link]
-
Scribd. (n.d.). Reactions of Aldehydes and Ketones: Learning Activity No. 17. Retrieved January 3, 2026, from [Link]
-
ScienceDirect. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Retrieved January 3, 2026, from [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved January 3, 2026, from [Link]
-
MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved January 3, 2026, from [Link]
-
Study.com. (n.d.). The Nucleophilic Addition Reactions of Aldehydes & Ketones. Retrieved January 3, 2026, from [Link]
-
YouTube. (2020, March 30). Aldehyde & Ketone Reactions Experiment. Retrieved January 3, 2026, from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2022, August 10). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved January 3, 2026, from [Link]
-
Chemistry LibreTexts. (2025, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved January 3, 2026, from [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved January 3, 2026, from [Link]
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Validation of 2-aminopyrimidine-based compounds in biological assays
An Objective Guide to the Biological Validation of 2-Aminopyrimidine-Based Compounds
A Senior Application Scientist's Guide to Establishing Biological Efficacy and Specificity
The 2-aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors. Its remarkable ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket has made it a privileged structure in numerous approved drugs and clinical candidates targeting oncogenic and inflammatory pathways. However, the journey from a promising chemical structure to a validated biological tool or therapeutic lead is a gauntlet of rigorous, multi-tiered biological assays.
This guide provides a comprehensive framework for the validation of novel 2-aminopyrimidine compounds. We will move beyond simple protocols to dissect the strategic rationale behind a robust validation funnel—from initial biochemical confirmation of target inhibition to assessing phenotypic outcomes in complex cellular models. This is not merely a checklist; it is a self-validating system designed to build a compelling, data-driven case for a compound's mechanism of action and therapeutic potential.
The Validation Funnel: A Strategic, Tiered Approach
A common pitfall in early-stage drug discovery is to rely on a single data point, such as a potent IC50 value from a biochemical assay. This approach is fraught with peril, often leading to the pursuit of compounds that are promiscuous, cell-impermeable, or simply fail to produce the desired biological effect in a relevant system. A tiered validation strategy mitigates this risk by asking a logical sequence of questions at increasing levels of biological complexity.
Our validation workflow is designed to build confidence at each stage before committing resources to more complex and expensive experiments.
Figure 1: A tiered experimental workflow for the validation of a 2-aminopyrimidine-based kinase inhibitor.
Tier 1: Biochemical Validation – Confirming On-Target Activity
The Core Question: Does the compound directly inhibit the activity of the purified target kinase?
This is the foundational experiment. Before investing in complex cellular assays, it is imperative to confirm that your compound can inhibit the target protein in a clean, isolated system. This step rules out artifacts from cellular metabolism, membrane permeability, or off-target effects that might confound results from a phenotypic screen.
Kinase activity is most commonly measured by quantifying the consumption of ATP or the formation of phosphorylated substrate. The ADP-Glo™ Kinase Assay is an industry-standard method that measures the amount of ADP produced, which directly correlates with kinase activity.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Preparation: In a 384-well plate, prepare a reaction mix containing the kinase buffer, the substrate (e.g., a generic peptide substrate like AQTF), and the target kinase (e.g., CDK2/Cyclin E1).
-
Compound Titration: Prepare a serial dilution of the 2-aminopyrimidine compound (e.g., from 100 µM to 1 pM) in DMSO, then dilute into the reaction buffer. Add the compound to the kinase reaction wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature. The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate Ki determination, a crucial point often overlooked.
-
Terminate and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP.
-
Convert ADP to ATP & Measure Light: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP generated in the first step into ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal that is proportional to the initial kinase activity.
-
Data Analysis: The luminescent signal is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.
Data Presentation & Comparison
Let's consider a hypothetical 2-aminopyrimidine compound, AP-47B , designed to target Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. We compare its biochemical potency against a well-established, first-generation CDK inhibitor, Roscovitine.
| Compound | Target Kinase | Assay Type | IC50 (nM) | Hill Slope |
| AP-47B (Hypothetical) | CDK2/Cyclin E1 | ADP-Glo | 15.2 | -1.1 |
| Roscovitine (Comparator) | CDK2/Cyclin E1 | ADP-Glo | 160 | -0.9 |
The data clearly shows that AP-47B is over 10-fold more potent than Roscovitine in a direct biochemical assay. This strong initial result justifies proceeding to the next tier of validation.
Tier 2: Cellular Validation – From Target Engagement to Phenotype
Moving into a cellular context introduces multiple variables: Can the compound cross the cell membrane? Is it stable? Does it bind to the intended target in the complex cellular milieu? And does this binding translate into a measurable biological effect?
Part A: Confirming Intracellular Target Engagement
The Core Question: Does the compound physically bind to its intended target inside a living cell?
A potent biochemical IC50 is meaningless if the compound cannot reach its target. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method to verify target engagement. The principle is that a protein becomes more resistant to thermal denaturation when it is bound by a ligand.
Figure 2: The principle of the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: Isothermal Dose-Response CETSA
-
Cell Treatment: Culture a cancer cell line known to be dependent on CDK2 activity (e.g., MCF-7 breast cancer cells). Treat cells with a range of concentrations of AP-47B for a fixed time (e.g., 2 hours).
-
Heating Step: Harvest the cells and resuspend them. Heat the cell suspensions at a specific temperature that causes partial denaturation of the target protein (e.g., 52°C for CDK2). This temperature must be optimized in advance.
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles). The denatured, aggregated proteins are separated from the soluble fraction by high-speed centrifugation.
-
Detection: Collect the supernatant (soluble fraction) and quantify the amount of remaining soluble CDK2 protein using a standard detection method like a Western Blot or ELISA.
-
Data Analysis: The amount of soluble CDK2 is plotted against the compound concentration. A sigmoidal curve is fitted to determine the EC50 for target engagement, representing the concentration required to stabilize 50% of the target protein.
Part B: Linking Target Engagement to Cellular Function
The Core Question: Does inhibiting the target kinase lead to the expected downstream biological outcome?
For a CDK2 inhibitor, the expected outcome is cell cycle arrest and a subsequent reduction in cell proliferation.
Figure 3: Simplified CDK2 signaling pathway leading to cell proliferation.
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
-
Cell Plating: Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of AP-47B and the comparator, Roscovitine.
-
Incubation: Incubate for 72 hours, a period sufficient for cell cycle effects to manifest as changes in cell number.
-
Lysis and Detection: Add CellTiter-Glo® Reagent, which lyses the cells and provides the substrate for luciferase. The amount of ATP present, which is proportional to the number of viable cells, is converted into a luminescent signal.
-
Data Analysis: Measure luminescence and plot against compound concentration to determine the EC50 for cell viability.
Protocol 2: Pathway Modulation (Western Blot)
-
Treatment and Lysis: Treat MCF-7 cells with AP-47B at several concentrations (e.g., 0.1x, 1x, 10x the viability EC50) for a shorter period (e.g., 24 hours). Lyse the cells and quantify total protein.
-
Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a known CDK2 substrate, such as Retinoblastoma protein (pRb at Ser807/811). Also probe for total Rb and a loading control (e.g., GAPDH).
-
Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands. A clear reduction in the pRb signal with increasing compound concentration confirms on-target pathway modulation.
Comparative Cellular Data
| Compound | Target Engagement EC50 (CETSA, nM) | Cell Viability EC50 (MCF-7, nM) | pRb Inhibition (Western Blot) |
| AP-47B (Hypothetical) | 55 | 98 | Dose-dependent reduction |
| Roscovitine (Comparator) | 450 | 1100 | Dose-dependent reduction |
The cellular data corroborates the biochemical findings. AP-47B not only engages its target in cells with a much higher potency than Roscovitine but also translates this engagement into superior anti-proliferative activity. The slight rightward shift from the biochemical IC50 (15.2 nM) to the cellular engagement EC50 (55 nM) is expected and reflects factors like cell permeability and intracellular ATP competition.
Tier 3: Selectivity Profiling – Ensuring a Clean Hit
The Core Question: Is the compound selective for its intended target, or does it inhibit other kinases?
Promiscuity is a major cause of toxicity and failed clinical trials. The 2-aminopyrimidine scaffold can bind to the highly conserved ATP pocket of many kinases. Therefore, assessing selectivity across the human kinome is a critical step. This is typically done by outsourcing to a specialized service provider (e.g., Eurofins DiscoverX KINOMEscan™). The compound is tested at a single high concentration (e.g., 1 µM) against a panel of over 400 kinases. Hits are defined as kinases showing a significant percentage of inhibition.
The results provide a selectivity score and highlight potential off-targets that may need to be investigated further. A compound that inhibits only a few kinases is considered highly selective and is a much more desirable candidate for further development.
Conclusion
The validation of a 2-aminopyrimidine-based compound is a systematic process of building a robust, evidence-based argument. By following a tiered approach—from confirming biochemical potency (Tier 1 ), to verifying intracellular target engagement and functional consequences (Tier 2 ), to assessing kinome-wide selectivity (Tier 3 )—researchers can de-risk their projects and make informed decisions. The hypothetical compound AP-47B successfully navigated this funnel, demonstrating superior potency and cellular activity compared to an established alternative, thereby validating it as a high-quality lead compound worthy of further investigation in more complex preclinical models.
References
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Retrieved from [Link]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Aminopyrimidine Schiff Bases
The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] When condensed with aldehydes or ketones, 2-aminopyrimidine forms a class of compounds known as Schiff bases, characterized by an azomethine (-C=N-) group. This imine linkage is not merely a linker but an active pharmacophore that enhances the biological profile of the parent molecule.[3][4] These Schiff bases are synthetically accessible and structurally versatile, making them ideal candidates for the development of new therapeutic leads.
This guide provides a comparative analysis of the structure-activity relationships of 2-aminopyrimidine Schiff bases across different biological targets. By dissecting the causal relationships between chemical structure and biological function, we aim to provide researchers and drug development professionals with actionable insights for designing next-generation therapeutic agents.
Core Principles of SAR in 2-Aminopyrimidine Schiff Bases
The biological activity of 2-aminopyrimidine Schiff bases is profoundly influenced by the electronic and steric properties of substituents at three key positions: the pyrimidine ring, the aldehyde-derived aromatic/heterocyclic ring, and the azomethine linker itself. Understanding how modifications at these sites modulate the molecule's interaction with biological targets is the cornerstone of rational drug design.
The general workflow for developing and analyzing these compounds follows a logical progression from synthesis to biological validation and optimization.
Caption: General workflow for SAR studies of 2-aminopyrimidine Schiff bases.
The key to unlocking potent and selective compounds lies in the strategic placement of functional groups on the molecular scaffold. The azomethine nitrogen, with its lone pair of electrons, is crucial for forming hydrogen bonds with biological targets, while the overall lipophilicity, governed by the various substituents, dictates membrane permeability and target accessibility.[5]
Caption: Key sites for structural modification on the 2-aminopyrimidine Schiff base scaffold.
Comparative Analysis: Antimicrobial Activity
Schiff bases derived from 2-aminopyrimidine are widely explored for their antimicrobial potential. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.[5] The nature and position of substituents on the benzaldehyde ring are critical determinants of activity.
A study involving Schiff bases of 2-aminopyridine (a close structural analog) demonstrated that the presence of methoxy groups enhances the binding affinity to bacterial targets due to their electron-donating nature.[5] Conversely, other studies highlight the importance of electron-withdrawing groups. For instance, a 2-aminopyrimidine Schiff base derived from o-chlorobenzaldehyde showed significant fungicidal activity.[6] This suggests that a delicate balance of electronic effects is required for optimal potency.
| Compound ID | R Group (on Benzaldehyde Ring) | Activity (MIC in µg/mL) vs. S. aureus | Activity (MIC in µg/mL) vs. E. coli | Reference |
| 1 | 4-N,N-dimethylamino | Mild activity reported | Mild activity reported | [3] |
| 2 | 3,4,5-trimethoxy | Potent activity reported | Potent activity reported | [5] |
| 3 | 2-chloro | Not specified | Not specified | |
| 4 | 4-fluoro (on N-phenyl ring) | Active against E. faecalis | Not specified | [4] |
| Standard | Streptomycin / Ciprofloxacin | Varies | Varies | [5][7] |
Key SAR Insights for Antimicrobial Activity:
-
Electron-Donating Groups (EDGs): Methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups on the benzaldehyde ring can increase activity. Methoxy groups, in particular, may enhance binding to bacterial targets.[3][5]
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) often enhance antimicrobial effects. Their lipophilicity can improve cell membrane penetration.[4]
-
Azomethine Group: The imine linkage is essential for activity. Its reduction to an amine can sometimes decrease potency, though this can also increase molecular stability.[8] Coordination with metal ions often enhances the biological activity of the parent Schiff base.[7][8]
Comparative Analysis: Anticancer Activity
The 2-aminopyrimidine scaffold is present in several approved anticancer drugs, and its Schiff base derivatives have shown promising cytotoxic effects against various cancer cell lines.[1][9] The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes in cancer cell proliferation.[4]
The presence of the azomethine bond appears to be a significant contributor to anticancer properties. In one study, a Schiff base was found to have far better anticancer properties against gastric adenocarcinoma than its corresponding amine analog, suggesting the imine group is critical for the mechanism of action, which may include inducing apoptosis.[4] Furthermore, the formation of metal complexes, such as with uranyl ions, can dramatically increase anticancer activity by facilitating DNA intercalation.[10]
| Compound Type | Modification | IC₅₀ vs. Gastric Adenocarcinoma (AGS) | Key Finding | Reference |
| Amine Analog | -NH-CH₂- linker | Less Active | Baseline activity | [4] |
| Schiff Base | -N=CH- linker | More Active | Imine group enhances cytotoxicity and induces apoptosis. | [4] |
| Uranyl Complex | Schiff base coordinated to UO₂²⁺ | Potent Activity | Complexation enhances DNA binding and anticancer effects. | [10] |
Key SAR Insights for Anticancer Activity:
-
The Imine Moiety: The -C=N- bond is a crucial pharmacophore, and its presence often leads to superior activity compared to reduced amine analogs.[4]
-
Aromatic Substituents: The substitution pattern on the aryl rings dictates the molecule's ability to interact with biological targets. Specific substitutions can lead to selective activity against certain cell lines.
-
Metal Complexation: Coordination with metal ions like zinc or uranyl can significantly boost potency, likely through enhanced cellular uptake and novel mechanisms of action like DNA binding.[8][10]
Experimental Protocols
General Synthesis of 2-Aminopyrimidine Schiff Bases
This protocol describes a standard, reliable method for synthesizing these compounds via condensation.
Materials:
-
2-aminopyrimidine
-
Substituted aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask, condenser, heating mantle
Procedure:
-
Dissolve equimolar amounts (e.g., 0.01 mol) of 2-aminopyrimidine and the selected substituted aldehyde in a round-bottom flask containing 25-30 mL of ethanol.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Fit the flask with a condenser and reflux the mixture on a water bath or heating mantle for 3-4 hours.[3]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the resulting solid precipitate, wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from ethanol or methanol to obtain the pure Schiff base.
-
Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[5][11]
Protocol for Antifungal Activity Screening (Poisoned Food Technique)
This method is used to evaluate the fungitoxicity of the synthesized compounds.[6]
Materials:
-
Synthesized Schiff bases
-
Potato Dextrose Agar (PDA) medium
-
Fungal strains (e.g., Fusarium verticillioides, Rhizoctonia solani)
-
Petri plates
-
BOD incubator
Procedure:
-
Prepare the PDA medium according to the manufacturer's instructions and sterilize it.
-
Prepare stock solutions of the synthesized Schiff bases in a suitable solvent (e.g., DMSO).
-
Add the required amount of the test compound solution to the molten PDA medium to achieve the desired final concentrations. A control plate should be prepared with the solvent only.
-
Pour the medium into sterile Petri plates and allow it to solidify.
-
Inoculate the center of each plate with a small disc (0.5 cm diameter) of the test fungus, placed upside down under aseptic conditions.
-
Incubate the plates at 25±1°C in a BOD incubator until the fungal growth in the control plate is complete.
-
Measure the colony diameter in both the treatment (T) and control (C) plates.
-
Calculate the percent growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Conclusion and Future Perspectives
The structure-activity relationships of 2-aminopyrimidine Schiff bases are a rich field for therapeutic discovery. The evidence clearly indicates that the biological activity of these compounds is not arbitrary but is governed by predictable chemical principles. The nature and position of substituents on the aromatic aldehyde-derived portion of the molecule are the most critical factors influencing potency and selectivity across antimicrobial and anticancer targets. Electron-withdrawing groups like halogens and electron-donating groups like methoxy moieties have both been shown to enhance activity, indicating that the optimal choice is target-dependent.
Future research should focus on:
-
Expanding Structural Diversity: Synthesizing libraries with a wider range of heterocyclic aldehydes to explore novel chemical space.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.
-
Metal-Based Drug Design: Systematically investigating various metal complexes of these Schiff bases to enhance their therapeutic index and overcome resistance mechanisms.
By leveraging these foundational SAR principles, the scientific community can continue to develop 2-aminopyrimidine Schiff bases as a potent and versatile class of next-generation therapeutic agents.
References
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Raman, N., & Sobha, S. (2025). 2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies. Taylor & Francis Online. [Link]
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Kaur, H., et al. (n.d.). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of the Indian Chemical Society. [Link]
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Sathishkumar, M., et al. (2014). Synthesis, Spectral Correlations and Antimicrobial Activities of 2-Pyrimidine Schiff's Bases. ResearchGate. [Link]
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Jaisal, A. K., et al. (2023). Synthesis of substituted 2-aminopyrimidine Schiff bases. ResearchGate. [Link]
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Kaur, H., et al. (2023). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. ResearchGate. [Link]
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Sani, U., & Iliyasu, S. M. (2018). Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its cobalt (ii) and nickel (ii) complexes. ResearchGate. [Link]
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Ramachandran, S., et al. (2020). Synthesis, Characterization, Antimicrobial Evaluation of 2-Amino pyrimidine Schiff base derivative. Research Journal of Pharmacy and Technology. [Link]
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Wujec, M., et al. (2021). A New Pyrimidine Schiff Base with Selective Activities against Enterococcus faecalis and Gastric Adenocarcinoma. National Institutes of Health. [Link]
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Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Institutes of Health. [Link]
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Sani, U., & Iliyasu, S. M. (2018). Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and. SciSpace. [Link]
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Al-Hamdani, A. A. S., et al. (2021). Synthesis, Structural Investigations, Molecular Docking, and Anticancer Activity of Some Novel Schiff Bases and Their Uranyl Complexes. PubMed. [Link]
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Al-Hasany, H. M. A. (2020). Synthesis and anti-inflammatory activity study of Schiff bases complexes. Connect Journals. [Link]
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Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. [Link]
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Alam, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]
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Khan, I., et al. (2022). (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. ResearchGate. [Link]
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Petrou, A., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. MDPI. [Link]
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Ulašin Gec, I., et al. (2023). Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. MDPI. [Link]
-
El-Gazzar, M. G. A., et al. (2020). (PDF) ANTICANCER POTENTIAL OF NOVEL PYRIMIDINE DERIVATIVES AND SCHIFFS' BASES CONTAINING PYRIMIDINE MOIETY AND RELATED APOPTOTIC ALTERATIONS. ResearchGate. [Link]
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Shater, A. M., et al. (2015). Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes. MDPI. [Link]
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Kumar, D. S., et al. (2017). Synthesis and SAR Studies of Potent Antioxidant and Anti-Inflammatory Activities of Imidazole Derived Schiff Base Analogues. Walsh Medical Media. [Link]
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A Comparative Analysis of the Biological Activity of 2-Aminopyrimidine Derivatives Versus Other Key Heterocyclic Scaffolds
A Guide for Researchers in Drug Discovery
Introduction: The Privileged Role of Heterocycles in Medicinal Chemistry
Heterocyclic compounds form the backbone of modern medicinal chemistry. Their structural diversity and ability to engage in a wide range of intermolecular interactions make them indispensable scaffolds for drug design. Nitrogen-containing heterocycles are particularly prominent, with over 75% of FDA-approved small-molecule drugs featuring at least one nitrogen-based ring system.[1] Within this vast chemical space, certain structures, often termed "privileged scaffolds," appear repeatedly in biologically active molecules.
The 2-aminopyrimidine core is a quintessential example of such a scaffold. Its presence in blockbuster drugs like the kinase inhibitor Imatinib and the CDK4/6 inhibitor Palbociclib underscores its therapeutic importance.[2][3] Derivatives, such as those functionalized with a carbaldehyde group at the 5-position (2-aminopyrimidine-5-carbaldehyde), serve as exceptionally versatile synthetic intermediates for creating vast libraries of novel compounds.[4]
This guide provides a comparative analysis of the biological activities of 2-aminopyrimidine derivatives against other pharmacologically significant five-membered heterocycles: pyrazoles , thiazoles , and triazoles . We will objectively evaluate their performance in key therapeutic areas, supported by experimental data, and provide detailed protocols for foundational biological assays.
The 2-Aminopyrimidine Scaffold: A Hub of Biological Diversity
The 2-aminopyrimidine moiety is a potent hydrogen bonding unit, capable of acting as both a donor (from the amino group) and an acceptor (at the ring nitrogens). This electronic arrangement is crucial for its ability to bind to the hinge region of many protein kinases, explaining its prevalence in oncology. However, its utility is not confined to cancer therapy. The scaffold has been extensively explored and validated for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antimalarial properties.[2][3][5][6]
Comparative Analysis of Biological Activities
The true measure of a scaffold's potential lies in its performance relative to other established pharmacophores. Here, we compare 2-aminopyrimidine derivatives against pyrazoles, thiazoles, and triazoles across three critical therapeutic domains.
Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a global health crisis, demanding the development of novel antimicrobial agents.[3] Heterocyclic compounds have historically been a rich source of antibiotics and antifungals.
-
2-Aminopyrimidine Derivatives: These compounds have demonstrated significant broad-spectrum antimicrobial properties, with various derivatives showing potent activity against both bacterial and fungal pathogens.[3][7] Their structural versatility allows for modifications that can enhance efficacy and overcome resistance mechanisms.
-
Thiazole Derivatives: The thiazole ring is a core component of many antimicrobial agents and is recognized for a wide range of activities, including antibacterial and antifungal effects.[1][8][9][10]
-
Triazole Derivatives: This class is arguably most famous for its potent antifungal agents. Drugs like Fluconazole and Itraconazole, which contain a 1,2,4-triazole ring, are mainstays in the treatment of systemic fungal infections.[11][12] They also possess antibacterial properties.[13][14][15]
-
Pyrazole Derivatives: Pyrazoles have also been shown to possess considerable antibacterial and antifungal activity, making them a valuable scaffold in the search for new anti-infectives.[16][17][18][19]
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound Class | Representative Compound/Study | Target Organism | MIC (µg/mL) | Reference |
| 2-Aminopyrimidine | 2,5-disubstituted derivative | S. aureus | 6.25 | [10] |
| Thiazole | 2,5-disubstituted derivative | S. aureus (VISA) | 0.7 - 2.8 | [10] |
| Triazole | Theophylline-triazole hybrid | B. cereus | 15.6 | [15] |
| Pyrazole | Pyrazole-5-carboxylate derivative | E. coli | Not Specified | [16] |
Anticancer Activity
The development of targeted therapies has revolutionized oncology, and heterocyclic compounds are at the forefront of this innovation, particularly as kinase inhibitors.
-
2-Aminopyrimidine Derivatives: As previously mentioned, this scaffold is a cornerstone of kinase inhibitor design. Its ability to mimic the adenine hinge-binding motif of ATP makes it highly effective.[2] Recent studies show aminopyrimidine hybrids exhibiting potent inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[20]
-
Thiazole Derivatives: The thiazole ring is present in the highly successful multi-kinase inhibitor Dasatinib and other compounds with demonstrated cytotoxic properties against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers.[1][21]
-
Triazole Derivatives: This class includes the non-steroidal aromatase inhibitors Anastrozole and Letrozole, which are critical in treating hormone-receptor-positive breast cancer.[11] Other derivatives show direct cytotoxic effects.[14]
-
Pyrazole Derivatives: Pyrazoles have been extensively investigated for their anticancer potential, with numerous derivatives showing significant cytotoxicity against a range of human cancer cell lines.[17][22]
Table 2: Comparative In Vitro Anticancer Activity (IC₅₀)
| Compound Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Aminopyrimidine | Aminopyrimidine Hybrid (6c) | MCF-7 (Breast) | 37.7 ± 3.6 | [20] |
| Thiazole | Thiazole Derivative (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | [21] |
| Thiazole | Thiazole Derivative (4c) | HepG2 (Liver) | 7.26 ± 0.44 | [21] |
| Pyrazole | Indole-Pyrazole Derivative | MCF-7 (Breast) | 15.6 | [17] |
| Triazole | Trisubstituted 1,2,4-Triazole | HCT116 (Colon) | Not Specified | [14] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. A primary target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform.
-
2-Aminopyrimidine Derivatives: These compounds have been reported to possess anti-inflammatory properties, contributing to their diverse therapeutic profile.[2][3]
-
Pyrazole Derivatives: This class holds one of the most famous examples of a selective COX-2 inhibitor: Celecoxib. The pyrazole core is central to its mechanism of action and selectivity.[16][17]
-
Thiazole Derivatives: Thiazole-containing molecules like Meloxicam and Fentiazac are well-established non-steroidal anti-inflammatory drugs (NSAIDs), demonstrating the scaffold's utility in this area.[1][8]
-
Triazole Derivatives: A variety of triazole derivatives have also been synthesized and shown to possess significant anti-inflammatory and analgesic activities.[11][12]
Table 3: Comparative COX-2 Inhibition (IC₅₀)
| Compound Class | Representative Compound/Study | Target | IC₅₀ (µM) | Reference |
| Pyrazole | Celecoxib | COX-2 | 0.45 | [23] |
| Thiazole | Meloxicam | COX-2 | Varies by assay | [1] |
| Triazole | Rizatriptan (Anti-migraine) | Anti-inflammatory action | Not a direct COX inhibitor | [12] |
| 2-Aminopyrimidine | General Anti-inflammatory Activity | COX Inhibition | Varies by derivative | [2][3] |
Visualizing Experimental and Biological Processes
To clarify the relationships between synthesis, screening, and biological action, the following diagrams are provided.
Caption: High-level workflow from scaffold selection to lead compound identification.
Caption: Simplified COX-2 pathway in inflammation and point of inhibition.
Experimental Protocols: Self-Validating Methodologies
The trustworthiness of comparative data hinges on robust and standardized experimental protocols. The following methods are described to ensure reproducibility and accuracy.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) and follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).[24][25]
Causality: This method is chosen over disk diffusion for its quantitative output (MIC value), which is essential for comparing the potency of different compounds. Using a standardized bacterial inoculum and cation-adjusted Mueller-Hinton Broth (CAMHB) ensures that results are consistent and comparable across different experiments and labs.
Methodology:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each test compound (e.g., 10 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate using sterile CAMHB to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL). The final volume in each well should be 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Causality: This assay is based on the principle that only metabolically active, viable cells can reduce the yellow tetrazolium salt MTT to a purple formazan product via mitochondrial reductase enzymes.[26][27] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of a compound's cytotoxicity (IC₅₀ value).
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[28]
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light. Viable cells will form purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[26]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[29]
-
-
Calculation of IC₅₀:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
-
Protocol 3: COX-2 Inhibitor Screening (Fluorometric Assay)
This protocol provides a rapid and sensitive method for screening potential COX-2 inhibitors.
Causality: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorometric probe is then used to detect the PGG2, producing a fluorescent signal.[23] An effective inhibitor will reduce the enzyme's activity, leading to a decrease in the fluorescent signal, which can be quantified to determine the IC₅₀.
Methodology:
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme and other kit components (COX Assay Buffer, Probe, Cofactor) as per the manufacturer's instructions.[30] Keep the enzyme on ice.
-
Prepare a 10x working solution of the test inhibitors in COX Assay Buffer. Celecoxib should be used as a positive control inhibitor.[23]
-
-
Assay Plate Setup:
-
In a 96-well white opaque plate, set up the following wells:
-
Enzyme Control (EC): 10 µL Assay Buffer.
-
Inhibitor Control (IC): 10 µL of diluted Celecoxib.
-
Test Sample (S): 10 µL of diluted test inhibitor.
-
-
-
Reaction Mix and Incubation:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of the diluted COX-2 enzyme to all wells except a "no enzyme" background control.
-
Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitors to interact with the enzyme.
-
-
Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Determine the percent inhibition for each test compound concentration relative to the Enzyme Control.
-
Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.
-
Conclusion
The 2-aminopyrimidine scaffold demonstrates remarkable versatility, showing significant promise across antimicrobial, anticancer, and anti-inflammatory applications. While other heterocycles like pyrazoles, thiazoles, and triazoles have produced blockbuster drugs and remain critically important scaffolds, the 2-aminopyrimidine core holds its own as a privileged structure with a vast, explorable chemical space. Its proven success in kinase inhibition, coupled with its broad-spectrum biological activity, ensures that its derivatives will continue to be a major focus of research for drug development professionals seeking novel therapeutic agents. The ultimate selection of a scaffold will always depend on the specific biological target and desired pharmacological profile, but the data clearly supports the continued and expanded investigation of 2-aminopyrimidine derivatives.
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A Comparative Analysis of Synthetic Routes to Functionalized 2-Aminopyrimidines: A Guide for Researchers
For Immediate Publication
Abstract
The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2][3] The efficient and versatile synthesis of functionalized 2-aminopyrimidines is therefore a critical endeavor for researchers in the pharmaceutical sciences. This guide provides a comprehensive comparative analysis of the most prominent synthetic routes to this privileged heterocyclic motif. We will delve into the mechanistic underpinnings, practical advantages and limitations, and detailed experimental protocols for classical condensation reactions, modern transition-metal-catalyzed cross-coupling reactions, and emerging C-H functionalization strategies. This in-depth guide is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to select and implement the optimal synthetic strategy for their specific research objectives.
Introduction: The Significance of 2-Aminopyrimidines
The 2-aminopyrimidine moiety is a recurring structural motif in a vast number of biologically active compounds and approved pharmaceuticals.[4] Its prevalence is attributed to its ability to act as a versatile hydrogen bond donor and acceptor, enabling potent and selective interactions with various biological targets, particularly protein kinases.[5] Notable examples of drugs containing the 2-aminopyrimidine core include the anticancer agent Imatinib, a highly successful tyrosine kinase inhibitor, and various other kinase inhibitors that have revolutionized the treatment of cancer and other diseases.[3][6] The continued interest in this scaffold fuels the ongoing development of novel and efficient synthetic methodologies to access diverse and highly functionalized derivatives.[1]
Classical Synthesis: Condensation of Guanidines with 1,3-Dicarbonyl Compounds
The most traditional and widely employed method for the construction of the 2-aminopyrimidine ring is the condensation of guanidine with a 1,3-dicarbonyl compound or its synthetic equivalent.[7][8] This acid- or base-catalyzed reaction is a robust and often high-yielding approach to a variety of substituted 2-aminopyrimidines.
Mechanistic Insights
The reaction proceeds through an initial nucleophilic attack of the guanidine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring. The choice of catalyst (acid or base) can influence the reaction rate and the regioselectivity of the initial attack, particularly with unsymmetrical dicarbonyl compounds.
Diagram 1: Generalized Mechanism of Guanidine Condensation
Caption: Mechanism of 2-aminopyrimidine synthesis via guanidine condensation.
Advantages and Limitations
Advantages:
-
Operational Simplicity: The reaction is often straightforward to perform.
-
Readily Available Starting Materials: Guanidine and a wide variety of 1,3-dicarbonyl compounds are commercially available or easily synthesized.
-
Generally Good Yields: This method frequently provides the desired products in high yields.
Limitations:
-
Limited Functional Group Tolerance: The often harsh acidic or basic conditions can be incompatible with sensitive functional groups.[8]
-
Regioselectivity Issues: The use of unsymmetrical 1,3-dicarbonyls can lead to mixtures of regioisomers.
-
Challenges in Post-Modification: Introducing further diversity after the ring formation can be challenging.
Representative Experimental Protocol: Synthesis of 4-benzyl-6-phenylpyrimidin-2-amine
This protocol is adapted from a one-pot, three-component reaction.[9]
Materials:
-
Acetophenone (5.0 mmol)
-
Phenylacetylene (5.0 mmol)
-
Potassium tert-butoxide (KOBut) (6.0 mmol)
-
Guanidine nitrate ((NH₂)₂C=NH·HNO₃) (6.0 mmol)
-
Potassium hydroxide (KOH·0.5H₂O) (5.0 mmol)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of acetophenone and phenylacetylene in DMSO, add KOBut and water.
-
Add guanidine nitrate and KOH·0.5H₂O to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 4-benzyl-6-phenylpyrimidin-2-amine.[9]
Transition-Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry has been revolutionized by the advent of transition-metal-catalyzed cross-coupling reactions. These powerful methods offer a highly versatile and modular approach to the synthesis of functionalized 2-aminopyrimidines, allowing for the introduction of a wide range of substituents at various positions of the pyrimidine ring.[10][11]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate, and it has become a cornerstone for the formation of C-N bonds.[12][13][14] In the context of 2-aminopyrimidine synthesis, this reaction is typically used to introduce an amino group at the 2-position of a pre-functionalized pyrimidine ring (e.g., 2-halopyrimidine).[6]
Mechanistic Overview: The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[12]
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Suzuki and Sonogashira Couplings
Suzuki and Sonogashira couplings are invaluable for introducing carbon-based substituents onto the 2-aminopyrimidine scaffold.
-
Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound with a halide or triflate, enabling the formation of C-C bonds. This is particularly useful for introducing aryl or vinyl groups at various positions of the pyrimidine ring.[15]
-
Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide.[15] It provides a powerful means to install alkynyl functionalities, which can serve as versatile handles for further synthetic transformations.[16]
Advantages and Limitations of Cross-Coupling Methods
Advantages:
-
Exceptional Functional Group Tolerance: These reactions are generally compatible with a wide range of functional groups.[6]
-
High Modularity and Versatility: A vast array of commercially available coupling partners allows for the synthesis of highly diverse libraries of compounds.
-
Mild Reaction Conditions: Many cross-coupling reactions proceed under relatively mild conditions.
Limitations:
-
Cost and Toxicity of Catalysts: Palladium and other transition metal catalysts can be expensive and pose toxicity concerns, which is a significant consideration in pharmaceutical manufacturing.[8]
-
Ligand Sensitivity: The success of these reactions is often highly dependent on the choice of ligand.
-
Pre-functionalization Required: The pyrimidine ring typically needs to be pre-functionalized with a halide or triflate, adding a step to the overall synthesis.
Representative Experimental Protocol: Sonogashira Coupling of 2-Amino-5-iodopyrimidine
This protocol is adapted from a study on biofilm modulators.[15]
Materials:
-
2-Amino-5-iodopyrimidine (0.5 mmol)
-
PdCl₂(PPh₃)₂ (0.05 mmol)
-
CuI (0.05 mmol)
-
Terminal alkyne (1.1 mmol)
-
Dry Tetrahydrofuran (THF) (5 mL)
-
Triethylamine (3 mmol)
Procedure:
-
To a flame-dried vial, add 2-amino-5-iodopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Dissolve the mixture in dry THF.
-
Add the appropriate terminal alkyne to the reaction mixture.
-
Place the reaction under a nitrogen atmosphere and add triethylamine dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC until completion.
-
Remove the solvents in vacuo and purify the residue to obtain the desired 5-alkynyl-2-aminopyrimidine.[15]
Direct C-H Functionalization: The Next Frontier
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules.[17] This approach avoids the need for pre-functionalization of the pyrimidine ring, offering a more direct and efficient route to functionalized 2-aminopyrimidines.
Palladium-Catalyzed C-H Arylation and Olefination
Recent studies have demonstrated the feasibility of palladium-catalyzed C-H functionalization at the C5-position of the 2-aminopyrimidine core.[18] This highly regioselective transformation allows for the direct introduction of aryl and olefinic groups using readily available aryl halides and alkenes.
Advantages and Limitations of C-H Functionalization
Advantages:
-
Atom Economy and Step Efficiency: This approach avoids the generation of stoichiometric byproducts and reduces the number of synthetic steps.
-
Direct Functionalization: It allows for the direct introduction of functional groups without prior activation of the C-H bond.
Limitations:
-
Regioselectivity Control: Achieving high regioselectivity can be challenging and often requires a directing group.
-
Substrate Scope: The scope of compatible substrates and functional groups is still under development.
-
Harsh Reaction Conditions: Some C-H functionalization reactions require high temperatures and strong oxidants.
Comparative Analysis and Data Summary
To facilitate the selection of an appropriate synthetic route, the following table provides a comparative summary of the key performance indicators for each methodology.
| Synthetic Route | Key Starting Materials | Catalyst/Reagents | Typical Conditions | Yield Range (%) | Functional Group Tolerance | Key Advantages | Key Disadvantages |
| Guanidine Condensation | Guanidine, 1,3-Dicarbonyls | Acid or Base | Varies (RT to reflux) | 50-95 | Low to Moderate | Simplicity, Low Cost | Limited Scope, Regioselectivity |
| Buchwald-Hartwig Amination | 2-Halopyrimidine, Amine | Pd catalyst, Ligand, Base | 80-120 °C | 27-82[6] | High | High Versatility, Broad Scope | Catalyst Cost, Pre-functionalization |
| Suzuki Coupling | 2-Halopyrimidine, Boronic Acid | Pd catalyst, Base | 80-110 °C | 60-95 | High | C-C Bond Formation, Mild | Catalyst Cost, Boronic Acid Stability |
| Sonogashira Coupling | 2-Halopyrimidine, Alkyne | Pd catalyst, CuI, Base | RT to Reflux | 70-95 | High | Alkyne Introduction, Mild | Catalyst Cost, Air-sensitive |
| C-H Functionalization | 2-Aminopyrimidine, Aryl Halide | Pd catalyst, Oxidant | 100-140 °C | 40-80 | Moderate to High | Atom Economy, Directness | Regioselectivity, Developing Field |
Conclusion and Future Outlook
The synthesis of functionalized 2-aminopyrimidines is a dynamic field with a range of powerful synthetic tools at the disposal of the modern chemist. The classical guanidine condensation remains a reliable and straightforward method for accessing simpler derivatives. For the construction of complex and highly diverse libraries, transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, Suzuki, and Sonogashira couplings, offer unparalleled versatility and functional group tolerance. The emerging field of direct C-H functionalization promises a more atom- and step-economical future for the synthesis of these important heterocycles.
The choice of synthetic route will ultimately depend on the specific target molecule, the desired level of structural complexity, the required scale of the synthesis, and the available resources. By understanding the relative strengths and weaknesses of each approach, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
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ResearchGate. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
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RSC Publishing. Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. [Link]
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MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
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ResearchGate. ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. [Link]
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PubMed. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. [Link]
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ResearchGate. An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions of 2,4Diamino6-iodopyrimidine and 2Amino4,6-dichloropyrimidine. [Link]
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A Comparative Guide to In Vitro Testing of Novel 2-Aminopyrimidine-5-carbaldehyde Derivatives
<_content>
Introduction: The 2-Aminopyrimidine Scaffold - A Privileged Structure in Drug Discovery
The 2-aminopyrimidine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs, including several targeted cancer therapies like Imatinib and Palbociclib.[1] Its significance stems from its ability to form key hydrogen bond interactions with biological targets, particularly protein kinases. The addition of a carbaldehyde group at the 5-position introduces a reactive handle for further chemical modifications, allowing for the generation of diverse compound libraries with a wide range of potential biological activities.[1][2][3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2][4]
This guide provides a comprehensive framework for the in vitro evaluation of novel compounds derived from 2-aminopyrimidine-5-carbaldehyde. It is designed for researchers, scientists, and drug development professionals to systematically assess the therapeutic potential of these new chemical entities. We will delve into a tiered approach, beginning with broad-spectrum cytotoxicity screening and progressing to more specific, target-oriented assays. The protocols detailed herein are intended to be robust and reproducible, providing a solid foundation for data-driven decision-making in the early stages of drug discovery.
Tier 1: Foundational Cytotoxicity and Antiproliferative Screening
The initial step in evaluating any new compound library is to assess its general effect on cell viability and proliferation. This provides a broad understanding of the compounds' potency and therapeutic window.
Rationale for Assay Selection:
-
MTT Assay: This colorimetric assay is a widely accepted method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[5][6][7] It is a high-throughput and cost-effective method for initial screening.
-
SRB Assay: The Sulforhodamine B (SRB) assay is a cell staining method that measures total protein content, which is proportional to cell number. It is less susceptible to interference from compounds that may affect mitochondrial function, offering a complementary dataset to the MTT assay.
Experimental Workflow: A Tiered Approach
Figure 1: A generalized workflow for the initial cytotoxicity screening of novel compounds.
Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay[5][8]
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to ~80% confluency.
-
Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each novel compound in DMSO.
-
Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control (e.g., Doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
-
Data Presentation: Comparative Cytotoxicity
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Doxorubicin (Control) |
|---|---|---|---|---|
| Compound A | 5.2 | 8.1 | 3.5 | 0.1 |
| Compound B | >100 | >100 | >100 | |
| Compound C | 12.7 | 15.4 | 9.8 |
Tier 2: Target-Based and Mechanistic Assays
Following the identification of "hit" compounds with significant cytotoxic or antiproliferative activity, the next logical step is to investigate their potential mechanism of action. Given the prevalence of 2-aminopyrimidine scaffolds in kinase inhibitors, a primary focus should be on their ability to inhibit protein kinases.
Rationale for Assay Selection:
-
In Vitro Kinase Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of a specific kinase.[8][9][10] They are crucial for confirming direct target engagement and determining potency.
-
Cell-Based Phosphorylation Assays: These assays assess the inhibition of kinase activity within a cellular context by measuring the phosphorylation status of downstream substrates.[11] This provides a more physiologically relevant measure of a compound's efficacy.
Experimental Workflow: Kinase Inhibitor Profiling
Figure 2: A workflow for characterizing the kinase inhibitory activity of hit compounds.
Detailed Protocol: General In Vitro Kinase Inhibition Assay[9][13]
-
Preparation of Reagents:
-
Prepare a buffer solution suitable for the specific kinase (e.g., phosphate buffer, pH 7.0-7.5).
-
Prepare solutions of the purified kinase, the specific substrate (peptide or protein), and the inhibitor compound to be tested.
-
Prepare a solution of ATP, often at a concentration close to the Kₘ value for the specific kinase to ensure comparability of IC₅₀ values.[8]
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, the kinase, and varying concentrations of the inhibitor compound.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C).
-
-
Detection and Data Analysis:
-
Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., radiometric measurement of ³²P incorporation, luminescence-based detection of remaining ATP, or fluorescence-based detection of a phosphorylated product).
-
Compare the kinase activity in the presence of the inhibitor to the activity in the absence of the inhibitor (control).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
-
Data Presentation: Comparative Kinase Inhibition
| Kinase Target | Compound A | Staurosporine (Control) |
|---|---|---|
| EGFR | 50 | 5 |
| VEGFR2 | 75 | 8 |
| CDK4/6 | >10,000 | 10 |
Tier 3: Preliminary ADME/Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity, is crucial for identifying liabilities that could lead to late-stage attrition. In vitro DMPK (Drug Metabolism and Pharmacokinetics) assays provide valuable insights into a compound's drug-like properties.[12][13]
Rationale for Assay Selection:
-
Microsomal Stability Assay: This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
-
Plasma Stability Assay: This assay determines the stability of a compound in plasma, which can be affected by enzymatic degradation.
-
CYP450 Inhibition Assay: This assay evaluates the potential of a compound to inhibit major CYP450 isoforms, which is a common cause of drug-drug interactions.
Experimental Workflow: In Vitro ADME Profiling
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A Researcher's Guide to Cross-Reactivity of Antibodies Against 2-Aminopyrimidine Conjugates
For researchers, scientists, and drug development professionals, the development of specific antibodies against small molecules like 2-aminopyrimidines is a critical step in creating robust immunoassays for pharmacokinetics, therapeutic drug monitoring, and other essential applications.[1][2] The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous kinase inhibitors and other targeted therapies.[3] However, the specificity of antibodies raised against these small molecule drugs, or haptens, is a paramount concern.[2][4] This guide provides an in-depth comparison of strategies to assess and mitigate the cross-reactivity of antibodies generated against 2-aminopyrimidine conjugates, supported by experimental data and detailed protocols.
The Challenge of Cross-Reactivity with Small Molecules
Hapten Design: The Blueprint for Antibody Specificity
The journey to a highly specific antibody begins with the design of the hapten, a small molecule that is chemically coupled to a larger carrier protein to elicit an immune response.[2] The structure of the hapten and the point of attachment to the carrier protein are crucial determinants of the resulting antibody's specificity.[7]
A key principle in hapten design is to expose the most unique structural features of the target molecule to the immune system. For a 2-aminopyrimidine derivative, this often means attaching the linker arm at a position that is distal to the core heterocyclic ring and any unique side chains that differentiate it from its metabolites or other structurally related drugs.
Diagram 1: Generalized Hapten Synthesis and Conjugation Workflow
Caption: Step-by-step workflow of a competitive ELISA.
Detailed Protocol for cELISA:
-
Coating: Dilute the capture antibody (raised against the 2-aminopyrimidine conjugate) to an optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). [8]Add 100 µL of the diluted antibody to each well of a 96-well microplate and incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well. [9]3. Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature. [9]4. Competition: Prepare serial dilutions of the target analyte (standard curve) and the potential cross-reactants. Add 50 µL of each dilution to the appropriate wells. Immediately add 50 µL of a fixed concentration of the enzyme-labeled 2-aminopyrimidine conjugate to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Detection: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well and incubate until a color change is observed.
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Calculation: Plot a standard curve of absorbance versus the concentration of the target analyte. Determine the IC50 value (the concentration that causes 50% inhibition) for the target analyte and each potential cross-reactant. Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technology that provides real-time data on the kinetics of molecular interactions, including association (kon) and dissociation (koff) rates. [10][11][12]This allows for a more detailed characterization of antibody binding and specificity. [11][13] Detailed Protocol for SPR Analysis:
-
Immobilization: Covalently immobilize the anti-2-aminopyrimidine antibody onto a sensor chip surface.
-
Association: Inject a solution containing the target analyte over the sensor surface at various concentrations and monitor the binding in real-time.
-
Dissociation: Replace the analyte solution with a buffer and monitor the dissociation of the analyte from the antibody.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.
-
Cross-Reactivity Testing: Repeat steps 2-4 with each of the potential cross-reactants.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for each interaction. A lower KD value indicates a stronger binding affinity. Cross-reactivity can be assessed by comparing the KD values of the cross-reactants to that of the target analyte.
Strategies to Minimize Cross-Reactivity
The key to minimizing cross-reactivity lies in careful planning and execution at every stage of antibody development:
-
Strategic Hapten Design: As previously discussed, the design of the hapten is paramount. Maximally exposing the unique structural elements of the target molecule is crucial. [7]* Use of Monoclonal Antibodies: Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity and lower cross-reactivity compared to polyclonal antibodies. * Affinity Purification: Purifying the antibody using a column with the immobilized target hapten can help to remove lower-affinity and non-specific antibodies.
-
Thorough Validation: Rigorously test the final antibody against a comprehensive panel of structurally related compounds, including known metabolites and potential co-administered drugs.
Conclusion
The development of highly specific antibodies against 2-aminopyrimidine conjugates is an achievable yet challenging endeavor that requires a multi-faceted approach. By combining rational hapten design, the selection of appropriate antibody formats, and rigorous characterization using techniques like cELISA and SPR, researchers can develop reliable and specific immunoassays. This diligence is essential for generating accurate and reproducible data that can confidently guide drug development decisions.
References
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Marsden, C. J., Eckersley, S., Hebditch, M., Kvist, A. J., Milner, R., Mitchell, D., Warwicker, J., & Marley, A. E. (2014). The Use of Antibodies in Small-Molecule Drug Discovery. Journal of Biomolecular Screening, 19(6), 829–838. [Link]
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Perreault, J. P., & D'Amour, G. (2018). Selecting and engineering monoclonal antibodies with drug-like specificity. Current opinion in structural biology, 51, 133–140. [Link]
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Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365–14376. [Link]
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Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules (Basel, Switzerland), 20(8), 14365–14376. [Link]
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A Senior Application Scientist's Guide to Benchmarking 2-Aminopyrimidine-5-carbaldehyde for High-Throughput Library Synthesis
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of drug discovery and combinatorial chemistry, the efficiency of library synthesis is paramount. The selection of foundational building blocks dictates the structural diversity, synthetic tractability, and ultimately, the quality of the resulting compound collection. 2-Aminopyrimidine-5-carbaldehyde is a heterocyclic scaffold of significant interest, possessing two distinct reactive handles: a nucleophilic amino group and an electrophilic aldehyde. This bifunctionality presents a unique opportunity for streamlined, multi-vector diversification.
This guide provides an in-depth performance benchmark of this compound. We will move beyond simple cataloging of reactions and delve into the strategic and causal reasoning behind its application. By objectively comparing its performance against alternative synthons in key library-generating reactions and providing validated experimental protocols, this document serves as a practical resource for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule for the rapid construction of novel chemical libraries.
Physicochemical Profile and Reactivity Analysis
Understanding the inherent properties of a building block is the foundation for predicting its behavior in chemical synthesis. The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently appearing in approved drugs.[1][2] The specific substitution pattern of this compound creates a nuanced electronic environment that governs its reactivity.
The exocyclic amino group at the C2 position acts as a strong electron-donating group, activating the pyrimidine ring towards electrophilic attack and modulating the basicity of the ring nitrogens. Conversely, the carbaldehyde group at the C5 position is electron-withdrawing, deactivating the ring but providing a crucial electrophilic site for nucleophilic addition. This electronic push-pull system is key to its utility.
| Property | Value | Source |
| CAS Number | 120747-84-4 | [3][4] |
| Molecular Formula | C₅H₅N₃O | [3] |
| Molecular Weight | 123.11 g/mol | [3] |
| Appearance | White to yellow solid/powder | |
| Melting Point | 209-214 °C | [3] |
| Purity | Typically >97% | [3] |
| SMILES | Nc1ncc(cn1)C=O | [3] |
| InChI Key | DPOYRRAYGKTRAU-UHFFFAOYSA-N | [3][4] |
Performance Benchmark in Core Library Synthesis Reactions
We will now evaluate the performance of this compound in three classes of reactions that are cornerstones of modern library synthesis: Multicomponent Reactions (MCRs), Reductive Amination, and Nucleophilic Aromatic Substitution (SNAr) on a related scaffold to demonstrate core diversification potential.
Multicomponent Reactions (MCRs): Maximizing Complexity
MCRs are powerful tools that combine three or more reactants in a single pot to form a complex product, thereby maximizing efficiency and atom economy.[5][6] The dual functionality of this compound makes it an exceptional candidate for MCRs, such as the Biginelli or Hantzsch-type reactions, where it can serve as both the amine and aldehyde component, or as a key component reacting with others.
This protocol describes the synthesis of a dihydropyrimidinone-fused pyrimidine library, a scaffold of significant biological interest.
-
Preparation: To a 10 mL microwave vial, add this compound (1.0 mmol, 123.1 mg).
-
Component Addition: Add a β-ketoester (e.g., ethyl acetoacetate, 1.1 mmol) and a urea or thiourea derivative (1.2 mmol).
-
Solvent & Catalyst: Add ethanol (3 mL) and a catalytic amount of hydrochloric acid (3 drops).
-
Reaction: Seal the vial and heat under microwave irradiation at 100 °C for 20 minutes.
-
Causality Note: Microwave heating is employed to accelerate the reaction rate, which is critical for high-throughput synthesis. The acid catalyst is essential for activating the aldehyde carbonyl for nucleophilic attack and promoting the cyclization/dehydration cascade.
-
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly from the solution.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. Further purification, if necessary, can be achieved by recrystallization or column chromatography.
Caption: Generalized mechanism for SNAr on the pyrimidine core.
-
Setup: Dissolve 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol) in ethanol (5 mL) in a sealed tube.
-
Reagent Addition: Add the desired amine nucleophile (1 mmol) and a base such as triethylamine (1.1 mmol). [7][8]3. Reaction: Heat the mixture under reflux for 3 hours. [8] * Causality Note: The reaction proceeds via an addition-elimination mechanism. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms and the aldehyde group facilitates nucleophilic attack. The first substitution typically occurs at the C4 or C6 position. A second, different nucleophile can be introduced under more forcing conditions to achieve di-substitution.
-
Isolation: Cool the reaction. The product often precipitates and can be collected by filtration.
| Feature | 2-Amino-4,6-dichloropyrimidine Scaffold | Alternative: 2,4,6-Trichloropyrimidine | Rationale & Insights |
| Regioselectivity | Good to Excellent | Moderate | The amino group in our scaffold directs the first substitution, providing predictable outcomes. The symmetrical trichloropyrimidine can lead to mixtures without careful control. [9] |
| Reactivity | High | Very High | Both are highly activated towards SNAr. The trichloro- variant is slightly more reactive due to the additional electron-withdrawing chlorine. |
| Nucleophile Scope | Broad (Amines, alkoxides, thiolates) [8] | Broad (Amines, alkoxides, thiolates) [9] | Both scaffolds are compatible with a wide range of soft and hard nucleophiles. |
| Strategic Advantage | Retains aldehyde for further functionalization | Requires introduction of other handles | This is the key advantage. The aldehyde acts as an orthogonal reactive site, enabling a subsequent diversification step (e.g., reductive amination) after the core has been built. |
Case Study: A Multi-Vector Library Synthesis Plan
This case study integrates the reactions discussed to construct a hypothetical library with three points of diversity, starting from the dichlorinated precursor.
Caption: A strategic workflow for a three-vector library synthesis.
This approach first generates an intermediate library by introducing diversity at the C4/C6 position via SNAr. This entire library is then subjected to a second diversification step via reductive amination on the aldehyde, introducing a second set of variable R-groups. A third point of diversity remains accessible via substitution of the final chlorine atom.
Conclusion and Strategic Recommendations
This compound stands out as a superior building block for library synthesis due to its inherent bifunctionality and the drug-like nature of its core scaffold.
-
Strengths:
-
Dual Reactivity: The orthogonal reactivity of the aldehyde and the potential for modification at the amino group or the pyrimidine core enables complex, multi-vector library designs.
-
MCR Compatibility: It is an excellent substrate for complexity-generating multicomponent reactions, leading to novel heterocyclic systems in a single step.
-
Privileged Scaffold: The aminopyrimidine core is a well-recognized pharmacophore, increasing the probability of identifying biologically active hits.
-
Predictable Reactivity: Its electronic properties allow for predictable outcomes in key transformations like reductive amination and SNAr (on its precursors).
-
-
Considerations:
-
In some transformations, the exocyclic amino group can be a competing nucleophile, requiring careful reaction optimization (e.g., pH control) to ensure selectivity.
-
Recommendation: this compound is highly recommended for research groups engaged in the synthesis of screening libraries for drug discovery. Its true power is realized not in single reactions, but in multi-step sequences that leverage its different reactive sites to rapidly build molecular complexity. By employing strategies such as the SNAr/reductive amination sequence, chemists can efficiently generate large, diverse, and highly relevant compound libraries poised for biological evaluation.
References
-
Chandra, T., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health.
-
Shaikh, R. & Entyaz, S. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. IntechOpen.
-
Genc, H., et al. (2017). Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity. Bioorganic & Medicinal Chemistry Letters.
-
Abbas, N., et al. (2021). Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review). ResearchGate.
-
Mor, S., et al. (2022). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.
-
Olaru, A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
-
Sigma-Aldrich. 2-Aminopyrimidine-5-carboxaldehyde 97%.
-
Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Institutes of Health.
-
J&K Scientific. This compound, 97%.
-
Sharma, A., et al. (2021). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances.
-
de Oliveira, R. N., et al. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Bentham Science.
-
Kumar, S., et al. (2020). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. ResearchGate.
-
Campomanes, P., et al. (2023). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. National Institutes of Health.
-
de la Torre, A., et al. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
-
Kisel, V., et al. (2018). Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. National Institutes of Health.
-
TCI Chemicals. This compound.
-
Wang, Y., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. National Institutes of Health.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. 2-Aminopyrimidine-5-carboxaldehyde 97 120747-84-4 [sigmaaldrich.com]
- 4. jk-sci.com [jk-sci.com]
- 5. α-Aminoazoles/azines: key reaction partners for multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00392E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Comparison of Antimicrobial Agents Derived from Different Pyrimidine Precursors: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. The pyrimidine nucleus, a fundamental component of nucleic acids, has emerged as a privileged scaffold in medicinal chemistry due to its versatile biological activities.[1] This guide provides an in-depth, comparative analysis of the efficacy of antimicrobial agents derived from three principal classes of pyrimidine precursors: amidine-based precursors (e.g., urea, thiourea), chalcones, and precursors leading to fused pyrimidine systems. By examining the synthetic pathways, mechanisms of action, and antimicrobial efficacy supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions in the design and development of next-generation pyrimidine-based antimicrobial drugs.
The Pyrimidine Scaffold: A Versatile Core for Antimicrobial Drug Discovery
The pyrimidine ring system is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3. Its presence in essential biomolecules like DNA and RNA bases (thymine, cytosine, and uracil) allows pyrimidine derivatives to interact with various biological targets within microbial cells.[1] The synthetic tractability of the pyrimidine core allows for extensive functionalization, enabling the modulation of its physicochemical properties and biological activity. This has led to the development of a wide array of pyrimidine-based compounds with antibacterial, antifungal, antiviral, and anticancer properties.[2][3]
Classification of Pyrimidine Precursors and Corresponding Antimicrobial Agents
The antimicrobial efficacy and spectrum of pyrimidine derivatives are significantly influenced by their synthetic origin. This guide categorizes these agents based on their precursors to provide a clear comparative framework.
Amidine-Based Precursors: Urea and Thiourea in the Biginelli Reaction
The Biginelli reaction, a one-pot three-component condensation, is a cornerstone in the synthesis of dihydropyrimidinones (DHPMs) and their thio-analogs.[4][5] This reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea as the amidine source. The resulting DHPMs serve as a versatile scaffold for further chemical modifications.
Mechanism of Action: Dihydropyrimidinone derivatives have been reported to exhibit antibacterial activity by targeting the bacterial ribosomal A site RNA, a novel and promising target to overcome existing resistance mechanisms.[6] Molecular docking studies have shown that DHPMs can exhibit more specificity towards bacterial 16S rRNA compared to known antibiotics like amikacin.[6]
Chalcone Precursors: Versatile Building Blocks for Pyrimidine Synthesis
Chalcones, or 1,3-diaryl-2-propen-1-ones, are readily synthesized through a Claisen-Schmidt condensation between an aldehyde and a ketone. These α,β-unsaturated ketones are excellent precursors for the synthesis of a variety of heterocyclic compounds, including pyrimidines. The reaction of chalcones with urea, thiourea, or guanidine hydrochloride yields substituted pyrimidine derivatives.[7][8][9]
Mechanism of Action: The mechanism of action for chalcone-derived pyrimidines can vary depending on the specific substitutions. Some derivatives have been shown to disrupt the bacterial cell membrane, leading to the leakage of cellular components and ultimately cell death.[10]
Precursors for Fused Pyrimidine Systems
Fusing the pyrimidine ring with other heterocyclic systems, such as triazoles, pyridines, or thiazoles, can significantly enhance antimicrobial activity and broaden the spectrum.[9][11] The synthesis of these fused systems often involves multi-step reactions starting from functionalized pyrimidine precursors.
Mechanism of Action: Fused pyrimidine derivatives often exhibit their antimicrobial effects by inhibiting essential microbial enzymes. For instance, some pyrido[2,3-d]pyrimidines have been shown to be potent inhibitors of bacterial DNA gyrase, an enzyme crucial for DNA replication.[12] Others, like certain 1,2,4-triazolo[1,5-a]pyrimidines, can act as dual inhibitors of both DNA gyrase and dihydrofolate reductase (DHFR).
Comparative Efficacy of Pyrimidine-Derived Antimicrobial Agents
The antimicrobial efficacy of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring, which in turn is influenced by the choice of precursors and synthetic route. The following tables provide a comparative summary of the Minimum Inhibitory Concentration (MIC) values and cytotoxicity data for representative compounds from each precursor class.
Antibacterial Activity
| Precursor Class | Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Amidine (Biginelli) | Dihydropyrimidinone derivative | Staphylococcus aureus | 0.16 - 80 | [13] |
| Dihydropyrimidinone derivative | Escherichia coli | 23.2 - 80 | [13] | |
| Chalcone | Pyrimidine derivative from chalcone | Staphylococcus aureus | 62.5 | [9] |
| Pyrimidine derivative from chalcone | Escherichia coli | 62.5 | [9] | |
| Fused Pyrimidine | Pyrido[2,3-d]pyrimidine derivative | Staphylococcus aureus | 62.5 | [9] |
| Pyrido[2,3-d]pyrimidine derivative | Escherichia coli | 62.5 | [9] | |
| 1,2,4-triazolo[1,5-a]pyrimidine derivative | Staphylococcus aureus | 0.25 - 2.0 | [11] | |
| 1,2,4-triazolo[1,5-a]pyrimidine derivative | Escherichia coli | 0.25 - 2.0 | [11] |
Antifungal Activity
| Precursor Class | Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Amidine-derived | Nitrosopyrimidine derivative | Candida albicans | 125 | |
| Fused Pyrimidine | Pyrido[2,3-d]pyrimidine derivative | Candida albicans | 250 | [9] |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivative | Rhizoctonia solani | 3.34 | [1] | |
| Pyrimidine-amide derivative | Phomopsis sp. | 10.5 | [14] |
Cytotoxicity Data
| Precursor Class | Compound | Cell Line | IC50 (µM) | Reference |
| Amidine-derived | Dihydropyrimidinone derivative | 3T3 (mouse fibroblast) | >100 (non-cytotoxic) | [15] |
| Chalcone-derived | Pyrimidine derivative | HaCaT (human keratinocyte) | >100 | |
| Fused Pyrimidine | Pyrimidopyrimidine derivative | WI38 (normal human lung fibroblast) | >50 (safe) | [7] |
| Pyrimidine-hydrazone derivative | NHDF (normal human dermal fibroblast) | >20 |
Analysis of Efficacy Data:
From the compiled data, it is evident that fused pyrimidine systems, particularly those incorporating a triazole ring, tend to exhibit the most potent antibacterial activity, with MIC values in the low microgram per milliliter range.[11] This suggests that the fusion of a second heterocyclic ring can significantly enhance the interaction with microbial targets. While derivatives from the Biginelli reaction and chalcone precursors show moderate to good antibacterial activity, their potency appears to be generally lower than that of the fused systems.
In terms of antifungal activity, specific substitutions on the pyrimidine ring play a crucial role. For instance, certain pyrimidine-amide derivatives have demonstrated excellent activity against plant pathogenic fungi, with EC50 values superior to commercial fungicides.[14]
Importantly, many of the reported pyrimidine derivatives exhibit low cytotoxicity against normal mammalian cell lines, indicating a favorable therapeutic index.[7][15] This is a critical consideration in the development of new antimicrobial agents.
Experimental Protocols
To ensure the reproducibility and validation of efficacy data, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of a Representative Dihydropyrimidinone via Biginelli Reaction
This protocol describes the synthesis of a dihydropyrimidinone derivative using a one-pot Biginelli condensation.
Materials:
-
Substituted aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., Cu(OTf)₂) (0.08 mmol)
-
Ethanol (1 mL)
-
Microwave vial with a magnetic stirrer
Procedure:
-
To a microwave vial, add the substituted aldehyde, β-ketoester, urea/thiourea, and catalyst.
-
Add ethanol and seal the vial.
-
Heat the reaction mixture in a microwave reactor at a specified temperature and time (e.g., 100 °C for 10-20 minutes).
-
After cooling, pour the reaction mixture into crushed ice.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Synthesis of a Representative Pyrimidine from a Chalcone Precursor
This protocol outlines the synthesis of a pyrimidine derivative from a chalcone precursor.[7]
Materials:
-
Chalcone (0.001 mol)
-
Urea (0.002 mol)
-
Potassium hydroxide (1 g)
-
Ethanol (20 mL)
Procedure:
-
In a round-bottom flask, dissolve the chalcone and urea in ethanol.
-
Add potassium hydroxide to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the standardized broth microdilution method for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Antimicrobial compound stock solution
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, discarding 100 µL from the last well.
-
Prepare the microbial inoculum by suspending colonies in broth to match a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except for a sterility control well) with 10 µL of the standardized inoculum.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Assessment of Cytotoxicity using the MTT Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of the synthesized compounds on mammalian cell lines.
Materials:
-
Mammalian cell line (e.g., WI38, 3T3)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
Visualizing Key Concepts: Diagrams and Workflows
Visual representations are invaluable for understanding complex scientific concepts. The following diagrams, created using Graphviz, illustrate key synthetic pathways and experimental workflows.
General Synthetic Pathways
Caption: Synthetic routes to different classes of pyrimidine-based antimicrobial agents.
Experimental Workflow for Efficacy and Cytotoxicity Testing
Caption: Workflow for evaluating the antimicrobial efficacy and cytotoxicity of pyrimidine derivatives.
Key Mechanisms of Antimicrobial Action
Sources
- 1. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 3. journals.innovareacademics.in [journals.innovareacademics.in]
- 4. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of Synthesis And Antimicrobial Activity of Novel Pyrimidones From Chalcones and Urea - IJPRS [ijprs.com]
- 8. Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones [jmchemsci.com]
- 9. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Aminopyrimidine-5-carbaldehyde
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Aminopyrimidine-5-carbaldehyde. As a compound frequently utilized in the synthesis of complex heterocyclic structures and drug discovery, its proper management is paramount to ensuring laboratory safety and environmental compliance. This guide moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, empowering researchers to make informed safety decisions.
Hazard Identification and Risk Assessment
Inferred Hazard Profile Summary
| Hazard Classification | GHS Pictogram | Signal Word | Key Hazard Statements |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |
| Skin Sensitization | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction. |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |
Scientist's Note: The combination of an amine group and an aldehyde group on a heterocyclic ring suggests potential for both irritation and sensitization. Aldehydes are known skin and respiratory irritants, while aromatic amines can be sensitizers. Therefore, assuming these hazards is a prudent approach to safety. Always handle this compound in a well-ventilated area or chemical fume hood.
Regulatory Framework: Adherence to National Standards
All chemical waste disposal is governed by strict federal and state regulations. In the United States, two primary federal agencies set the standards:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a framework known as "cradle-to-grave". This compound waste must be classified to determine if it meets the criteria of a listed or characteristic hazardous waste.
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, are designed to protect workers who handle hazardous substances. This includes requirements for training, personal protective equipment, and emergency planning.
Your institution's Environmental Health & Safety (EHS) office is the ultimate authority on interpreting these regulations and will have specific protocols that must be followed.
Core Disposal Protocol: From Benchtop to Pickup
This section provides a step-by-step methodology for managing waste this compound.
Immediate Handling and Personal Protective Equipment (PPE)
Proper protection is non-negotiable. Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Double-gloving is recommended for extended handling.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Not typically required if handled within a certified chemical fume hood. If weighing or transferring powder outside of a hood, a NIOSH-approved respirator may be necessary.
Waste Segregation and Containerization
Proper segregation prevents dangerous chemical reactions and simplifies the disposal process.
-
Designate a Waste Stream: this compound waste should be classified as a non-halogenated organic solid waste .
-
Select an Appropriate Container:
-
Use a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE).
-
The container must be clean, in good condition, and have a screw-top lid.
-
Never use a container that previously held an incompatible chemical (e.g., strong oxidizing agents, acids).
-
-
Collect Waste:
-
Carefully transfer solid waste (e.g., residual product, contaminated weighing paper) into the designated waste container.
-
Contaminated sharps (needles, razor blades) must be placed in a separate, puncture-proof sharps container.
-
Do not mix this waste stream with aqueous, halogenated, or reactive wastes.
-
Scientist's Note: Keeping waste streams separate is crucial. Mixing organic waste with oxidizers can create a fire or explosion hazard. Mixing it with acids could potentially cause a reaction with the amine group.
Labeling and Documentation
Accurate labeling is a legal requirement and essential for safety.
-
Attach a Hazardous Waste Tag: As soon as you begin collecting waste in a container, affix a hazardous waste label provided by your EHS department.
-
Complete the Label: Fill out all required information, which typically includes:
-
The words "Hazardous Waste".
-
Full chemical name: "Waste this compound". Do not use abbreviations.
-
List all constituents by percentage.
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The accumulation start date (the date the first drop of waste enters the container).
-
Your name, lab number, and contact information.
-
On-Site Accumulation and Storage
Waste must be stored safely in the laboratory (often called a Satellite Accumulation Area) until it is ready for pickup.
-
Keep Containers Closed: The waste container must be securely closed at all times, except when adding waste. This is a common regulatory violation.
-
Use Secondary Containment: Place the sealed waste container inside a larger, chemically resistant tub or tray to contain any potential leaks or spills.
-
Store in a Designated Area: Keep the waste container in a designated, low-traffic area, away from heat sources and direct sunlight. Ensure it is segregated from incompatible materials.
Arranging for Final Disposal
-
Monitor Fill Level: Do not fill the container beyond 90% of its capacity to allow for expansion.
-
Schedule a Pickup: Once the container is full or reaches the maximum accumulation time limit set by your institution (often 150-180 days), submit a chemical waste pickup request to your EHS office.
-
Do Not Dispose via Sink or Trash: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. This is illegal and environmentally harmful.
Decontamination and Spill Management
Accidents happen. Being prepared is key to mitigating the risk.
Decontamination of Labware
-
Initial Rinse: Rinse the contaminated glassware (e.g., beakers, flasks) with a suitable organic solvent, such as acetone or ethanol. This initial rinsate is considered hazardous waste and must be collected in a designated non-halogenated organic liquid waste container.
-
Second and Third Rinses: Perform two additional rinses with the solvent. These subsequent rinses can also be collected as hazardous waste. For a container to be considered "empty" by RCRA standards, it must be triple-rinsed.
-
Final Wash: After triple-rinsing, the glassware can be washed with soap and water as usual.
Minor Spill Cleanup Protocol
For small spills (a few grams) of solid this compound:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don PPE: Wear the appropriate PPE as described in section 3.1.
-
Contain the Spill: Cover the spill with a dry absorbent material, such as vermiculite or sand. Avoid raising dust.
-
Collect the Material: Carefully sweep or scoop the spilled material and absorbent into a bag or container.
-
Label and Dispose: Seal the container, label it as "Spill Debris containing this compound," and manage it as hazardous waste.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a solvent (like acetone), followed by soap and water. The cloth should be disposed of as solid hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from work with this compound.
Caption: Disposal Decision Workflow for this compound Waste.
References
- OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021). Vertex.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group, Inc.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Aminopyrimidine-5-carbaldehyde
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, compounds like 2-Aminopyrimidine-5-carbaldehyde, a key building block in medicinal chemistry, require meticulous attention to safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring the well-being of laboratory personnel while maintaining experimental integrity.
Hazard Analysis: Understanding the Risks of this compound
Before any direct handling of a chemical, a thorough understanding of its hazard profile is paramount. This compound is a solid, typically a white to yellow powder, with the following key hazard classifications:
-
Acute Toxicity (Oral): Harmful if swallowed[1].
-
Skin Irritation: Causes skin irritation[2].
-
Serious Eye Irritation: Causes serious eye irritation[2].
-
Skin Sensitization: May cause an allergic skin reaction.[1]
Given its powdered form, inhalation of dust particles presents a significant route of exposure, potentially leading to respiratory irritation.[3][4]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Signal Word | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Warning | Harmful if swallowed.[1] |
| Skin Irritation (Category 2) | H315 | Warning | Causes skin irritation. |
| Eye Irritation (Category 2) | H319 | Warning | Causes serious eye irritation. |
| Skin Sensitization (Category 1) | H317 | Warning | May cause an allergic skin reaction.[1] |
The causality behind these hazards lies in the chemical's reactive aldehyde group and the aminopyrimidine moiety, which can interact with biological macromolecules, leading to irritation and sensitization.
Engineering and Administrative Controls: The First Line of Defense
Personal protective equipment is the final barrier between the researcher and a chemical hazard. Before relying on PPE, robust engineering and administrative controls must be in place.
-
Ventilation: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5][6] The fume hood provides a physical barrier and active ventilation to capture and exhaust airborne particles.[6]
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of the laboratory.[7]
-
Safe Work Practices: Never work alone when handling hazardous chemicals.[7] Avoid eating, drinking, or applying cosmetics in the laboratory.[8] Always wash hands thoroughly after handling the compound, even if gloves were worn.[7][8]
Personal Protective Equipment (PPE): A Multi-Layered Approach
The selection of appropriate PPE is a critical step that must be based on a comprehensive risk assessment of the specific procedures being performed.
Primary Protection: Core PPE for All Operations
This level of PPE is mandatory for any work involving this compound.
-
Eye and Face Protection: Chemical splash goggles are essential to protect against airborne particles and accidental splashes.[9][10] In situations with a higher risk of splashing, such as when transferring solutions, a face shield worn over safety goggles is recommended.[9][11]
-
Hand Protection: Disposable nitrile gloves are a suitable choice for incidental contact.[10] It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid skin contamination.[12] For prolonged handling or when working with solutions, consider double-gloving or selecting gloves with a higher level of chemical resistance.
-
Protective Clothing: A laboratory coat must be worn to protect the skin and personal clothing from contamination.[9][13] Ensure the lab coat is fully buttoned.
-
Footwear: Closed-toe shoes are required in all laboratory settings to protect the feet from spills and falling objects.[6][8]
Enhanced Protection: For High-Risk Procedures
Certain operations, such as weighing the powder or performing large-scale reactions, necessitate an elevated level of protection.
-
Respiratory Protection: If engineering controls are insufficient to prevent the generation of dust, or during a spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended.[12] The use of respirators requires a formal respiratory protection program, including fit testing and training.[9]
Step-by-Step PPE Protocol for Handling this compound Powder
This protocol outlines the procedural steps for safely handling the powdered form of the compound, with a focus on weighing and transfer.
Objective: To safely weigh and transfer a specific quantity of this compound powder.
Materials:
-
This compound
-
Weighing paper or vial
-
Spatula
-
Analytical balance
-
Appropriate PPE (as detailed below)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required primary PPE: chemical splash goggles, nitrile gloves, and a lab coat.
-
If the risk assessment indicates a potential for significant dust generation, don a NIOSH-approved respirator.
-
-
Weighing:
-
Place the analytical balance inside the fume hood if possible, or as close as feasible to the hood opening.[13]
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, carefully transfer the desired amount of powder onto a pre-tared weighing paper or into a vial.
-
Perform this action slowly and deliberately to minimize dust formation.
-
-
Transfer:
-
Securely close the primary container of the chemical.
-
If weighed into a vial, cap it before removing it from the fume hood.
-
If using weighing paper, carefully fold it to contain the powder before moving it to your reaction vessel.
-
-
Cleanup:
-
Wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth or paper towel to collect any residual powder.
-
Dispose of all contaminated materials, including gloves and weighing paper, in a designated hazardous waste container.[14]
-
-
Post-Handling:
-
Remove PPE in the correct order to prevent self-contamination (gloves first, then goggles, then lab coat).
-
Wash hands thoroughly with soap and water.
-
Disposal and Decontamination
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Disposal: All solid waste, including contaminated gloves, wipes, and weighing paper, should be placed in a clearly labeled, sealed container for hazardous waste disposal.[12][14]
-
Decontamination: Work surfaces should be decontaminated after each use. A suitable solvent or a detergent solution can be used to wipe down the area.
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: Decision workflow for PPE selection when handling this compound.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3][14] If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Always have a copy of the Safety Data Sheet (SDS) readily available for emergency responders.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
- 2-Aminopyrimidine-5-carboxaldehyde 97 120747-84-4 - Sigma-Aldrich. (n.d.).
- WORKING SAFELY WITH TOXIC POWDERS | Duke Safety. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2013-12-20).
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025-05-26).
- This compound 120747-84-4 | TCI (Shanghai) Development Co., Ltd. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2024-03-29).
- MSDS of 2-Aminopyrimidine-5-carboxylic acid. (2023-04-14).
- 2-Aminopyrimidine-5-carboxaldehyde 97 120747-84-4 - Sigma-Aldrich. (n.d.).
- Part D: Chemical Safety Procedures for Laboratories - University of Wisconsin-La Crosse. (n.d.).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- Personal Protective Equipment | US EPA. (2025-09-12).
- SAFETY DATA SHEET - TCI Chemicals. (2024-11-29).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
- Chemical Safety: Personal Protective Equipment. (n.d.).
- UAH Laboratory Personal Protective Equipment. (n.d.).
- 2-Aminopyrimidine - Santa Cruz Biotechnology. (n.d.).
Sources
- 1. 2-Aminopyrimidine-5-carboxaldehyde 97 120747-84-4 [sigmaaldrich.cn]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. uwlax.edu [uwlax.edu]
- 7. gz-supplies.com [gz-supplies.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. uah.edu [uah.edu]
- 11. epa.gov [epa.gov]
- 12. capotchem.cn [capotchem.cn]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
